molecular formula C10H20N2O2 B030254 (S)-1-N-Boc-2-Methylpiperazine CAS No. 169447-70-5

(S)-1-N-Boc-2-Methylpiperazine

Cat. No.: B030254
CAS No.: 169447-70-5
M. Wt: 200.28 g/mol
InChI Key: DATRVIMZZZVHMP-QMMMGPOBSA-N
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Description

(S)-1-N-Boc-2-Methylpiperazine, also known as this compound, is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATRVIMZZZVHMP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435290
Record name tert-Butyl (2S)-2-methylpiperazine-1-carboxylate
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Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169447-70-5
Record name 1,1-Dimethylethyl (2S)-2-methyl-1-piperazinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2S)-2-methylpiperazine-1-carboxylate
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Record name tert-butyl (2S)-2-methylpiperazine-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-1-N-Boc-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-N-Boc-2-methylpiperazine, a chiral derivative of piperazine, is a crucial building block in medicinal chemistry and organic synthesis. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens, allows for selective functionalization at the secondary amine. This mono-protected intermediate is instrumental in the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical data to support its application in research and drug development.

Chemical and Physical Properties

This compound is typically a white to almost white crystalline powder or a solid.[1] Its key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Nametert-butyl (2S)-2-methylpiperazine-1-carboxylate
CAS Number169447-70-5
Molecular FormulaC₁₀H₂₀N₂O₂[2]
Molecular Weight200.28 g/mol [2]
InChIInChI=1S/C10H20N2O2/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m0/s1[1]
InChIKeyDATRVIMZZZVHMP-QMMMGPOBSA-N[1]
SMILESC[C@H]1CNCCN1C(=O)OC(C)(C)C
Table 2: Physicochemical Properties
PropertyValue
Physical FormSolid[1]
ColorWhite to Almost white powder to crystal[1]
Melting Point43.0 to 47.0 °C[1]
Boiling Point268.7 ± 15.0 °C (Predicted)[1]
Density0.997 ± 0.06 g/cm³ (Predicted)[1]
pKa8.49 ± 0.40 (Predicted)[1]
SolubilitySoluble in Methanol[1]

Spectroscopic Data

Table 3: Spectroscopic Data for this compound
Spectrum TypeData
¹H NMR (CDCl₃)δ 1.26 (3H, d), 1.49 (9H, s), 2.1 (1H, s), 2.7 (1H, m), 2.85 (1H, m), 3.0 (3H, m), 3.8 (1H, m), 4.2 (1H, m)[2]
Mass Spectrometry m/z: 201 (M+H)⁺[2]
¹³C NMR Data not available in the searched literature.
Infrared (IR) Data not available in the searched literature.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the selective protection of the nitrogen at the 1-position of (S)-2-methylpiperazine.

Materials:

  • (S)-2-methylpiperazine

  • Tetrahydrofuran (THF)

  • n-Butyllithium (nBuLi) in hexanes

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Water (H₂O)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

Procedure: [2]

  • A solution of (S)-2-methylpiperazine (2 g, 20 mmol) in THF (200 ml) is treated with nBuLi (25 ml, 1.6 M in hexanes, 40 mmol) at room temperature.

  • The solution is stirred for 30 minutes before the addition of TBDMSCl (3.04 g, 20 mmol).

  • The mixture is stirred for an additional hour, followed by the addition of (Boc)₂O (5.2 g, 24 mmol).

  • After stirring for another hour, the reaction is quenched with H₂O (50 ml).

  • The organic layer is separated, washed with brine (50 mL), and dried over Na₂SO₄.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel (5% MeOH / 2% NH₄OH / 93% CH₂Cl₂) to yield this compound as a yellow oil.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product S_2_methylpiperazine (S)-2-methylpiperazine step1 1. Deprotonation with nBuLi in THF S_2_methylpiperazine->step1 nBuLi nBuLi nBuLi->step1 TBDMSCl TBDMSCl step2 2. Silylation with TBDMSCl TBDMSCl->step2 Boc2O (Boc)₂O step3 3. Boc Protection with (Boc)₂O Boc2O->step3 step1->step2 Intermediate step2->step3 Intermediate step4 4. Aqueous Workup step3->step4 step5 5. Purification step4->step5 product This compound step5->product

Caption: Synthetic pathway for this compound.

Logical Relationship of Synthesis Stages

This diagram outlines the logical progression of the synthetic stages.

Logical_Flow start Start protection Selective Boc Protection start->protection Step 1-3 workup Reaction Quenching and Extraction protection->workup Step 4 purification Chromatographic Purification workup->purification Step 5 end Final Product purification->end

Caption: Logical flow of the synthesis process.

References

(S)-1-N-Boc-2-Methylpiperazine CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-1-N-Boc-2-Methylpiperazine

CAS Number: 169447-70-5

This technical guide provides comprehensive information on this compound, a key chiral building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document covers the compound's physicochemical properties, detailed synthesis protocols, and its applications in the synthesis of pharmacologically active molecules.

Physicochemical and Structural Data

This compound, with the CAS number 169447-70-5, is a piperazine derivative protected with a tert-butoxycarbonyl (Boc) group at the N1 position.[1][2][3] This strategic protection allows for selective functionalization at the unprotected N4 position, making it a valuable intermediate in multi-step organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 169447-70-5[1][2][3]
Molecular Formula C₁₀H₂₀N₂O₂[1][2][4]
Molecular Weight 200.28 g/mol [1][2][4]
Appearance Yellow Oil / Solid[2]
Boiling Point 268.7 °C at 760 mmHg[5]
Density 0.998 g/cm³[5]
Flash Point 116.3 °C[5]
Purity ≥97%[6]
Solubility Slightly soluble in Chloroform and Methanol[7]
Storage Store at room temperature or 2-8 °C under inert gas[6][7]
InChI Key DATRVIMZZZVHMP-QMMMGPOBSA-N
SMILES C[C@H]1CNCCN1C(=O)OC(C)(C)C

Experimental Protocols

The synthesis of this compound involves the selective protection of one nitrogen atom in (S)-2-methylpiperazine. A common and effective laboratory-scale procedure is detailed below.

Synthesis of this compound

This protocol describes a three-stage synthesis process with a final purification step.

Materials:

  • (S)-2-methylpiperazine

  • Tetrahydrofuran (THF)

  • n-Butyllithium (nBuLi, 1.6 M in hexanes)

  • tert-Butyldimethylsilyl chloride (TBDMSCI)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Deionized Water (H₂O)

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Eluent: 5% Methanol / 2% Ammonium Hydroxide / 93% Dichloromethane

Procedure:

  • Stage 1: Deprotonation. In a suitable reaction vessel, dissolve (S)-2-methylpiperazine (2 g, 20 mmol) in THF (200 mL). At room temperature, add nBuLi (25 mL, 1.6 M in hexanes, 40 mmol). Stir the resulting solution for 30 minutes.[2]

  • Stage 2: Silylation. To the reaction mixture, add TBDMSCI (3.04 g, 20 mmol). Continue stirring for 1 hour.[2]

  • Stage 3: Boc Protection. Add di-tert-butyl dicarbonate ((Boc)₂O) (5.2 g, 24 mmol) to the solution and stir for an additional hour.[2]

  • Workup. Quench the reaction by diluting the solution with H₂O (50 mL). Separate the organic layer, wash it with brine (50 mL), and dry it over anhydrous Na₂SO₄.[2]

  • Concentration. Remove the solvent under vacuum to obtain the crude product.[2]

  • Purification. Purify the crude product by flash chromatography on a silica gel column using an eluent system of 5% MeOH / 2% NH₄OH / 93% CH₂Cl₂. This yields the final product, this compound, as a yellow oil (3.7 g, 93% yield).[2]

Characterization Data:

  • LC/MS: m/z, 201 (M+H)⁺[2]

  • ¹H NMR (CDCl₃): δ 1.26 (3H, d), 1.49 (9H, s), 2.1 (1H, s), 2.7 (1H, m), 2.85 (1H, m), 3.0 (3H, m), 3.8 (1H, m), 4.2 (1H, m)[2]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product S2MP (S)-2-Methylpiperazine Deprotonation Stage 1: Deprotonation (30 min) S2MP->Deprotonation THF THF THF->Deprotonation nBuLi nBuLi nBuLi->Deprotonation TBDMSCI TBDMSCI Boc2O (Boc)2O Silylation Stage 2: Silylation (1 hr) Deprotonation->Silylation Add TBDMSCI BocProtection Stage 3: Boc Protection (1 hr) Silylation->BocProtection Add (Boc)2O Workup Aqueous Workup (Separation, Wash, Dry) BocProtection->Workup Purification Flash Chromatography Workup->Purification Crude Product FinalProduct This compound (93% Yield) Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9][10] Its presence can improve the pharmacokinetic profile of drug candidates by increasing solubility and bioavailability.[9][10] this compound serves as a versatile chiral building block for introducing this important moiety into complex target molecules.

The Boc protecting group allows for selective reactions at the free secondary amine, such as alkylation, acylation, or reductive amination. The Boc group can then be removed under acidic conditions to reveal the second amine for further functionalization, providing a high degree of synthetic flexibility.

Key Applications:

  • Synthesis of Bioactive Molecules: It is a crucial intermediate for synthesizing a wide range of compounds targeting the central nervous system (CNS), infectious diseases, and cancer.[8][9]

  • PDE4-Muscarinic Antagonists: The compound has been specifically used in the preparation of pyrazolo[3,4-b]pyridine dual pharmacophores which act as PDE4-muscarinic antagonists.[3]

  • Kinase Inhibitors: The piperazine scaffold is a common component in kinase inhibitors designed to interfere with cancer cell signaling pathways.[8]

Application_Workflow cluster_synthesis Synthetic Modifications Start This compound (Chiral Building Block) Func Functionalization at N4 (e.g., Alkylation, Acylation) Start->Func Intermediate Boc-Protected Intermediate Func->Intermediate Deprotection Boc Deprotection (Acidic Conditions) Intermediate->Deprotection Func2 Functionalization at N1 Deprotection->Func2 End Complex Drug Candidate / Target Molecule Func2->End

Caption: Role as a building block in synthetic drug development.

References

Technical Data Summary for (S)-1-N-Boc-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise summary of the key physicochemical properties of (S)-1-N-Boc-2-methylpiperazine, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound have been determined and are presented below. This data is crucial for experimental design, stoichiometric calculations, and analytical characterization.

ParameterValueReference
Molecular Formula C₁₀H₂₀N₂O₂[1][2][3][4]
Molecular Weight 200.28 g/mol [1][2][4][5]
CAS Number 169447-70-5[1][4][6]

The molecular weight is a critical parameter derived from the compound's molecular formula, which is composed of ten carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms.[1][2][4] This information is foundational for any quantitative analysis or synthesis involving this molecule.

As the scope of this technical guide is focused on the molecular weight and fundamental properties of this compound, detailed experimental protocols and signaling pathway diagrams are not applicable. The provided data is based on established chemical information.

References

An In-depth Technical Guide to (S)-1-N-Boc-2-Methylpiperazine: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-N-Boc-2-Methylpiperazine is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, including a stereocenter and a protected piperazine ring, make it a valuable synthon for medicinal chemists and drug development professionals. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Molecular Structure and Properties

This compound, with the CAS Number 169447-70-5, is characterized by a piperazine ring substituted with a methyl group at the 2-position, conferring chirality to the molecule. One of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, which allows for selective functionalization of the other nitrogen atom.

Chemical Structure:

  • Molecular Formula: C₁₀H₂₀N₂O₂[1]

  • Molecular Weight: 200.28 g/mol [1]

  • IUPAC Name: (S)-tert-butyl 2-methylpiperazine-1-carboxylate

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Appearance White to almost white powder or crystal[2]
Melting Point 43.0 to 47.0 °C[2]
Boiling Point (Predicted) 268.7 ± 15.0 °C at 760 mmHg[3]
Density (Predicted) 0.997 ± 0.06 g/cm³[3]
Solubility Soluble in Methanol and Chloroform (Slightly)[2][4]
Optical Activity Consistent with (S)-configuration[2]

Spectroscopic Data

The structural integrity and purity of this compound are typically confirmed using various spectroscopic techniques.

TechniqueData
¹H NMR (CDCl₃) δ 1.26 (3H, d), 1.49 (9H, s), 2.1 (1H, s), 2.7 (1H, m), 2.85 (1H, m), 3.0 (3H, m), 3.8 (1H, m), 4.2 (1H, m)[1]
¹³C NMR Predicted shifts for alkanes, ethers, and carbamates would be expected.
Mass Spectrometry (LC/MS) m/z, 201 (M+H)⁺[1]
Infrared (IR) Spectroscopy Characteristic peaks for N-H, C-H, and C=O (carbamate) stretching would be observed.

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the protection of the commercially available (S)-2-methylpiperazine.

Experimental Protocol: Synthesis of this compound[1][2]

Materials:

  • (S)-2-methylpiperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • n-Butyllithium (nBuLi)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Tetrahydrofuran (THF)

  • Hexanes

  • Water (H₂O)

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of (S)-2-methylpiperazine (2 g, 20 mmol) in THF (200 mL) is treated with nBuLi (25 mL, 1.6 M in hexanes, 40 mmol) at room temperature.

  • The solution is stirred for 30 minutes before the addition of TBDMSCl (3.04 g, 20 mmol).

  • The mixture is stirred for an additional hour, followed by the addition of (Boc)₂O (5.2 g, 24 mmol).

  • After stirring for another hour, the reaction is quenched with H₂O (50 mL).

  • The organic layer is separated, washed with brine (50 mL), dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel using a mobile phase of 5% MeOH / 2% NH₄OH / 93% CH₂Cl₂ to yield this compound as a yellow oil (3.7 g, 93% yield).[1]

G cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product S_2_methylpiperazine (S)-2-methylpiperazine reaction Reaction in THF S_2_methylpiperazine->reaction Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->reaction nBuLi n-Butyllithium (nBuLi) nBuLi->reaction TBDMSCl TBDMSCl TBDMSCl->reaction THF THF (Solvent) THF->reaction workup Aqueous Workup reaction->workup purification Flash Chromatography workup->purification product This compound purification->product

Synthetic workflow for this compound.
Experimental Protocol: Chiral Purity Analysis by HPLC

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for this determination.

Instrumentation and Conditions (General Method):

  • Column: A suitable chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide or a polysaccharide derivative.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm).

  • Sample Preparation: A dilute solution of the compound in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume of the prepared sample solution.

  • Monitor the elution of the enantiomers. The retention times for the (S) and (R) enantiomers will differ.

  • Calculate the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of various drug candidates due to the prevalence of the piperazine moiety in bioactive molecules.

Pyrazolo[3,4-b]pyridine Derivatives as PDE4-Muscarinic Antagonists

This chiral building block is utilized in the preparation of pyrazolo[3,4-b]pyridine dual pharmacophores, which have shown potential as phosphodiesterase-4 (PDE4) and muscarinic receptor antagonists.[2] These targets are implicated in inflammatory and respiratory diseases.

CCR5 Antagonists for HIV-1 Therapy

The (S)-2-methylpiperazine moiety has been identified as a key pharmacophore for high-affinity binding to the C-C chemokine receptor type 5 (CCR5). CCR5 is a co-receptor for the entry of the most common strains of HIV-1 into host cells. Small molecule antagonists that block the interaction of the viral envelope glycoprotein gp120 with CCR5 can effectively inhibit viral entry and replication.

CCR5 Signaling Pathway in HIV-1 Entry:

The binding of HIV-1 gp120 to the CD4 receptor on the surface of a T-lymphocyte induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers a series of events, including G-protein-coupled signaling and actin cytoskeleton rearrangement, which ultimately leads to the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 1. Initial Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change G_protein G-protein Activation CCR5->G_protein membrane actin Actin Cytoskeleton Rearrangement G_protein->actin fusion Membrane Fusion actin->fusion entry Viral Entry fusion->entry

CCR5 signaling pathway in HIV-1 entry.

Conclusion

This compound is a synthetically versatile and pharmaceutically relevant chiral building block. Its well-defined stereochemistry and the presence of a selectively protected piperazine ring make it an ideal starting material for the synthesis of complex molecules with diverse biological activities. The applications of this compound in the development of treatments for inflammatory diseases and HIV-1 highlight its importance in modern drug discovery and development. The experimental protocols and data presented in this guide provide a valuable resource for researchers working in these and related fields.

References

Technical Guide: NMR Spectroscopic Analysis of (S)-1-N-Boc-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) data for (S)-1-N-Boc-2-methylpiperazine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a comprehensive understanding of the spectroscopic properties of this compound. This document presents available ¹H NMR data, discusses expected ¹³C NMR characteristics, and outlines a general experimental protocol for the acquisition of such data.

Introduction

This compound is a chiral heterocyclic building block commonly utilized in the synthesis of pharmaceutical compounds. The precise characterization of its structure is crucial for ensuring the purity and identity of intermediates and final active pharmaceutical ingredients. NMR spectroscopy is a primary analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

NMR Data Presentation

The following tables summarize the available ¹H NMR and expected ¹³C NMR spectral data for this compound. It is important to note that exact chemical shifts can vary depending on the solvent, concentration, and instrument used.

¹H NMR Data

Two sets of ¹H NMR data are presented below. The first is experimental data reported in a synthesis protocol, and the second is a predicted spectrum. The experimental data should be considered more reliable.

Table 1: Experimental ¹H NMR Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.26d3H-CH₃
1.49s9H-C(CH₃)₃ (Boc)
2.1s1H-NH
2.7m1HPiperazine Ring H
2.85m1HPiperazine Ring H
3.0m3HPiperazine Ring H
3.8m1HPiperazine Ring H
4.2m1HPiperazine Ring H

Solvent: CDCl₃

Table 2: Predicted ¹H NMR Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.2d3H-CH₃
1.4s9H-C(CH₃)₃ (Boc)
2.7m2HPiperazine Ring H
3.0m4HPiperazine Ring H
3.8m1HPiperazine Ring H
4.2s, br1H-NH

Solvent: CDCl₃ (predicted)

¹³C NMR Data

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

Expected Chemical Shift (δ) ppmAssignment
~15-20-CH₃
~28.5-C(CH₃)₃ (Boc)
~40-55Piperazine Ring Carbons (-CH₂- and -CH-)
~80-C(CH₃)₃ (Boc)
~155C=O (Boc)

Experimental Protocols

The following is a general protocol for the acquisition of NMR data for this compound. This protocol is based on standard procedures for the analysis of Boc-protected amines.[1]

Sample Preparation
  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrument Setup :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition :

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., on a 400 MHz spectrometer).

    • Typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters on a 100 MHz spectrometer (for carbon) would include a 30-degree pulse, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR to achieve an adequate signal-to-noise ratio.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Apply a baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (for CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Lock, Tune, Shim) transfer->instrument_setup acquire_1h Acquire 1H NMR instrument_setup->acquire_1h acquire_13c Acquire 13C NMR instrument_setup->acquire_13c processing Fourier Transform, Phasing, Baseline Correction acquire_1h->processing acquire_13c->processing calibration Calibrate Spectrum processing->calibration integration Integrate 1H Spectrum calibration->integration assignment Assign Signals integration->assignment final_data Final NMR Data Report assignment->final_data

Caption: Workflow for NMR Analysis of this compound.

References

(S)-1-N-Boc-2-Methylpiperazine spectral data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectral Data of (S)-1-N-Boc-2-Methylpiperazine

This technical guide provides a comprehensive overview of the spectral data for this compound, a key intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its spectroscopic properties and the methodologies for their acquisition.

Data Presentation

The following tables summarize the available and expected spectral data for this compound.

¹H NMR Spectral Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides detailed information about the hydrogen atoms in a molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment Reference
4.2broad singlet1H-CH-[1]
3.8multiplet1HPiperazine ring -CH-[1]
3.0multiplet3HPiperazine ring -CH₂-[1]
2.85multiplet1HPiperazine ring -CH-[2]
2.7multiplet1HPiperazine ring -CH-[2]
2.1singlet1H-NH-[2]
1.49singlet9H-C(CH₃)₃ (Boc)[2]
1.26doublet3H-CH₃[2]

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C NMR Spectral Data

While specific experimental ¹³C NMR data for this compound was not found in the performed searches, the expected chemical shifts can be predicted based on the structure and data from analogous N-Boc protected piperazine derivatives.[3][4][5]

Expected Chemical Shift (δ) ppm Assignment
~155Carbonyl C=O (Boc)
~80Quaternary C (Boc)
~50-55Piperazine ring -CH-
~45-50Piperazine ring -CH₂-
~40-45Piperazine ring -CH₂-
~28-C(CH₃)₃ (Boc)
~15-20-CH₃

Note: These are predicted values and may differ from experimental results.

IR Spectral Data

Specific experimental Infrared (IR) spectral data for this compound was not found. However, the characteristic absorption bands can be anticipated based on its functional groups.[6][7]

Expected Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300N-H StretchSecondary amine (piperazine)
~2975-2850C-H StretchAliphatic (methyl, methylene, methine)
~1690C=O StretchCarbonyl (Boc group)
~1450C-H BendAliphatic
~1365C-H Bendt-butyl group
~1250C-N StretchAmine
~1160C-O StretchEster (Boc group)

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., thin film, KBr pellet).

Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

m/z Ion Type Technique Reference
201[M+H]⁺LC/MS[2]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus.

  • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

  • Process the data similarly to the ¹H spectrum.

  • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Oily Samples):

  • Place a small drop of the oily this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top and gently press to form a thin, uniform film.

  • Mount the plates in the spectrometer's sample holder.

Data Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the sample holder with the prepared salt plates in the instrument.

  • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.

LC/MS (Electrospray Ionization - ESI) Data Acquisition:

  • The sample is introduced into the mass spectrometer via a liquid chromatography system.

  • Set the ESI source to positive ion mode.

  • Typical parameters include a capillary voltage of 3-4 kV, a nebulizing gas flow, and a drying gas flow at an elevated temperature.

  • Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu).

  • The data system records the mass-to-charge ratio of the ions produced. For this compound (MW = 200.28), the protonated molecule [M+H]⁺ is expected at m/z 201.29.

Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS Acquire_NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectrometer Prep_IR->Acquire_IR Acquire_MS Mass Spectrometer (e.g., LC/MS) Prep_MS->Acquire_MS Process_NMR Fourier Transform, Phasing, Baseline Correction Acquire_NMR->Process_NMR Process_IR Background Subtraction Acquire_IR->Process_IR Process_MS Spectrum Interpretation Acquire_MS->Process_MS Analysis Structure Elucidation & Confirmation Process_NMR->Analysis Process_IR->Analysis Process_MS->Analysis

Caption: General workflow for spectroscopic analysis.

Spectral_Data_Relationship cluster_spectra Spectroscopic Data Structure This compound C₁₀H₂₀N₂O₂ MW: 200.28 H_NMR ¹H NMR Chemical Shifts Multiplicities Integration Structure->H_NMR Proton Environment C_NMR ¹³C NMR Chemical Shifts Structure->C_NMR Carbon Skeleton IR IR Wavenumbers Functional Groups Structure->IR Functional Groups MS Mass Spec m/z Molecular Weight Structure->MS Molecular Formula

Caption: Relationship between molecular structure and spectral data.

References

(S)-1-N-Boc-2-Methylpiperazine: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-N-Boc-2-Methylpiperazine is a chiral synthetic building block commonly utilized in the development of pharmaceutical agents. As with any laboratory chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment. This technical guide provides a comprehensive overview of the safety and handling procedures for this compound, based on available safety data sheets and general best practices for handling heterocyclic amines. It covers hazard identification, personal protective equipment, storage, spill management, and disposal, presented in a format tailored for research and development professionals.

Identification and Physical Properties

This compound, also known as tert-Butyl (2S)-2-methylpiperazine-1-carboxylate, is a solid at room temperature. Key identifying information and physical properties are summarized below.

Identifier Value
IUPAC Name tert-Butyl (2S)-2-methylpiperazine-1-carboxylate
Synonyms (S)-1-Boc-2-methylpiperazine
CAS Number 169447-70-5[1]
Molecular Formula C₁₀H₂₀N₂O₂[2]
Molecular Weight 200.28 g/mol [2]
Appearance White to almost white powder or solid[3][4]
Melting Point 43.0 to 47.0 °C[3]
Boiling Point 268.7 ± 15.0 °C (Predicted)[3]
Solubility Soluble in Methanol[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized in the table below.

Hazard Class Category Hazard Statement
Skin Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[1][2]

GHS Label Elements:

  • Pictogram:

    • Corrosion (for serious eye damage)

    • Exclamation Mark (for skin and respiratory irritation)

  • Signal Word: Danger or Warning[1][2]

Precautionary Statements (Summary):

A comprehensive list of precautionary statements can be found in the safety data sheet. Key precautions include:

  • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1][2]

  • Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. If inhaled, remove person to fresh air and keep comfortable for breathing.[1][2]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[1][2]

Toxicological Information

To date, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] No quantitative toxicity data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) are currently available. The known toxicological effects are based on its GHS classification:

  • Skin Contact: Causes skin irritation, which may result in redness, itching, and inflammation.[1]

  • Eye Contact: Causes serious eye damage or irritation, potentially leading to redness, pain, and severe injury.[1][2]

  • Inhalation: May cause respiratory irritation.[1][2]

  • Ingestion: While not specifically classified, ingestion should be avoided. General first aid for ingestion of a chemical substance is to rinse the mouth and seek medical attention.

No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, or as a known or anticipated carcinogen by NTP or OSHA.[2]

Experimental Protocols for Safe Handling

Adherence to strict handling protocols is essential to minimize exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A hierarchy of controls should be implemented to ensure a safe working environment.

cluster_0 Hierarchy of Safety Controls Elimination Elimination (Not Feasible for this Compound) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Engineering Controls:

  • Work should be conducted in a well-ventilated area.[1]

  • A chemical fume hood is the preferred engineering control for handling this solid compound to minimize inhalation of dust particles.

Personal Protective Equipment (PPE):

Protection Type Specification
Eye/Face Protection Chemical safety goggles or glasses with side shields. A face shield may be necessary for procedures with a high risk of splashing.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves prior to use and change them frequently, especially if contaminated.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn. Ensure full skin coverage.
Respiratory Protection For operations that may generate significant dust, a NIOSH-approved respirator may be required.
Protocol for Weighing and Dissolving this compound

This protocol outlines the steps for safely weighing the solid compound and preparing a solution.

cluster_1 Workflow for Safe Weighing and Dissolving Start Start: Gather Materials Prep Prepare Work Area (In Fume Hood) Start->Prep Weigh Weigh Compound (Use anti-static weigh paper) Prep->Weigh Transfer Transfer to Flask Weigh->Transfer Add_Solvent Add Solvent (Slowly, with stirring) Transfer->Add_Solvent Dissolve Ensure Complete Dissolution Add_Solvent->Dissolve End End: Cap and Label Solution Dissolve->End

Caption: A typical workflow for safely handling a solid chemical compound.

  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including the chemical container, spatula, weigh paper or boat, receiving flask, and the chosen solvent.

  • Don PPE: Put on all required personal protective equipment as outlined in section 4.1.

  • Weighing:

    • Place a tared weigh paper or boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound from its container to the weigh paper using a clean spatula.

    • Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Transfer:

    • Carefully transfer the weighed solid into the receiving flask.

    • Tap the weigh paper to ensure all the solid is transferred.

  • Dissolution:

    • Add the desired solvent to the flask in portions, with gentle swirling or stirring to aid dissolution.

    • Keep the flask opening pointed away from your face.

  • Cleanup:

    • Dispose of the used weigh paper and any contaminated wipes in the designated solid hazardous waste container.

    • Clean the spatula and any other reusable equipment.

    • Wipe down the work surface in the fume hood.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible substances such as strong oxidizing agents.

  • Stability: The compound is stable under recommended storage conditions.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent further spread of the spill. For a solid, this involves preventing the generation of dust.

  • Cleanup:

    • Wear appropriate PPE as described in section 4.1.

    • For a solid spill, carefully sweep or vacuum the material. Avoid actions that create dust.[1]

    • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

Fire-Fighting Measures

  • Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire. Suitable media include dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

  • Specific Hazards: The compound is combustible.[2] In the event of a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste.

  • Waste Collection: Collect all solid waste, including contaminated gloves, wipes, and weigh paper, in a designated, clearly labeled hazardous waste container. Collect liquid waste in a separate, sealed, and properly labeled container.

  • Disposal Method: Dispose of waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[1]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention.

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[2]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[2]

Note: Always have the Safety Data Sheet (SDS) available when seeking medical attention.

References

An In-depth Technical Guide to the Synthesis of Chiral Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, found in a multitude of approved drugs and clinical candidates. The introduction of chirality into the piperazine ring significantly expands the accessible chemical space, allowing for more precise and potent interactions with biological targets. This guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of chiral piperazines, with a focus on methodologies, quantitative data, and detailed experimental protocols.

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods offer an efficient and atom-economical approach to chiral piperazines, often providing high enantioselectivities with low catalyst loadings. Key strategies include the asymmetric hydrogenation of prochiral pyrazines and the palladium-catalyzed allylic alkylation of piperazinone enolates.

Asymmetric Hydrogenation of Pyrazines

The direct asymmetric hydrogenation of pyrazines or their derivatives, such as pyrazin-2-ols, represents a powerful tool for accessing enantioenriched piperazines. This method typically employs chiral iridium or palladium catalysts.

Quantitative Data Summary: Asymmetric Hydrogenation

EntrySubstrateCatalyst SystemSolventYield (%)ee (%)Reference
12-Phenylpyrazine[Ir(cod)Cl]₂ / (S)-SEGPHOSToluene9592[1]
22-Methyl-5-phenylpyrazine[Ir(cod)Cl]₂ / (R)-C₃-TunePhosToluene9694[1]
33,5-Dimethylpyrazine[Ir(cod)Cl]₂ / (S,S)-f-BinaphaneTHF9191[1]
43-Phenylpyrazin-2-olPd(TFA)₂ / (S)-BINAPDCM/Benzene9390[2][3]
53-Methyl-5-phenylpyrazin-2-olPd(TFA)₂ / (S)-Tol-BINAPDCM/Benzene9588[2][3]

Experimental Protocol: Asymmetric Hydrogenation of 2-Phenylpyrazine

Materials:

  • [Ir(cod)Cl]₂ (1 mol%)

  • (S)-SEGPHOS (1.1 mol%)

  • 2-Phenylpyrazine (1.0 mmol)

  • Benzyl bromide (1.2 mmol)

  • Toluene (5 mL)

  • Hydrogen gas

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, [Ir(cod)Cl]₂ and (S)-SEGPHOS are added.

  • Anhydrous and degassed toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • 2-Phenylpyrazine and benzyl bromide are added to the catalyst solution.

  • The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas three times.

  • The autoclave is pressurized with hydrogen to 50 atm and the reaction mixture is stirred at 60 °C for 24 hours.

  • After cooling to room temperature and carefully releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol) to afford the chiral piperazine product.[1]

Catalytic Asymmetric Hydrogenation Workflow

sub Prochiral Pyrazine p1 sub->p1 cat Chiral Iridium or Palladium Catalyst cat->p1 h2 H₂ h2->p1 prod Chiral Piperazine p1->prod Asymmetric Hydrogenation

Caption: General workflow for catalytic asymmetric hydrogenation.

Palladium-Catalyzed Decarboxylative Allylic Alkylation

The palladium-catalyzed decarboxylative asymmetric allylic alkylation of piperazin-2-one enolates provides access to α-allylated piperazin-2-ones with high enantiomeric excess. These intermediates can then be further transformed into the corresponding chiral piperazines.

Quantitative Data Summary: Pd-Catalyzed Decarboxylative Allylic Alkylation

EntryPiperazin-2-one SubstrateAllyl SourceCatalyst SystemLigandYield (%)ee (%)Reference
1N-Boc-piperazin-2-oneAllyl ethyl carbonate[Pd₂(dba)₃]·CHCl₃(S)-t-Bu-PHOX8592[4]
2N-Cbz-piperazin-2-oneCinnamyl acetate[Pd₂(dba)₃]·CHCl₃(R,R)-ANDEN-Phanephos9095[4]
3N-Boc-3-methylpiperazin-2-oneAllyl phenyl ether[Pd₂(dba)₃]·CHCl₃(S)-i-Pr-PHOX7888[4]

Experimental Protocol: Pd-Catalyzed Decarboxylative Allylic Alkylation of N-Boc-piperazin-2-one

Materials:

  • N-Boc-piperazin-2-one (1.0 mmol)

  • Allyl ethyl carbonate (1.2 mmol)

  • [Pd₂(dba)₃]·CHCl₃ (2.5 mol%)

  • (S)-t-Bu-PHOX (5.5 mol%)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, a solution of [Pd₂(dba)₃]·CHCl₃ and (S)-t-Bu-PHOX in toluene is stirred for 30 minutes.

  • N-Boc-piperazin-2-one is added to the catalyst solution, followed by the addition of allyl ethyl carbonate.

  • The reaction vessel is sealed and the mixture is stirred at 50 °C for 16 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed in vacuo.

  • The crude product is purified by flash chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the α-allylated piperazin-2-one.[4]

Decarboxylative Allylic Alkylation Pathway

start Piperazin-2-one enol Enolate Formation start->enol product α-Allylated Piperazin-2-one enol->product pd_cat Pd(0) / Chiral Ligand pi_allyl π-Allyl Pd Complex pd_cat->pi_allyl allyl Allylic Electrophile allyl->pi_allyl pi_allyl->product Nucleophilic Attack

Caption: Key steps in Pd-catalyzed decarboxylative allylic alkylation.

Chiral Pool Synthesis

The use of readily available chiral starting materials, such as amino acids, provides a straightforward and reliable method for the synthesis of enantiopure piperazines.

Synthesis from α-Amino Acids

α-Amino acids serve as excellent precursors for chiral piperazines. The synthesis often involves the conversion of the amino acid to a chiral 1,2-diamine, which is then cyclized to form the piperazine ring.

Quantitative Data Summary: Synthesis from α-Amino Acids

EntryStarting Amino AcidKey StepsOverall Yield (%)Diastereomeric RatioReference
1(S)-AlanineReductive amination, Nosylation, Cyclization65>95:5[5]
2(S)-PhenylalanineAmide coupling, Reduction, Cyclization72>98:2[6]
3(R)-PhenylglycinolCondensation, Reduction, Cyclization66>90:10[7]

Experimental Protocol: Synthesis of a Chiral Piperazine from (S)-Alanine

Materials:

  • N-Boc-(S)-alanine (1.0 mmol)

  • Ethyl chloroformate (1.1 mmol)

  • N-Methylmorpholine (1.1 mmol)

  • Sodium borohydride (2.0 mmol)

  • 2-Nitrobenzenesulfonyl chloride (1.1 mmol)

  • 1,2-Dibromoethane (1.2 mmol)

  • Potassium carbonate (3.0 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

  • Amino alcohol formation: N-Boc-(S)-alanine is converted to the corresponding N-Boc-(S)-alaninol via a mixed anhydride reduction with sodium borohydride.

  • Nosylation: The resulting amino alcohol is treated with 2-nitrobenzenesulfonyl chloride in the presence of a base to yield the N-nosylated intermediate.

  • Boc deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Cyclization: The deprotected intermediate is cyclized with 1,2-dibromoethane in the presence of potassium carbonate in DMF at elevated temperature to afford the N-nosyl-protected chiral piperazine.

  • Deprotection: The nosyl group can be removed under standard conditions (e.g., thiophenol and potassium carbonate) to yield the free chiral piperazine.[5]

Chiral Pool Synthesis Workflow from Amino Acids

aa Chiral α-Amino Acid diamine Chiral 1,2-Diamine Derivative aa->diamine Reduction & Protection cyclization Cyclization diamine->cyclization piperazine Enantiopure Piperazine cyclization->piperazine

Caption: General synthetic route from chiral amino acids.

Asymmetric Lithiation

The direct asymmetric deprotonation of an N-Boc protected piperazine followed by trapping with an electrophile offers a direct route to α-functionalized chiral piperazines. This method typically utilizes a chiral ligand, such as (-)-sparteine, to control the stereochemistry of the lithiation.

Quantitative Data Summary: Asymmetric Lithiation of N-Boc-Piperazine

EntryElectrophileLigandYield (%)er (enantiomeric ratio)Reference
1Benzoyl chloride(-)-Sparteine8595:5[8][9][10]
2Iodomethane(-)-Sparteine7892:8[8][9][10]
3Allyl bromide(+)-Sparteine Surrogate8290:10[8][9][10]

Experimental Protocol: Asymmetric Lithiation of N-Boc-Piperazine

Materials:

  • N-Boc-piperazine (1.0 mmol)

  • s-Butyllithium (1.2 mmol)

  • (-)-Sparteine (1.2 mmol)

  • Benzoyl chloride (1.2 mmol)

  • Anhydrous diethyl ether (10 mL)

Procedure:

  • A solution of N-Boc-piperazine and (-)-sparteine in anhydrous diethyl ether is cooled to -78 °C under an argon atmosphere.

  • s-Butyllithium is added dropwise, and the resulting solution is stirred at -78 °C for 1 hour.

  • Benzoyl chloride is then added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the α-benzoylated chiral piperazine.[8][9][10]

Asymmetric Lithiation Logical Relationship

start N-Boc-Piperazine lithiated Chiral Lithiated Intermediate start->lithiated base_ligand s-BuLi / (-)-Sparteine base_ligand->lithiated Asymmetric Deprotonation product α-Substituted Chiral Piperazine lithiated->product electrophile Electrophile (E+) electrophile->product Electrophilic Trapping

Caption: The process of asymmetric lithiation and electrophilic trapping.

References

The Discovery of Substituted Piperazine Pharmacophores: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its structural simplicity, coupled with its favorable physicochemical properties, has established it as a "privileged scaffold" in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles of substituted piperazine pharmacophores, their synthesis, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Core Pharmacophoric Features of the Piperazine Scaffold

The prevalence of the piperazine moiety in drug design can be attributed to several key pharmacophoric features:

  • Dual Basic Nitrogen Atoms: The two nitrogen atoms are typically basic and can be protonated at physiological pH. This positive charge is crucial for forming ionic interactions with acidic residues in target proteins.

  • Hydrogen Bond Acceptors: The nitrogen atoms can also act as hydrogen bond acceptors, facilitating interactions with hydrogen bond donors on a receptor.

  • Conformational Flexibility: The piperazine ring primarily adopts a chair conformation, allowing for the precise spatial orientation of its substituents to optimize binding within a target's active site.

  • Hydrophobic Regions: The ethylene bridges of the ring provide hydrophobic surfaces that can engage in van der Waals interactions with nonpolar regions of a biological target.

  • Versatile Substitution Points: The two nitrogen atoms serve as convenient points for the introduction of a wide variety of substituents, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

Structure-Activity Relationships (SAR) of Substituted Piperazines

The pharmacological profile of a piperazine-containing compound is profoundly influenced by the nature and position of its substituents.

1,4-Disubstituted Piperazine Analogs

The symmetrical nature of the 1,4-disubstituted piperazine core allows for diverse functionalization, leading to compounds with a wide range of biological activities, from anticancer and antimicrobial to targeting the central nervous system.[1] For instance, in a series of benzo[a]phenazine-piperazine derivatives, increasing the alkyl chain length on the piperazine nitrogen was found to enhance cytotoxic activity against various cancer cell lines.[2]

Arylpiperazines

Arylpiperazine derivatives are a significant class of compounds, many of which target neurotransmitter receptors. For these compounds, key SAR observations include:

  • The Basic Nitrogen: One of the piperazine nitrogens (N1) is typically protonated and forms a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain of G-protein coupled receptors like dopamine and serotonin receptors.

  • The Aromatic Moiety: An aromatic group (e.g., phenyl, pyridyl) attached to the other piperazine nitrogen (N4) is critical for receptor affinity and selectivity. The nature and substitution pattern of this aromatic ring significantly impact the pharmacological profile.

Quantitative Data on Piperazine Analog Activity

The following tables summarize the biological activity of various substituted piperazine derivatives, providing a quantitative context for their therapeutic potential.

Table 1: Cytotoxic Activity of Benzo[a]phenazine-Piperazine Derivatives [2]

Compound IDSubstitution PatternHeLa IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)HL-60 IC50 (µM)
Compound A N-Methylpiperazine>50>50>50>50
Compound B N-Ethylpiperazine10.58.74.32.1
Compound C N-Propylpiperazine5.64.82.11.5
Compound D N-Butylpiperazine3.22.51.81.0

Table 2: In Vitro Inhibitory Activity of Benzhydrylpiperazine Derivatives against COX-2 and 5-LOX [1]

Compound IDCOX-2 IC50 (µM)5-LOX IC50 (µM)
9d 7.8714.29
9g 9.16-

Table 3: Antiproliferative Activity of Piperidine-Based Benzamide Derivatives against MDA-MB-436 Cancer Cells [3]

Compound IDIC50 (µM)
6a 8.56 ± 1.07
15d 6.99 ± 2.62

Table 4: PARP-1 Inhibitory Activity of Piperidine-Based Benzamide Derivatives [3]

Compound IDIC50 (nM)
6a 8.33
15d 12.02

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the discovery and evaluation of substituted piperazine pharmacophores.

Synthesis of Substituted Piperazine Derivatives

General Procedure for the Synthesis of 1-Benzhydryl-piperazine Sulfonamide and Carboxamide Derivatives: [4]

  • Synthesis of Benzhydrol: To a solution of phenylmagnesium bromide in dry THF, benzaldehyde is added dropwise under a nitrogen atmosphere. The reaction mixture is stirred at room temperature and then refluxed. After cooling, the reaction is quenched with a saturated solution of ammonium chloride, and the product is extracted with ethyl acetate.

  • Synthesis of Benzhydryl Chloride: Benzhydrol is treated with thionyl chloride in an inert solvent like dichloromethane at 0°C. The reaction mixture is then stirred at room temperature.

  • Synthesis of 1-Benzhydryl-piperazine: A mixture of benzhydryl chloride, piperazine, and anhydrous potassium carbonate in dimethylformamide is heated at 80°C.

  • Final Product Synthesis: 1-Benzhydryl-piperazine is reacted with various substituted aromatic sulfonyl chlorides or acid chlorides in the presence of triethylamine in dichloromethane to yield the final sulfonamide or carboxamide derivatives.

General Procedure for the Synthesis of N-Arylpiperazines: [5]

A common method for the synthesis of N-arylpiperazines involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent such as diglyme at elevated temperatures (e.g., 150°C).

General Procedure for the Synthesis of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives: [6]

A solution of 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone and the corresponding piperazine compound in dichloromethane (DCM) is added to a solution of Na2CO3 in DCM and stirred at room temperature. The reaction is typically stirred overnight. The final product is then purified by column chromatography.[6]

In Vitro Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [7][8][9][10]

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 3,000-5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the piperazine compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated.

Receptor Binding Assays

Radioligand Binding Assay for Dopamine D2 Receptors: [11][12][13][14]

This assay is used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Crude membrane preparations are obtained from cell lines stably expressing the human recombinant dopamine D2 receptor.

  • Assay Setup: In a 96-well plate, the assay is set up with the membrane preparation, a radioligand (e.g., [3H]spiperone), and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: The plate is incubated to allow for competitive binding between the radioligand and the test compound.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity on the filters is counted using a scintillation counter.

  • Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value obtained from the competition curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by substituted piperazines and a general workflow for their evaluation.

G cluster_D2R Dopamine D2 Receptor Signaling cluster_5HT2AR Serotonin 5-HT2A Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gαi/o D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene Arylpiperazine Arylpiperazine Antagonist Arylpiperazine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gαq/11 HT2AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC Arylpiperazine2 Arylpiperazine Antagonist Arylpiperazine2->HT2AR

Dopamine D2 and Serotonin 5-HT2A Receptor Signaling Pathways

G cluster_workflow Experimental Workflow for Anticancer Drug Screening start Compound Synthesis & Characterization invitro In Vitro Screening (e.g., MTT Assay) start->invitro lead_id Lead Compound Identification invitro->lead_id end Preclinical Candidate invitro->end Inactive moa Mechanism of Action Studies (e.g., Apoptosis Assays) lead_id->moa Active invivo In Vivo Evaluation (e.g., Xenograft Models) moa->invivo invivo->end

General Experimental Workflow for Anticancer Drug Screening

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of (S)-1-N-Boc-2-Methylpiperazine

This document provides a detailed protocol for the chemical synthesis of this compound, a valuable chiral building block in medicinal chemistry and drug development. The procedure outlined is based on established laboratory methods for the regioselective N-protection of (S)-2-methylpiperazine.

Introduction

This compound (CAS No: 169447-70-5) is a key intermediate used in the synthesis of a wide range of pharmacologically active compounds.[1] The presence of the methyl group creates a chiral center, and the Boc (tert-butoxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen. This makes it an essential component for building complex molecular architectures with specific stereochemistry, which is crucial for achieving desired biological activity and minimizing off-target effects.

Regioselective Synthesis Protocol

This protocol describes a multi-step synthesis to achieve regioselective Boc-protection of (S)-2-methylpiperazine at the less sterically hindered N1 position. The workflow involves the in-situ formation of a silyl-protected intermediate to direct the subsequent acylation.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
(S)-2-MethylpiperazineC₅H₁₂N₂100.162.0 g20
n-Butyllithium (nBuLi)C₄H₉Li64.0625 mL (1.6 M in hexanes)40
tert-Butyldimethylsilyl chloride (TBDMSCl)C₆H₁₅ClSi150.723.04 g20
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.255.2 g24
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11200 mL-
Deionized WaterH₂O18.0250 mL-
Brine (saturated NaCl solution)NaCl/H₂O-50 mL-
Sodium Sulfate (Na₂SO₄), anhydrousNa₂SO₄142.04As needed-
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93For chromatography-
Methanol (MeOH)CH₃OH32.04For chromatography-
Ammonium Hydroxide (NH₄OH)NH₄OH35.05For chromatography-
Silica GelSiO₂60.08For chromatography-
Experimental Procedure
  • Initial Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-methylpiperazine (2.0 g, 20 mmol) in anhydrous tetrahydrofuran (THF, 200 mL).[2]

  • Deprotonation : Add n-butyllithium (25 mL of a 1.6 M solution in hexanes, 40 mmol) to the solution at room temperature. Stir the mixture for 30 minutes.[2]

  • Silyl Protection : Add tert-butyldimethylsilyl chloride (TBDMSCl, 3.04 g, 20 mmol) to the reaction mixture. Stir for 1 hour at room temperature.[2]

  • Boc Protection : To the same solution, add di-tert-butyl dicarbonate ((Boc)₂O, 5.2 g, 24 mmol). Allow the reaction to stir for an additional hour.[2]

  • Work-up : Quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.[2]

  • Extraction and Drying : Wash the organic layer with brine (50 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.[2]

  • Concentration : Remove the solvent from the filtrate under reduced pressure to yield the crude product.[2]

  • Purification : Purify the crude oil by flash chromatography on silica gel.[2] The recommended eluent system is a mixture of 5% Methanol / 2% Ammonium Hydroxide / 93% Dichloromethane.[2] The final product, this compound, is obtained as a yellow oil.[2]

Results and Characterization
ParameterValue
Yield 3.7 g (93%)
Appearance Yellow Oil
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
LC/MS (m/z) 201 [M+H]⁺
¹H NMR (CDCl₃, δ) 1.26 (3H, d), 1.49 (9H, s), 2.1 (1H, s), 2.7 (1H, m), 2.85 (1H, m), 3.0 (3H, m), 3.8 (1H, m), 4.2 (1H, m)
Data sourced from ChemicalBook.[2]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction Steps cluster_workup Work-up & Purification A Dissolve (S)-2-methylpiperazine in anhydrous THF B Add nBuLi (Stir 30 min) A->B Deprotonation C Add TBDMSCl (Stir 1 hr) B->C Silyl Protection D Add (Boc)₂O (Stir 1 hr) C->D Boc Protection E Quench with H₂O D->E F Separate Organic Layer E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Flash Chromatography I->J K This compound (Final Product) J->K

Caption: Workflow for the regioselective synthesis of this compound.

Alternative Synthesis Approach

A simpler, one-step method involves the direct reaction of (S)-2-methylpiperazine with di-tert-butyl dicarbonate in a solvent like dichloromethane at 0°C to room temperature.[3]

AlternativeSynthesis Start (S)-2-Methylpiperazine + (Boc)₂O in Dichloromethane Product1 This compound (Desired Product) Start->Product1 N1 Attack Product2 (S)-4-N-Boc-2-Methylpiperazine (Regioisomer) Start->Product2 N4 Attack Product3 1,4-di-Boc-2-Methylpiperazine (Disubstituted) Start->Product3 Further Reaction

Caption: Potential products from the direct Boc-protection of (S)-2-methylpiperazine.

While this method is operationally simpler, it typically leads to a mixture of products, including the desired N1-protected compound, the N4-protected regioisomer, and the 1,4-di-Boc-protected species. The separation of these isomers can be challenging and often results in a lower isolated yield of the target molecule compared to the regioselective protocol.

Safety Precautions

  • n-Butyllithium (nBuLi) is highly pyrophoric and reacts violently with water. Handle only under an inert atmosphere by trained personnel.

  • Cyanuric chloride , mentioned in some general synthesis literature, is a lachrymator and can cause severe burns.[4]

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Di-tert-butyl dicarbonate ((Boc)₂O) can cause skin and eye irritation.

  • Solvents like THF, hexanes, and dichloromethane are flammable and should be handled away from ignition sources.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-methylpiperazine is a crucial chiral building block in the pharmaceutical industry, recognized for its role as an essential intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] It is notably a key component in certain quinoline antibacterials. The specific stereochemistry of the (S)-enantiomer is often critical for the desired pharmacological activity and efficacy of the final drug product. Consequently, robust and efficient methods for its enantioselective synthesis are of significant interest to the drug development community. This document provides detailed application notes and protocols for three prominent methods for synthesizing (S)-2-methylpiperazine: chiral auxiliary-mediated synthesis, catalytic asymmetric synthesis, and chemical resolution of a racemic mixture.

Applications in Drug Development

2-Methylpiperazine and its derivatives are integral to the development of a wide range of pharmaceuticals. Beyond their use in antibiotics, they serve as foundational structures for anti-depressants, anti-anxiety medications, antiviral agents, and treatments for neurological disorders.[1][2] The piperazine moiety can enhance the solubility, reactivity, and receptor binding affinity of drug candidates, thereby improving their overall therapeutic performance.[2] The availability of enantiomerically pure forms, such as (S)-2-methylpiperazine, allows for the development of drugs with improved specificity and reduced off-target effects.

Synthetic Strategies Overview

The enantioselective synthesis of (S)-2-methylpiperazine can be broadly approached through three main strategies, each with its own advantages and considerations.

G cluster_strategies Synthetic Strategies cluster_starting_materials Common Starting Materials Chiral_Auxiliary Chiral Auxiliary-Mediated Synthesis Catalytic_Asymmetric Catalytic Asymmetric Synthesis Chemical_Resolution Chemical Resolution Achiral_Precursors Achiral Precursors Achiral_Precursors->Chiral_Auxiliary Diastereoselective reaction Achiral_Precursors->Catalytic_Asymmetric Enantioselective catalysis Racemic_Mixture Racemic 2-Methylpiperazine Racemic_Mixture->Chemical_Resolution Separation of enantiomers

Caption: Overview of synthetic strategies for (S)-2-methylpiperazine.

Method 1: Chiral Auxiliary-Mediated Synthesis

This method introduces a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a key reaction step. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product. A notable example involves the use of (S)-(+)-phenylglycinol as the chiral auxiliary.

Experimental Protocol

A plausible synthetic route starting from (S)-(+)-phenylglycinol is outlined below, adapted from a reported synthesis of the (R)-enantiomer.[3]

  • Amide Coupling: (S)-(+)-phenylglycinol is condensed with N-Boc glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

  • Reduction and Protection: The amide is reduced, and the resulting hydroxyl group is protected, for instance, as a silyl ether.

  • Second Condensation and Cyclization: The protected intermediate undergoes selective condensation with bromoacetic acid, followed by cyclization and desilylation to yield the 2-oxopiperazine precursor.

  • Diastereoselective Methylation: The 2-oxopiperazine is methylated at the C3 position. The stereochemistry of the chiral auxiliary directs the methylation to afford the desired diastereomer.

  • Auxiliary Cleavage and Reduction: The chiral auxiliary is cleaved, and the oxopiperazine is reduced to furnish (S)-2-methylpiperazine.

G Start S-(+)-Phenylglycinol + N-Boc Glycine Amide_Formation Amide Formation (DCC) Start->Amide_Formation Reduction_Protection Reduction & Protection Amide_Formation->Reduction_Protection Condensation_Cyclization Condensation & Cyclization Reduction_Protection->Condensation_Cyclization Diastereoselective_Methylation Diastereoselective Methylation Condensation_Cyclization->Diastereoselective_Methylation Auxiliary_Cleavage_Reduction Auxiliary Cleavage & Reduction Diastereoselective_Methylation->Auxiliary_Cleavage_Reduction Final_Product (S)-2-Methylpiperazine Auxiliary_Cleavage_Reduction->Final_Product

Caption: Workflow for chiral auxiliary-mediated synthesis.

Method 2: Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis offers an efficient route to chiral piperazines, often with high enantioselectivity. One-pot tandem reactions combining hydroamination and asymmetric transfer hydrogenation are particularly powerful.[4]

Experimental Protocol

The following protocol is a conceptual outline for the synthesis of (S)-2-methylpiperazine via a tandem catalytic approach.

  • Substrate Preparation: An appropriate aminoalkyne precursor is synthesized.

  • Tandem Reaction:

    • Titanium-Catalyzed Hydroamination: The aminoalkyne undergoes intramolecular hydroamination catalyzed by a titanium complex to form a cyclic imine intermediate.

    • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): In the same pot, the cyclic imine is asymmetrically reduced using a ruthenium catalyst with a chiral ligand (e.g., (S,S)-Ts-DPEN) and a hydrogen source (e.g., formic acid/triethylamine). This step establishes the stereocenter, yielding the enantioenriched piperazine.[4]

  • Deprotection: Any protecting groups on the piperazine nitrogens are removed to give the final product.

G Start Aminoalkyne Substrate Hydroamination Ti-Catalyzed Hydroamination Start->Hydroamination Imine_Intermediate Cyclic Imine Intermediate Hydroamination->Imine_Intermediate ATH Ru-Catalyzed Asymmetric Transfer Hydrogenation Imine_Intermediate->ATH Protected_Piperazine Enantioenriched Protected Piperazine ATH->Protected_Piperazine Deprotection Deprotection Protected_Piperazine->Deprotection Final_Product (S)-2-Methylpiperazine Deprotection->Final_Product G Start Racemic 2-Methylpiperazine Salt_Formation Salt formation with D-(-)-Tartaric Acid Start->Salt_Formation Filtration Filtration Salt_Formation->Filtration Precipitate Diastereomeric Salt Precipitate Filtration->Precipitate Mother_Liquor Mother Liquor (contains other diastereomer) Filtration->Mother_Liquor Hydrolysis Hydrolysis (Base) Precipitate->Hydrolysis Extraction Extraction Hydrolysis->Extraction Final_Product (S)-2-Methylpiperazine Extraction->Final_Product

References

Application Notes and Protocols for the Asymmetric Synthesis of Carbon-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of blockbuster drugs.[1][2] While N-substituted piperazines are common, their carbon-substituted counterparts represent a largely unexplored chemical space with significant potential for novel drug discovery.[1][3] The development of efficient asymmetric methods to access enantiomerically pure C-substituted piperazines is therefore a critical endeavor for expanding the structural diversity of drug candidates.[1][3] These application notes provide an overview of key strategies and detailed protocols for the asymmetric synthesis of these valuable compounds.

Key Synthetic Strategies

The asymmetric synthesis of carbon-substituted piperazines can be broadly categorized into several key approaches, each with its own advantages and limitations. The choice of strategy often depends on the desired substitution pattern, scalability, and availability of starting materials.

A general overview of these synthetic pathways is illustrated below:

Asymmetric_Synthesis_Strategies main Asymmetric Synthesis of C-Substituted Piperazines strategy1 Catalytic Asymmetric Synthesis main->strategy1 strategy2 Chiral Pool Synthesis main->strategy2 strategy3 Chiral Auxiliary Mediated main->strategy3 strategy4 Asymmetric C-H Functionalization main->strategy4 sub1_1 Asymmetric Hydrogenation strategy1->sub1_1 sub1_2 Asymmetric Hydroamination strategy1->sub1_2 sub1_3 Asymmetric Cycloaddition strategy1->sub1_3

Caption: Key strategies for the asymmetric synthesis of C-substituted piperazines.

Catalytic Asymmetric Synthesis

Catalytic methods offer an efficient and atom-economical approach to chiral piperazines, often providing high enantioselectivities with low catalyst loadings.

Asymmetric Hydrogenation of Pyrazine Derivatives

The iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides is a facile method for producing a wide range of chiral piperazines.[4][5] This approach is notable for its high enantioselectivity and scalability.[4]

A proposed catalytic cycle for this transformation is depicted below:

Catalytic_Cycle_Hydrogenation catalyst [Ir(H)(L*)]+ intermediate1 Ir-Substrate Complex catalyst->intermediate1 Substrate Binding substrate Pyrazinium Salt substrate->intermediate1 intermediate2 Hydride Insertion intermediate1->intermediate2 Oxidative Addition intermediate3 Reductive Elimination intermediate2->intermediate3 Hydrogenolysis intermediate3->catalyst Regeneration product Chiral Piperazine intermediate3->product Product Release h2 H₂ h2->intermediate1

Caption: Proposed catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 3-Phenyl-1-(phenylmethyl)pyrazin-1-ium bromide

Materials:

  • 3-Phenyl-1-(phenylmethyl)pyrazin-1-ium bromide (1.0 equiv)

  • [Ir(COD)Cl]₂ (0.5 mol%)

  • (S,S)-f-Binaphane (L*) (1.1 mol%)

  • Anhydrous, degassed solvent (e.g., THF)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a mixture of the pyrazinium salt, [Ir(COD)Cl]₂, and the chiral ligand in the specified solvent is charged into a high-pressure autoclave.

  • The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas three times.

  • The reaction is stirred at a specified temperature (e.g., 30 °C) under a constant hydrogen pressure (e.g., 600 psi) for a designated time (e.g., 24 hours).

  • After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral piperazine.

Quantitative Data:

SubstrateCatalyst Loading (mol%)SolventPressure (psi)Temp (°C)Time (h)Yield (%)ee (%)Reference
3-Phenyl Pyrazinium Salt1.0THF6003024>9995[4]
3-Methyl Pyrazinium Salt1.0THF6003024>9996[4]
3-(4-MeOPh) Pyrazinium Salt1.0THF6003024>9994[4]
Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines without loss of optical purity.[6][7]

Experimental Protocol: Synthesis of Chiral Piperazin-2-ones

Materials:

  • Pyrazin-2-ol derivative (1.0 equiv)

  • Pd(TFA)₂ (3.3 mol%)

  • Chiral ligand (e.g., (S)-Segphos) (3.3 mol%)

  • TsOH·H₂O (100 mol%)

  • DCM/benzene (1:1)

  • Hydrogen gas (H₂)

Procedure:

  • A mixture of the pyrazin-2-ol, Pd(TFA)₂, chiral ligand, and TsOH·H₂O in DCM/benzene is charged into a high-pressure autoclave.

  • The autoclave is purged with hydrogen and pressurized to 1000 psi.

  • The reaction is heated to 80 °C and stirred for 24-48 hours.

  • After cooling and venting, the reaction mixture is concentrated and purified by chromatography to yield the chiral piperazin-2-one.

Quantitative Data:

SubstrateYield (%)ee (%)drReference
5,6-diphenylpyrazin-2-ol9390>20:1[6]
5-methyl-6-phenylpyrazin-2-ol8585>20:1[6]
6-phenyl-5-(p-tolyl)pyrazin-2-ol9189>20:1[6]

Chiral Pool Synthesis

This strategy utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine core. The inherent chirality of the starting material is transferred to the final product.

Synthesis from α-Amino Acids

A practical and scalable route to orthogonally protected, enantiomerically pure 2-substituted piperazines starts from α-amino acids.[8] The key step involves an aza-Michael addition.

Experimental Workflow:

Chiral_Pool_Workflow start α-Amino Acid step1 Protection & Reduction start->step1 intermediate1 Chiral 1,2-Diamine step1->intermediate1 step2 Aza-Michael Addition intermediate1->step2 intermediate2 Linear Adduct step2->intermediate2 step3 Cyclization intermediate2->step3 end Chiral 2-Substituted Piperazine step3->end

Caption: Workflow for chiral pool synthesis from α-amino acids.

Experimental Protocol: Synthesis of Orthogonally Protected 2-Substituted Piperazine

Materials:

  • N-Boc protected α-amino acid methyl ester (1.0 equiv)

  • LiAlH₄

  • Protecting group reagents (e.g., Cbz-Cl, Nosyl-Cl)

  • 2-bromoethyl-diphenylsulfonium triflate

  • Base (e.g., K₂CO₃)

Procedure:

  • Diamine Synthesis: The N-protected amino acid ester is reduced with LiAlH₄ to the corresponding amino alcohol, which is then further protected to yield an orthogonally bis-protected chiral 1,2-diamine.

  • Aza-Michael Addition and Cyclization: The chiral diamine is reacted with 2-bromoethyl-diphenylsulfonium triflate in the presence of a base. This generates a vinyl diphenyl sulfonium salt in situ, which undergoes an aza-Michael addition followed by intramolecular cyclization to afford the orthogonally protected 2-substituted piperazine.

Asymmetric C-H Functionalization

Direct functionalization of the piperazine C-H bonds offers a highly efficient route to substituted derivatives, avoiding the need for pre-functionalized substrates.

Asymmetric Lithiation-Trapping

The asymmetric lithiation of N-Boc piperazines, directed by a chiral ligand such as (-)-sparteine, followed by trapping with an electrophile, allows for the synthesis of enantiopure α-substituted piperazines.[2][9][10]

Experimental Protocol: Asymmetric Lithiation of N-Boc Piperazine

Materials:

  • N-Boc-N'-alkyl piperazine (1.0 equiv)

  • s-BuLi (1.2 equiv)

  • (-)-sparteine (1.2 equiv)

  • Electrophile (e.g., alkyl halide, carbonyl compound)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a solution of N-Boc-N'-alkyl piperazine and (-)-sparteine in toluene at -78 °C is added s-BuLi dropwise.

  • The mixture is stirred at this temperature for a specified time to allow for lithiation.

  • The electrophile is then added, and the reaction is allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by chromatography.

Quantitative Data:

N'-SubstituentElectrophileYield (%)dree (%)Reference
MethylMeI85>98:296[9]
BenzylPhCHO70>98:298[9]
IsopropylAllyl bromide78>98:295[9]

Conclusion

The asymmetric synthesis of carbon-substituted piperazines is a rapidly evolving field with significant implications for drug discovery. The methods outlined in these application notes, from catalytic asymmetric hydrogenations to chiral pool synthesis and direct C-H functionalization, provide a versatile toolkit for accessing a wide range of stereochemically diverse piperazine derivatives. The choice of a particular synthetic route will depend on the specific target molecule and desired scale of synthesis. Further research in this area is expected to yield even more efficient and selective methodologies, further unlocking the potential of this important class of heterocycles.

References

Application Note: Facile Dicarbonyl Protection of 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] 2-Methylpiperazine is a common building block in medicinal chemistry, and its differential protection is often necessary to achieve selective functionalization. This note describes a standard and efficient protocol for the di-protection of 2-methylpiperazine using di-tert-butyl dicarbonate (Boc₂O), yielding di-tert-butyl 3-methylpiperazine-1,4-dicarboxylate.

Reaction Principle

The reaction involves the nucleophilic attack of the nitrogen atoms of 2-methylpiperazine on the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. A base is typically employed to deprotonate the piperazine nitrogens, enhancing their nucleophilicity. The reaction proceeds to completion to afford the N,N'-di-Boc protected product. The use of stoichiometric amounts of Boc₂O ensures the complete protection of both nitrogen atoms.

Experimental Protocol: Synthesis of di-tert-butyl 3-methylpiperazine-1,4-dicarboxylate

This protocol details the procedure for the Boc protection of both nitrogen atoms of 2-methylpiperazine.

Materials and Reagents

  • 2-Methylpiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure

  • Reaction Setup : To a solution of 2-methylpiperazine (1.0 eq) in dichloromethane, add an aqueous solution of sodium hydroxide.

  • Addition of Boc Anhydride : Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (2.2 eq) portion-wise while stirring.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[2]

  • Work-up :

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, deionized water, and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Isolation :

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (if necessary) : The crude product can be purified by crystallization or column chromatography on silica gel.

Data Presentation

The following table summarizes the quantitative data for a typical reaction.

Reactant/ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount Used
2-Methylpiperazine100.160.11.010.0 g
Di-tert-butyl dicarbonate (Boc₂O)218.250.222.248.0 g
Dichloromethane (DCM)---200 mL
1M Sodium Hydroxide (NaOH)40.00--100 mL
Product
Di-tert-butyl 3-methylpiperazine-1,4-dicarboxylate300.41--~27 g (90% yield)

Experimental Workflow

Boc_Protection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification start Dissolve 2-methylpiperazine in DCM and aq. NaOH add_boc Add Di-tert-butyl dicarbonate (Boc₂O) at 0°C start->add_boc react Stir at Room Temperature for 12-16 hours add_boc->react separate Separate Organic Layer react->separate wash_hcl Wash with 1M HCl separate->wash_hcl wash_water Wash with Water wash_hcl->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate crude_product Crude Product concentrate->crude_product purify Crystallization or Column Chromatography final_product Pure di-Boc-2-methylpiperazine purify->final_product crude_product->purify

Caption: Workflow for the di-Boc protection of 2-methylpiperazine.

References

Application Notes: The Role of (S)-1-N-Boc-2-Methylpiperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-N-Boc-2-methylpiperazine has emerged as a significant chiral building block in modern medicinal chemistry. Its structure, which combines the privileged piperazine scaffold with a stereodefined methyl group, makes it an invaluable intermediate for the synthesis of complex, enantiomerically pure therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group facilitates selective functionalization at the N4 position, while the (S)-chiral center at the C2 position is crucial for achieving specific and high-affinity interactions with biological targets such as enzymes and receptors.[1]

These notes provide an overview of its applications, quantitative data on derivative compounds, and detailed protocols for its synthesis and subsequent modification.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry.

PropertyValue
CAS Number 169447-70-5
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Appearance Solid
SMILES C[C@H]1CNCCN1C(=O)OC(C)(C)C
InChI Key DATRVIMZZZVHMP-QMMMGPOBSA-N

(Data sourced from multiple references)[2][3][4]

Core Applications in Drug Discovery

The primary utility of this compound is as a chiral synthon for introducing a 2-methylpiperazine moiety into a target molecule. This is particularly important where the stereochemistry of the methyl group dictates the pharmacological activity. The piperazine ring itself is prized for its ability to improve the pharmacokinetic properties of a drug, such as aqueous solubility and oral bioavailability, due to the basicity of its nitrogen atoms.

A key reported application for this building block is in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have been investigated as dual pharmacophores targeting phosphodiesterase 4 (PDE4) and muscarinic receptors.[5] Such compounds have therapeutic potential in treating inflammatory airway diseases like asthma and chronic obstructive pulmonary disease (COPD), where inhibiting PDE4 and antagonizing muscarinic receptors can lead to bronchodilation and reduced inflammation.

Representative Biological Activity of Target Derivatives

The following table summarizes representative quantitative data for pyrazolo[3,4-b]pyridine derivatives, illustrating the kind of biological activity achieved when incorporating the (S)-2-methylpiperazine scaffold.

Compound IDTargetAssay TypeResult (IC₅₀ / Kᵢ)
Hypothetical Cpd. 1 PDE4BEnzyme Inhibition15 nM (IC₅₀)
Hypothetical Cpd. 1 Muscarinic M₃ ReceptorRadioligand Binding2.5 nM (Kᵢ)
Hypothetical Cpd. 2 PDE4DEnzyme Inhibition22 nM (IC₅₀)
Hypothetical Cpd. 2 Muscarinic M₃ ReceptorRadioligand Binding4.1 nM (Kᵢ)

Note: This table presents representative data for this class of compounds to illustrate potency and is not derived from a specific cited source.

Experimental Protocols & Methodologies

Detailed and reliable protocols are critical for the successful application of this compound in a research setting.

Protocol 1: Synthesis of this compound

This protocol describes the regioselective mono-Boc protection of (S)-2-methylpiperazine.[3][5]

Materials:

  • (S)-2-methylpiperazine (1.0 equiv, 20 mmol, 2.0 g)

  • Anhydrous Tetrahydrofuran (THF), 200 mL

  • n-Butyllithium (nBuLi), 1.6 M in hexanes (2.0 equiv, 40 mmol, 25 mL)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.0 equiv, 20 mmol, 3.04 g)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv, 24 mmol, 5.2 g)

  • Water (H₂O), Brine, Sodium Sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • Dissolve (S)-2-methylpiperazine (2 g, 20 mmol) in anhydrous THF (200 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add nBuLi (25 mL, 40 mmol) to the solution at room temperature. Stir the solution for 30 minutes.

  • Add TBDMSCl (3.04 g, 20 mmol) to the mixture and continue stirring for an additional hour.

  • Add (Boc)₂O (5.2 g, 24 mmol) to the reaction mixture and stir for another hour.

  • Quench the reaction by diluting with H₂O (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography on silica gel (e.g., using 5% MeOH / 2% NH₄OH / 93% CH₂Cl₂) to yield the title compound as a yellow oil.

Protocol 2: General N-Arylation with a Chloropyrazolopyridine Core

This protocol provides a general method for coupling the Boc-protected piperazine to a heterocyclic core, a key step in synthesizing the aforementioned PDE4 inhibitors.

Materials:

  • This compound (1.2 equiv)

  • 4-Chloro-1H-pyrazolo[3,4-b]pyridine derivative (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dioxane or Toluene

Procedure:

  • To an oven-dried reaction vessel, add the 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative, this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-arylated product.

Protocol 3: Boc-Deprotection

This final step removes the Boc protecting group to reveal the secondary amine, which is often crucial for biological activity.

Materials:

  • Boc-protected substrate (1.0 equiv)

  • 4M Hydrochloric Acid (HCl) in Dioxane (10 equiv) or Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

Procedure (using HCl in Dioxane):

  • Dissolve the Boc-protected substrate in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.

  • Add 4M HCl in dioxane (10 equivalents) to the solution at room temperature.

  • Stir the mixture for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting hydrochloride salt can be triturated with diethyl ether, filtered, and dried to yield the final deprotected compound. Alternatively, it can be neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent.

Visualizations: Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the synthetic logic and biological context.

G start (S)-2-Methylpiperazine reagent1 1. nBuLi, TBDMSCl 2. (Boc)₂O start->reagent1 intermediate1 This compound reagent1->intermediate1 reagent2 Chloro-Pyrazolopyridine, Pd₂(dba)₃, Xantphos intermediate1->reagent2 intermediate2 Coupled Intermediate (Boc-Protected) reagent2->intermediate2 reagent3 HCl in Dioxane or TFA intermediate2->reagent3 final Final Active Compound (Deprotected) reagent3->final

General Synthetic Workflow.

Role in Drug Scaffold Assembly.

G ATP ATP AC Adenylate Cyclase ATP->AC  Stimulus cAMP cAMP (Active) AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Inflammation Pro-inflammatory Response PKA->Inflammation Inhibits Inhibitor Pyrazolopyridine Inhibitor Inhibitor->PDE4  Inhibits

Simplified PDE4 Signaling Pathway.

References

Application Notes and Protocols for the Chiral Resolution of 2-Methylpiperazine Using Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral resolution is a critical process in the pharmaceutical industry for the separation of enantiomers, which often exhibit different pharmacological and toxicological profiles.[1][2] This document provides detailed application notes and protocols for the chiral resolution of racemic 2-methylpiperazine using (L)-tartaric acid as the resolving agent. The methodology is founded on the formation of diastereomeric salts with differing solubilities, enabling the efficient separation of the desired (R)-2-methylpiperazine enantiomer. (R)-2-methylpiperazine serves as a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1]

The principle of this resolution technique lies in the reaction of a racemic mixture of 2-methylpiperazine with an enantiomerically pure chiral resolving agent, in this case, (L)-tartaric acid.[1][3] This reaction produces a mixture of diastereomeric salts: (R)-2-methylpiperazine-(L)-tartrate and (S)-2-methylpiperazine-(L)-tartrate.[1][2] Due to their distinct physical properties, particularly solubility in a selected solvent system, one diastereomer can be selectively crystallized and subsequently separated.[1][3][4]

Physicochemical Data

A summary of the relevant physicochemical properties of the reactants is provided below.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Solubility
(±)-2-MethylpiperazineC₅H₁₂N₂100.1661-63Soluble in water and acetone.[3]
(L)-Tartaric AcidC₄H₆O₆150.09171-174Soluble in water and ethanol.[3]

Experimental Protocols

The chiral resolution process is primarily divided into two key stages: Diastereomeric Salt Formation and Crystallization, followed by the Liberation of the Free Amine.

Protocol 1: Diastereomeric Salt Formation and Crystallization

This protocol details the formation of the diastereomeric salts and the subsequent crystallization of the less soluble ((R)-2-methylpiperazine)-(L)-tartrate.

Materials:

  • (±)-2-Methylpiperazine

  • (L)-Tartaric acid

  • Distilled or deionized water

  • Ethanol (optional, for mixed solvent systems)

  • Reaction vessel with stirring and temperature control

  • Heating and cooling system

Procedure:

  • Dissolution of Resolving Agent: In the reaction vessel, dissolve 1.0 mole equivalent of (L)-tartaric acid in a suitable volume of a water or a water/ethanol mixture (e.g., 1:1 v/v).[2] Stir until complete dissolution is achieved. Gentle heating may be applied if necessary.

  • Addition of Racemic Amine: To the stirred solution, add 1.0 mole equivalent of (±)-2-methylpiperazine at room temperature.[2]

  • Heating to Dissolution: Heat the mixture to ensure all components are fully dissolved.[5]

  • Controlled Cooling and Seeding: Cool the solution to a temperature range of 68-74 °C.[1] To induce crystallization, introduce seed crystals of (R)-2-methylpiperazine-(L)-tartrate.[1]

  • Aging: Maintain the mixture at this temperature for approximately 1 hour with gentle stirring.[1]

  • Crystallization: Continue to cool the suspension to 12-18 °C over a period of at least 2 hours.[1] A slow cooling rate is generally preferred as it facilitates the selective crystallization of the less soluble desired diastereomer, leading to higher purity.[6]

  • Isolation: Isolate the precipitated crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any residual mother liquor.[2]

  • Drying: Dry the collected crystals under vacuum until a constant weight is achieved. The resulting wet crystals are predominantly the (R)-2-methylpiperazine-(L)-tartrate diastereomeric salt.[1][2]

Protocol 2: Liberation of the Free (R)-2-Methylpiperazine

This protocol describes the process of liberating the enantiomerically pure amine from the isolated diastereomeric salt.

Materials:

  • (R)-2-methylpiperazine-(L)-tartrate salt (from Protocol 1)

  • Sodium Hydroxide (e.g., 40% w/v aqueous solution)[2]

  • Water

  • An appropriate organic solvent for extraction (e.g., chloroform, dichloromethane, or toluene)[1][2][5]

  • Anhydrous Sodium Sulfate

  • Reaction vessel with stirring and temperature control

  • Separatory funnel

Procedure:

  • Dissolution of Salt: In the reaction vessel, dissolve the (R)-2-methylpiperazine-(L)-tartrate salt in water.[1]

  • Basification: Slowly add a concentrated aqueous solution of sodium hydroxide until the pH of the solution is greater than 12.[2][7] This neutralizes the tartaric acid and liberates the free amine.[5][7]

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated (R)-2-methylpiperazine into an organic solvent such as chloroform.[1][2] Perform the extraction multiple times (e.g., three times) to ensure complete recovery.[1][2]

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.[1][5]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude (R)-(-)-2-methylpiperazine.[1][5]

Quantitative Data Summary

The following table summarizes typical quantitative data for the chiral resolution of 2-methylpiperazine with (L)-tartaric acid. The optimal conditions may need to be determined experimentally for specific laboratory setups.

ParameterValue/RangeNotes
Molar Ratio
(±)-2-Methylpiperazine : (L)-Tartaric Acid1:1 to 1:2A 1:1 molar ratio is a common starting point.[5][8]
Temperatures
Seeding Temperature68-74 °CIntroduction of seed crystals in this range initiates crystallization.[1]
Final Crystallization Temperature12-18 °CCooling to this temperature maximizes the yield of the precipitated salt.[1]
Yield and Purity
Yield of Diastereomeric Salt73-90%The yield can be influenced by factors such as cooling rate and solvent choice.[8]
Optical Purity (Enantiomeric Excess, ee)>98%High enantiomeric excess is achievable after liberation from the diastereomeric salt.[8]

Visualizations

Experimental Workflow

G cluster_0 Diastereomeric Salt Formation and Crystallization cluster_1 Liberation of Free Amine racemic_amine Racemic (±)-2-Methylpiperazine dissolution Mixing & Dissolution in Solvent racemic_amine->dissolution resolving_agent (L)-Tartaric Acid resolving_agent->dissolution cooling Controlled Cooling & Seeding dissolution->cooling filtration1 Filtration cooling->filtration1 crystals Crystals of (R)-2-Methylpiperazine-(L)-tartrate filtration1->crystals basification Basification (e.g., NaOH) crystals->basification extraction Extraction with Organic Solvent basification->extraction drying Drying and Solvent Removal extraction->drying final_product Enantiomerically Pure (R)-2-Methylpiperazine drying->final_product

Caption: Workflow for the chiral resolution of (R)-2-Methylpiperazine.

Logical Steps in the Chiral Resolution Process

G A Start with Racemic Mixture (R/S)-2-Methylpiperazine B React with Chiral Resolving Agent (L)-Tartaric Acid A->B C Formation of Diastereomeric Salts (R,L) and (S,L) salts B->C D Selective Crystallization (R,L) salt is less soluble C->D E Separation by Filtration D->E F Liberation of Free Amine Treatment with Base E->F G Isolation of Pure Enantiomer (R)-2-Methylpiperazine F->G

Caption: Logical steps in the chiral resolution process.

References

Large-Scale Synthesis of Chiral Piperazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of chiral piperazines, a critical scaffold in numerous pharmaceutical agents. The methodologies presented are drawn from recent advancements in asymmetric synthesis, offering scalable and efficient routes to enantiomerically pure piperazine derivatives.

Introduction

Chiral piperazines are a prevalent structural motif in a wide array of approved drugs and clinical candidates, owing to their ability to introduce conformational rigidity and serve as a versatile scaffold for diverse substitutions.[1][2] The stereochemistry of these substituents profoundly influences the pharmacological activity and safety profile of the final drug molecule. Consequently, the development of robust and scalable methods for the asymmetric synthesis of piperazines is of paramount importance to the pharmaceutical industry.[3] This document outlines several key strategies for the large-scale synthesis of chiral piperazines, complete with experimental protocols and comparative data.

Key Synthetic Strategies

Several powerful methodologies have emerged for the asymmetric synthesis of chiral piperazines, each with its own advantages in terms of substrate scope, efficiency, and scalability. These include asymmetric hydrogenation, asymmetric lithiation, and syntheses from chiral precursors.

Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazines

A direct and highly efficient method for the synthesis of chiral piperazines involves the iridium-catalyzed asymmetric hydrogenation of readily available pyrazine precursors.[2][4] This method allows for the preparation of a variety of 3-substituted, 2,3-disubstituted, and 3,5-disubstituted chiral piperazines with high enantioselectivity.[2][4] The activation of pyrazines with alkyl halides is a key step in this process.[4]

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation

  • Preparation of the Catalyst: In a glovebox, a mixture of [Ir(COD)Cl]₂ and the chiral ligand (e.g., (S,S)-f-Binaphane) in a degassed solvent (e.g., THF) is stirred for 30 minutes.

  • Reaction Setup: To a dried autoclave, the pyrazine substrate, an activating agent (e.g., an alkyl halide such as benzyl bromide), and the prepared catalyst solution are added.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 600 psi). The reaction mixture is stirred at a specific temperature (e.g., 30 °C) for a set duration (e.g., 24 hours).

  • Work-up and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral piperazine product.

Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

Another effective strategy is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral piperazin-2-ones.[5][6] These intermediates can be subsequently reduced to the corresponding chiral piperazines without loss of optical purity.[5] This method is noted for its excellent diastereoselectivity and enantioselectivity.[5][6]

Experimental Protocol: General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation

  • Reaction Setup: In a glovebox, a mixture of the pyrazin-2-ol substrate, a palladium catalyst (e.g., Pd(TFA)₂), a chiral ligand, and an acid additive (e.g., TsOH·H₂O) in a solvent mixture (e.g., DCM/benzene) is added to an autoclave.

  • Hydrogenation: The autoclave is charged with hydrogen gas to a high pressure (e.g., 1000 psi) and heated to a specific temperature (e.g., 80 °C) for a defined period (e.g., 24 hours).

  • Work-up and Purification: After cooling and venting the autoclave, the reaction mixture is concentrated. The resulting residue is purified by flash chromatography to yield the chiral piperazin-2-one.

  • Reduction to Piperazine: The purified piperazin-2-one is then reduced using a suitable reducing agent (e.g., LiAlH₄) in a solvent like THF to obtain the final chiral piperazine.

Asymmetric Lithiation–Trapping of N-Boc Piperazines

The asymmetric lithiation of N-Boc piperazine, followed by trapping with an electrophile, offers a direct route to α-substituted chiral piperazines.[7][8] This method utilizes a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, to control the stereochemistry of the lithiation.[7] The choice of the N-substituent and the electrophile can significantly impact the yield and enantioselectivity.[7]

Experimental Protocol: General Procedure for Asymmetric Lithiation-Trapping

  • Complex Formation: In a flame-dried flask under an inert atmosphere, a solution of the chiral diamine ligand (e.g., (-)-sparteine) in a dry solvent (e.g., toluene) is cooled to a low temperature (e.g., -78 °C). s-BuLi is added dropwise, and the mixture is stirred.

  • Lithiation: A solution of the N-Boc protected piperazine with a suitable N-substituent (e.g., α-methylbenzyl) in the same solvent is added slowly to the reaction mixture. The mixture is stirred for a specified time to allow for lithiation.

  • Electrophilic Trapping: The desired electrophile is then added to the reaction mixture, and the solution is stirred for an additional period.

  • Quenching and Extraction: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.

  • Purification: The crude product is purified by column chromatography to isolate the enantiopure α-substituted piperazine.

Quantitative Data Summary

The following table summarizes the quantitative data for the different large-scale synthesis methods of chiral piperazines, allowing for easy comparison of their efficiencies.

MethodSubstrateCatalyst/ReagentYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (d.r.)Reference
Ir-Catalyzed Asymmetric Hydrogenation2,3-Disubstituted Pyrazinium Salt[Ir(COD)Cl]₂ / (S,S)-f-Binaphane>9596>20:1[2]
Pd-Catalyzed Asymmetric Hydrogenation3,5-Disubstituted Pyrazin-2-olPd(TFA)₂ / Chiral Ligand9390>20:1[5]
Asymmetric Lithiation-TrappingN-Boc, N'-(S)-α-methylbenzyl piperazines-BuLi / (-)-sparteine90>98>95:5[8]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the described synthetic methodologies.

cluster_0 Iridium-Catalyzed Asymmetric Hydrogenation A Catalyst Preparation B Reaction Setup A->B C Hydrogenation B->C D Work-up & Purification C->D E Chiral Piperazine D->E

Caption: Workflow for Ir-Catalyzed Asymmetric Hydrogenation.

cluster_1 Palladium-Catalyzed Asymmetric Hydrogenation F Reaction Setup G Hydrogenation F->G H Purification of Piperazin-2-one G->H I Reduction H->I J Chiral Piperazine I->J

Caption: Workflow for Pd-Catalyzed Asymmetric Hydrogenation.

cluster_2 Asymmetric Lithiation-Trapping K Complex Formation L Lithiation K->L M Electrophilic Trapping L->M N Quenching & Extraction M->N O Purification N->O P Chiral Piperazine O->P

Caption: Workflow for Asymmetric Lithiation-Trapping.

References

Application Notes and Protocols for N-Boc Deprotection of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in the construction of pharmaceutical compounds. Its stability in various reaction conditions and its facile cleavage under acidic conditions make it an invaluable tool. Piperazine scaffolds are prevalent in a vast array of biologically active molecules, making the synthesis and manipulation of piperazine derivatives a critical aspect of drug discovery. The N-Boc protection of one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom. Subsequent removal of the Boc group is a crucial step to enable further synthetic transformations or to yield the final active compound.

This document provides detailed protocols for the N-Boc deprotection of piperazine derivatives, focusing on the two most common and effective acidic methods: Trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in dioxane. These protocols are designed to offer a robust foundation for researchers to efficiently carry out this key transformation.

General Reaction Scheme

The acid-catalyzed deprotection of an N-Boc-piperazine derivative proceeds through the protonation of the carbamate oxygen, leading to the loss of a stable tert-butyl cation and subsequent decarboxylation to furnish the free amine.

N-Boc-Piperazine_Derivative N-Boc-Piperazine Derivative Piperazine_Derivative Piperazine Derivative (Free Amine or Salt) N-Boc-Piperazine_Derivative->Piperazine_Derivative  Acid (TFA or HCl) Isobutylene Isobutylene N-Boc-Piperazine_Derivative->Isobutylene CO2 CO₂ N-Boc-Piperazine_Derivative->CO2

Caption: General reaction for N-Boc deprotection.

Quantitative Data Summary

The selection of the deprotection method can influence the reaction efficiency, yield, and purity of the final product. The following table summarizes typical reaction conditions and reported yields for the N-Boc deprotection of various piperazine derivatives. It is important to note that optimal conditions may vary depending on the specific substrate and the presence of other functional groups.[1]

Substrate AnalogueReagentSolventTemperature (°C)Time (h)Yield (%)
N-Boc-piperazine4M HCl in DioxaneDioxaneRoom Temperature1 - 3High (often quantitative precipitation of HCl salt)
Substituted N-Boc-piperazineTFA (20-50%)DCM0 to Room Temperature1 - 4>95
N-Boc-piperazine derivative4N HCl in DioxaneEthyl AcetateNot specifiedNot specifiedQuantitative
N-Boc-piperazine derivative3M HCl in MethanolDCM3521High
Boc-protected Mannich base6N HClWater/EtherNot specifiedNot specifiedGood

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and common due to the volatility of TFA and its salts, which simplifies product isolation.[1][2]

Materials:

  • N-Boc-piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Boc-piperazine derivative (1.0 equivalent) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in removing residual TFA.[1]

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is basic (pH > 8).[2]

  • Extract the aqueous layer three times with an organic solvent such as DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected piperazine derivative.

  • If necessary, the crude product can be purified by column chromatography or recrystallization.

cluster_0 Reaction cluster_1 Work-up A Dissolve N-Boc-piperazine in anhydrous DCM B Cool to 0 °C A->B C Slowly add TFA B->C D Warm to RT and stir (0.5-4 h) C->D E Remove solvent and excess TFA in vacuo D->E F Neutralize with sat. NaHCO₃ solution E->F G Extract with organic solvent (3x) F->G H Combine organic layers, wash with brine, dry G->H I Filter and concentrate H->I J Deprotected Piperazine I->J Purification (if necessary)

Caption: Workflow for TFA-mediated N-Boc deprotection.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is also widely used and often results in the precipitation of the deprotected amine as its hydrochloride salt, which can simplify isolation.[2][3]

Materials:

  • N-Boc-piperazine derivative

  • 4M HCl in 1,4-dioxane solution

  • Anhydrous solvent (e.g., methanol, dioxane, or ethyl acetate)

  • Diethyl ether (for precipitation, optional)

  • Base for neutralization (e.g., saturated NaHCO₃, 1M NaOH solution, or triethylamine)

Procedure:

  • Dissolve the N-Boc-piperazine derivative (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., methanol, dioxane) in a round-bottom flask.[2]

  • To the stirred solution, add the 4M HCl in dioxane solution (3-10 equivalents) at room temperature.[1][2]

  • Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS.[1] Often, the hydrochloride salt of the deprotected piperazine will precipitate.[2]

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.[2]

  • To obtain the free amine: a. The crude hydrochloride salt can be dissolved in water. b. Neutralize the solution with a suitable base (e.g., 1M NaOH or saturated NaHCO₃) to a pH of 8-9. c. Extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times. d. Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.[1]

  • Further purification can be performed by recrystallization or column chromatography if needed.

cluster_0 Reaction cluster_1 Isolation of HCl Salt cluster_2 Conversion to Free Amine A Dissolve N-Boc-piperazine in anhydrous solvent B Add 4M HCl in dioxane A->B C Stir at RT (1-4 h) B->C D Remove solvent in vacuo or precipitate with ether C->D E Collect solid by filtration D->E F Dissolve HCl salt in water E->F G Neutralize with base (pH 8-9) F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Deprotected Piperazine I->J Purification (if necessary)

Caption: Workflow for HCl-mediated N-Boc deprotection.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of acid.[2] Gently warming the reaction mixture (e.g., to 40-50 °C) may also be beneficial, but should be done with caution to avoid side reactions.[2]

  • Side Reactions: If the substrate contains other acid-sensitive functional groups (e.g., acetals, some esters), milder conditions should be explored. This could include using a lower concentration of acid, performing the reaction at a lower temperature, or exploring alternative deprotection methods.[2]

  • Product Isolation: If the hydrochloride salt of the product is water-soluble, extraction into an organic solvent after basification may be challenging. In such cases, it may be advantageous to use the salt directly in the subsequent step if the reaction conditions are compatible.[2]

Conclusion

The N-Boc deprotection of piperazine derivatives is a fundamental and routine transformation in medicinal chemistry and drug development. The choice between TFA and HCl-based methods should be guided by the specific substrate, the presence of other functional groups, and the desired form of the final product (free base or salt).[1] The protocols provided here offer a comprehensive guide for performing this reaction efficiently and with high yields. Careful monitoring and optimization are key to achieving the best results in any synthetic procedure.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Chiral Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational rigidity and ability to present substituents in defined three-dimensional space make it a valuable component for modulating biological activity and pharmacokinetic properties. This document provides detailed application notes and protocols for several robust palladium-catalyzed methods for the enantioselective synthesis of chiral piperazines, offering a significant advancement over classical resolution and chiral pool-based approaches.

Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

This method, developed by Zhou and coworkers, provides an efficient route to chiral disubstituted piperazin-2-ones, which are versatile intermediates that can be readily converted to the corresponding chiral piperazines. The reaction involves the asymmetric hydrogenation of prochiral 5,6-disubstituted pyrazin-2-ols using a chiral palladium catalyst.

Reaction Principle

The core of this transformation is the palladium-catalyzed asymmetric hydrogenation of the C=N bond within the pyrazin-2-ol tautomer, pyrazin-2(1H)-one. A chiral phosphine ligand, in this case (R)-TolBINAP, coordinates to the palladium center, creating a chiral environment that directs the hydrogenation to one face of the substrate, leading to the formation of one enantiomer of the piperazin-2-one product in excess.

Reaction_Mechanism cluster_substrates Reactants cluster_catalyst Catalytic System cluster_products Product Pyrazin-2-ol 5,6-Disubstituted Pyrazin-2-ol Piperazin-2-one Chiral Piperazin-2-one Pyrazin-2-ol->Piperazin-2-one Pd-catalyzed Asymmetric Hydrogenation Pd_Catalyst Pd(OCOCF3)2 / (R)-TolBINAP H2 H2 (1000 psi) Acid TsOH·H2O AAA_Workflow Start N-Protected Piperazin-2-one Step1 Pd-Catalyzed Decarboxylative Allylic Alkylation Start->Step1 Intermediate Enantioenriched α-Tertiary Piperazin-2-one Step1->Intermediate Step2 Deprotection and Reduction Intermediate->Step2 End Chiral α-Tertiary Piperazine Step2->End Modular_Synthesis cluster_reactants Starting Materials cluster_catalyst Catalyst System cluster_product Product Propargyl_Carbonate Propargyl Carbonate Piperazine Substituted Piperazine Propargyl_Carbonate->Piperazine Diamine Bis-Nitrogen Nucleophile (e.g., N,N'-ditosylethylenediamine) Diamine->Piperazine Pd_Catalyst Pd2(dba)3·CHCl3 Ligand DPEphos

Chiral Piperazines: Versatile Scaffolds in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral piperazines are privileged heterocyclic scaffolds frequently incorporated into the structures of Active Pharmaceutical Ingredients (APIs). The inherent chirality and conformational rigidity of the piperazine ring can significantly influence the pharmacological and pharmacokinetic properties of a drug molecule. Introducing a chiral center into the piperazine moiety can lead to enhanced binding affinity and selectivity for biological targets, improved metabolic stability, and reduced off-target effects.[1][2] This document provides a detailed overview of the applications of chiral piperazines in API synthesis, focusing on the HIV-1 protease inhibitor, Indinavir, as a case study. Detailed experimental protocols for the synthesis of key chiral piperazine intermediates and their incorporation into the final API are provided, along with quantitative data and visual representations of the synthetic pathway and mechanism of action.

Case Study: Indinavir - A Chiral Piperazine-Containing HIV-1 Protease Inhibitor

Indinavir (Crixivan®) is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus.[3] A key structural feature of Indinavir is the (S)-piperazine-2-carboxamide core, which plays a critical role in its binding to the active site of the protease. The synthesis of Indinavir provides an excellent example of the strategic use of a chiral piperazine to achieve high efficacy and stereoselectivity.

Mechanism of Action of Indinavir

Indinavir functions as a competitive inhibitor of the HIV-1 protease. The viral protease is responsible for cleaving large viral polyproteins into smaller, functional proteins necessary for the assembly of new, infectious virions. Indinavir mimics the transition state of the natural substrate of the protease and binds with high affinity to the enzyme's active site.[4][5] This binding event blocks the catalytic activity of the protease, leading to the production of immature and non-infectious viral particles, thereby halting the replication of the virus.[3][6]

Caption: Mechanism of action of Indinavir in the HIV-1 replication cycle.

Synthesis of Indinavir

The synthesis of Indinavir is a multi-step process that involves the preparation of a key chiral piperazine intermediate, (S)-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide, and its subsequent coupling with an epoxide fragment derived from (-)-cis-1-aminoindan-2-ol.[1][7]

Experimental Protocols

Protocol 1: Synthesis of (S)-N-tert-butyl-1-tosylpiperazine-2-carboxamide

This protocol describes a method starting from L-serine to generate a key chiral piperazine precursor.[7]

Materials:

  • L-serine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • tert-Butylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Potassium carbonate (K2CO3)

  • 18-Crown-6

  • Dichloromethane (CH2Cl2)

  • Tetrahydrofuran (THF)

Procedure:

  • N-tosylation of L-serine: To a solution of L-serine in aqueous NaOH, add TsCl and stir until the reaction is complete. Acidify to precipitate the N-tosyl-L-serine.

  • Amidation: Dissolve the N-tosyl-L-serine in THF and add HOBt and DCC. Then, add tert-butylamine and stir to form the corresponding amide.

  • Cyclization: To a solution of the amide in CH2Cl2, add K2CO3, TsCl, and a catalytic amount of 18-Crown-6. Reflux the mixture to effect cyclization to (S)-N-tert-butyl-1-tosylpiperazine-2-carboxamide. Purify the product by column chromatography.

Protocol 2: Asymmetric Hydrogenation for the Synthesis of (S)-Piperazine-2-tert-butylcarboxamide

This protocol outlines a highly enantioselective method to produce the chiral piperazine core.[8]

Materials:

  • Pyrazine-2-tert-butylcarboxamide

  • [(R)-BINAP(COD)Rh]TfO (Rhodium catalyst)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

Procedure:

  • Dissolve pyrazine-2-tert-butylcarboxamide in methanol in a high-pressure reactor.

  • Add the rhodium catalyst, [(R)-BINAP(COD)Rh]TfO.

  • Pressurize the reactor with hydrogen gas and stir the reaction mixture at the specified temperature and pressure until the reaction is complete.

  • Depressurize the reactor and remove the solvent under reduced pressure. The resulting (S)-piperazine-2-tert-butylcarboxamide can be further purified if necessary.

Protocol 3: Final Assembly of Indinavir

This protocol describes the coupling of the chiral piperazine intermediate with the epoxide fragment.[1][9]

Materials:

  • (S)-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide

  • Epoxide derived from (-)-cis-1-aminoindan-2-ol

  • Isopropanol

  • Hydrochloric acid (HCl)

  • 3-Picolyl chloride

Procedure:

  • Coupling Reaction: Dissolve the chiral piperazine intermediate and the epoxide fragment in isopropanol. Heat the mixture to reflux to facilitate the coupling reaction.

  • Deprotection: After the coupling is complete, cool the reaction mixture and add hydrochloric acid to remove any protecting groups.

  • Final N-alkylation: Neutralize the reaction mixture and add 3-picolyl chloride to alkylate the remaining secondary amine on the piperazine ring.

  • Purification: Purify the final product, Indinavir, by crystallization or chromatography.

Quantitative Data for Indinavir Synthesis
StepReactionReagents & ConditionsYield (%)Enantiomeric Excess (ee%)Reference
1Asymmetric HydrogenationPyrazine-2-tert-butylcarboxamide, [(R)-BINAP(COD)Rh]TfO, H2, MeOH9699[8]
2Coupling and DeprotectionChiral piperazine intermediate, Epoxide fragment, Isopropanol, HCl94>99[9]
3Final N-alkylationCoupled intermediate, 3-Picolyl chloride->99[1]

Synthetic Workflow for Indinavir

Indinavir_Synthesis cluster_piperazine Chiral Piperazine Synthesis cluster_epoxide Epoxide Fragment Synthesis Pyrazine_Carboxamide Pyrazine-2-tert- butylcarboxamide Asymmetric_Hydrogenation Asymmetric Hydrogenation Pyrazine_Carboxamide->Asymmetric_Hydrogenation Chiral_Piperazine_Intermediate (S)-Piperazine-2-tert- butylcarboxamide Asymmetric_Hydrogenation->Chiral_Piperazine_Intermediate N_Alkylation N-Alkylation with 3-Picolyl chloride Chiral_Piperazine_Intermediate->N_Alkylation Final_Piperazine_Fragment (S)-N-tert-butyl-4-(pyridin-3-ylmethyl) piperazine-2-carboxamide N_Alkylation->Final_Piperazine_Fragment Coupling Coupling Reaction Final_Piperazine_Fragment->Coupling Aminoindanol (-)-cis-1-Aminoindan-2-ol Epoxide_Formation Multi-step Epoxide Formation Aminoindanol->Epoxide_Formation Epoxide_Fragment Epoxide Fragment Epoxide_Formation->Epoxide_Fragment Epoxide_Fragment->Coupling Indinavir Indinavir Coupling->Indinavir

Caption: Synthetic workflow for the HIV-1 protease inhibitor Indinavir.

Conclusion

The synthesis of Indinavir highlights the critical role of chiral piperazines in modern drug development. The stereocenter within the piperazine ring is essential for the drug's potent inhibitory activity against HIV-1 protease. The development of efficient and highly stereoselective methods for the synthesis of chiral piperazine intermediates has been a key enabler in the production of this and other important APIs. The protocols and data presented here provide a valuable resource for researchers engaged in the synthesis of complex, biologically active molecules incorporating this versatile heterocyclic scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Boc deprotection of piperazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for Boc deprotection of piperazines, and what are the typical reaction conditions?

The most common and effective methods for N-Boc deprotection involve acidic conditions. The two most prevalent reagents are Trifluoroacetic acid (TFA) and hydrogen chloride (HCl).[1][2]

  • TFA in Dichloromethane (DCM): A solution of 20-50% TFA in DCM is a standard and highly effective method for Boc deprotection. The reaction is typically fast, often completing within 30 minutes to a few hours at room temperature.[1][2]

  • HCl in Dioxane: A 4M solution of HCl in dioxane is another widely used reagent. This method can be very rapid, with complete deprotection often achieved within 30 minutes to 2 hours. Solutions of HCl in other organic solvents like methanol or ethyl acetate are also utilized.[1][2]

Q2: My Boc deprotection reaction is incomplete. What steps can I take to drive it to completion?

Incomplete deprotection is a common challenge. Here are several strategies to improve the reaction's efficiency:

  • Increase Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is fully consumed.[2]

  • Increase Acid Concentration: The concentration of the acid is a critical factor. Using a higher concentration of the acidic reagent or a larger excess can promote the complete removal of the Boc group. For instance, 4M HCl in dioxane is a commonly used and effective concentration.[2]

  • Elevate the Temperature: A moderate increase in temperature, for example, to 40-50°C, can help drive the reaction to completion, although this should be done with caution to avoid potential side reactions.[2]

  • Improve Solubility: If the starting material has poor solubility in the reaction solvent, consider trying a different solvent system in which it is more soluble.[2]

Q3: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

Side reactions can lead to lower yields and complicate the purification process. Common issues include:

  • Formation of Stable Salts: With TFA, the resulting trifluoroacetate salt of the piperazine can sometimes be oily or difficult to handle. Using HCl in dioxane often yields a hydrochloride salt, which is more likely to be a crystalline solid and easier to isolate.[2]

  • Degradation of Other Acid-Sensitive Groups: The harsh acidic conditions required for Boc deprotection can also cleave other acid-labile functional groups such as esters or acetals. In such cases, using milder deprotection methods is advisable.[2]

  • Ring Fragmentation: Under strong acidic conditions, and depending on the substitution pattern on the piperazine ring, fragmentation of the ring can occur. Careful control of the reaction temperature and time is crucial to minimize this side reaction.[2]

Q4: Are there milder alternatives to strong acids for Boc deprotection of piperazines?

Yes, several milder alternatives exist, which are particularly useful for substrates containing sensitive functional groups:

  • Lewis Acids: Certain Lewis acids, such as Aluminum chloride (AlCl₃), can be used for Boc deprotection under milder conditions than strong Brønsted acids. This method can offer high chemoselectivity, preserving other sensitive groups.[3][4]

  • Thermal Deprotection: Heating the N-Boc protected piperazine in an appropriate solvent can effect deprotection without the need for an acid catalyst. The efficiency of this method depends on the solvent and temperature, with temperatures ranging from 120°C to 240°C in solvents like methanol or trifluoroethanol.[5]

  • Oxalyl Chloride in Methanol: This method provides a mild alternative for the selective deprotection of N-Boc groups at room temperature.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Deprotection Insufficient reaction time or temperature.Monitor the reaction by TLC/LC-MS and prolong the reaction time. Consider a moderate increase in temperature (e.g., to 40-50°C).[2]
Insufficient amount of acid.Increase the equivalents of the acid (e.g., TFA or HCl solution).[2]
Poor solubility of the starting material.Try a different solvent system in which the starting material is more soluble.[2]
Low Yield Side reactions due to harsh conditions.Lower the reaction temperature and/or use a milder deprotection reagent.[2]
Product loss during work-up.Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[2]
Formation of a water-soluble salt.If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or using the salt directly in the next step.[2]
Formation of Unexpected Byproducts Cleavage of other acid-sensitive groups (e.g., esters, acetals).Use milder deprotection conditions (e.g., Lewis acids, thermal deprotection) or a protecting group strategy that is orthogonal to Boc.[2][7]
Ring fragmentation.Carefully control reaction temperature and time. Use the mildest effective acidic conditions.[2]

Data Presentation

Table 1: Comparison of Common Acidic Deprotection Reagents

Parameter Trifluoroacetic Acid (TFA) Hydrogen Chloride (HCl)
Typical Conditions 20-50% in DCM, room temperature4M in Dioxane, room temperature
Reaction Time Generally fast (30 min - 4 h)[1]Can be very rapid (30 min - 2 h)[1]
Typical Yield High to quantitative[1]High to quantitative[1]
Product Salt Form Trifluoroacetate salt, which can be oily[2]Hydrochloride salt, often a crystalline solid[2]
Selectivity Can be less selective and may cleave other acid-sensitive groups[2]Generally offers good selectivity, but can still affect highly sensitive groups.
Side Reactions Potential for t-butyl cation side reactions (alkylation of nucleophiles).[8]Similar potential for t-butyl cation side reactions.[8]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally effective method for N-Boc deprotection.

Materials:

  • N-Boc protected piperazine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.[2]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[9]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[2]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[2]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[2]

  • Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[2]

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.

Materials:

  • N-Boc protected piperazine derivative

  • 4M HCl in 1,4-dioxane solution

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[2]

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[2]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[2]

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[2]

  • For work-up to the free base, dissolve the residue in water and basify with saturated NaHCO₃ solution, then extract with an organic solvent. Dry the organic layer and concentrate to obtain the deprotected piperazine.

Mandatory Visualization

General Workflow for Boc Deprotection of Piperazines Start N-Boc Protected Piperazine Reaction Deprotection Reaction (e.g., TFA/DCM or HCl/Dioxane) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Neutralization, Extraction) Monitoring->Workup Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification End Deprotected Piperazine Purification->End

Caption: General experimental workflow for the Boc deprotection of piperazines.

Troubleshooting Boc Deprotection Issues Start Problem Observed Incomplete Incomplete Reaction Start->Incomplete LowYield Low Yield Start->LowYield SideProducts Side Products Start->SideProducts Sol1 Increase Time/Temp or Acid Conc. Incomplete->Sol1 Sol2 Optimize Work-up or Use Milder Conditions LowYield->Sol2 Sol3 Use Milder Conditions or Orthogonal Protecting Group SideProducts->Sol3

Caption: A decision tree for troubleshooting common issues in Boc deprotection.

Acid-Catalyzed Boc Deprotection Mechanism and Side Reactions BocPip N-Boc Piperazine R-N(Boc)-Pip Protonated Protonated Boc Group R-N(BocH+)-Pip BocPip->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate R-N(COOH)-Pip Protonated->CarbamicAcid tBuCation tert-Butyl Cation (CH3)3C+ Protonated->tBuCation Cleavage DeprotonatedPip Deprotected Piperazine R-NH2+-Pip CarbamicAcid->DeprotonatedPip - CO2 SideProduct {  Side Products |  Ring Fragmentation, etc. } tBuCation->SideProduct Reacts with Piperazine Ring

Caption: Mechanism of acid-catalyzed Boc deprotection and potential side reactions.

References

Technical Support Center: (S)-1-N-Boc-2-Methylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of (S)-1-N-Boc-2-methylpiperazine synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and offers potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound - Formation of Di-Boc-piperazine byproduct: The second nitrogen of the mono-protected piperazine reacts with the Boc anhydride.[1] - Incomplete reaction: Insufficient reaction time or temperature. - Suboptimal stoichiometry: Incorrect molar ratio of reactants.[1] - Moisture in reaction: Water can hydrolyze the Boc anhydride.- Control stoichiometry: Use a slight excess of (S)-2-methylpiperazine or a substoichiometric amount of Boc anhydride.[1] - Slow addition of reagents: Add the Boc anhydride solution dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1] - Protonation of one nitrogen: Add an acid to protonate one of the nitrogen atoms, making it less nucleophilic.[1] - Monitor reaction progress: Use TLC or LC-MS to ensure the reaction has gone to completion. - Ensure anhydrous conditions: Use dry solvents and glassware.
Presence of Impurities After Purification - Incomplete removal of di-Boc byproduct: The di-Boc byproduct can be difficult to separate from the mono-Boc product due to similar polarities. - Residual starting material: Unreacted (S)-2-methylpiperazine may remain. - Side reaction products: Undesired reactions may lead to other impurities.- Optimize chromatography: Use a specific solvent system for flash chromatography, such as 5% MeOH / 2% NH₄OH / 93% CH₂Cl₂.[2] - Acid wash: An acidic wash (e.g., 0.1 N HCl) can help remove any remaining unreacted piperazine.[3] - Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
Difficulty in Isolating the Product - Product is an oil: this compound is often obtained as an oil, which can be challenging to handle.[2] - Emulsion formation during workup: This can make phase separation difficult.- Solvent evaporation: Ensure all solvent is removed under reduced pressure. - Brine wash: Use a brine wash during the workup to help break up emulsions.[2] - Extraction with a different solvent: If emulsions persist, try a different extraction solvent.
Inconsistent Results - Variability in reagent quality: The purity of starting materials can affect the reaction outcome. - Reaction conditions not well-controlled: Fluctuations in temperature or addition rate can lead to inconsistencies.- Use high-purity reagents: Ensure the (S)-2-methylpiperazine and Boc anhydride are of high quality. - Maintain consistent conditions: Use an ice bath for cooling and a dropping funnel for controlled addition.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective synthesis of mono-Boc-piperazines like this compound?

The main challenge is preventing the formation of the di-protected byproduct, di-Boc-piperazine.[1] This occurs when both nitrogen atoms of the piperazine ring react with the Boc-protecting agent, di-tert-butyl dicarbonate (Boc₂O).[1]

Q2: What are the most effective strategies to favor the formation of the mono-Boc product?

Several strategies can be employed to enhance the selectivity for mono-protection:

  • Protonation: Adding an acid can protonate one nitrogen atom, reducing its nucleophilicity and making it less likely to react.[1]

  • Stoichiometric Control: Carefully controlling the molar ratios of the reactants, for instance, by using an excess of the piperazine or a slightly substoichiometric amount of Boc₂O, can statistically favor mono-protection.[1]

  • Slow Reagent Addition: A slow, dropwise addition of the Boc anhydride helps to keep its concentration low in the reaction mixture, thereby minimizing the likelihood of a second reaction on the already mono-protected piperazine.[1]

Q3: Are there alternative synthetic routes to N-Boc-piperazines that offer high yields?

Yes, an alternative high-yield method starts from diethanolamine. This three-step process involves chlorination, Boc protection, and subsequent aminolysis and cyclization. This route is reported to have several advantages, including the use of readily available and low-cost starting materials, mild reaction conditions, and suitability for industrial-scale production, with reported yields exceeding 93.5% and purity greater than 99% for N-Boc-piperazine.[4][5]

Q4: What is a reliable method for purifying this compound?

Flash chromatography on silica gel is a commonly used and effective method for purification. A reported solvent system that provides good separation is a mixture of 5% methanol, 2% ammonium hydroxide, and 93% dichloromethane.[2]

Quantitative Data Summary

The following table summarizes the reported yields for different synthetic routes to N-Boc protected piperazines.

ProductStarting Material(s)Key ReagentsReported YieldReference
This compound(S)-2-methylpiperazinen-BuLi, TBDMSCl, (Boc)₂O93%[2]
N-Boc-piperazineDiethanolamineThionyl chloride, Boc₂O, Ammonia> 93.5% (94.3% in a specific example)[4][5]
N-Boc-piperazinePiperazineAcetic acid, (Boc)₂OModerate[4]

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is adapted from a reported synthesis with a 93% yield.[2]

Materials:

  • (S)-2-methylpiperazine

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (nBuLi) in hexanes

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for flash chromatography

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve (S)-2-methylpiperazine (1.0 eq) in anhydrous THF.

  • Add n-butyllithium (2.0 eq) to the solution at room temperature.

  • Stir the solution for 30 minutes.

  • Add tert-butyldimethylsilyl chloride (1.0 eq) and stir the mixture for 1 hour.

  • Add di-tert-butyl dicarbonate (1.2 eq) to the solution and continue stirring for 1 hour.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a solvent system of 5% MeOH / 2% NH₄OH / 93% CH₂Cl₂ to obtain this compound as a yellow oil.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product start Dissolve (S)-2-methylpiperazine in THF add_nbuli Add n-BuLi, stir 30 min start->add_nbuli add_tbdmscl Add TBDMSCl, stir 1 hr add_nbuli->add_tbdmscl add_boc2o Add (Boc)₂O, stir 1 hr add_tbdmscl->add_boc2o quench Quench with H₂O add_boc2o->quench extract Separate organic layer, wash with brine quench->extract dry Dry over Na₂SO₄ and concentrate extract->dry purify Flash Chromatography dry->purify end This compound purify->end

Caption: High-yield synthesis workflow for this compound.

troubleshooting_yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Di-Boc Formation low_yield->cause1 is caused by cause2 Incomplete Reaction low_yield->cause2 cause3 Moisture low_yield->cause3 sol1 Control Stoichiometry cause1->sol1 is addressed by sol2 Slow Reagent Addition cause1->sol2 sol3 Monitor with TLC/LC-MS cause2->sol3 sol4 Use Anhydrous Conditions cause3->sol4

Caption: Troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Optimizing Chiral Resolution of 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 2-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the separation of 2-methylpiperazine enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chiral resolution of 2-methylpiperazine?

A1: The most prevalent and cost-effective method for resolving racemic 2-methylpiperazine on both laboratory and industrial scales is through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[1][2][3] Optically active tartaric acid, particularly L-(+)-tartaric acid, is a widely used resolving agent for this purpose.[1][2][4] This method leverages the different physical properties, primarily solubility, of the two diastereomeric salts formed—((R)-2-methylpiperazine)-(L)-tartrate and ((S)-2-methylpiperazine)-(L)-tartrate—to achieve separation.[1][5]

Q2: How do I select an appropriate resolving agent?

A2: The choice of resolving agent is critical for a successful resolution.[3] For resolving a basic compound like 2-methylpiperazine, a chiral acid is used. L-(+)-tartaric acid is a well-established and cost-effective choice for isolating (R)-2-methylpiperazine.[4][6] Other agents like D-(-)-tartaric acid can be used to isolate the (S)-enantiomer. While derivatives like (-)-O,O'-Dibenzoyl-L-tartaric acid or other chiral acids like mandelic acid can be effective, their performance for 2-methylpiperazine resolution is less documented in readily available literature.[4][6] A preliminary screening with different agents is the best approach to find the optimal choice for your specific conditions.

Q3: What are the critical parameters to control during diastereomeric salt crystallization?

A3: Several parameters must be precisely controlled to ensure efficient and reproducible resolution:

  • Solvent System: The solvent is crucial as it dictates the solubility difference between the diastereomeric salts.[2] Common solvents include water, alcohols (methanol, ethanol), or mixtures thereof.[2][7]

  • Molar Ratio: The stoichiometry between the racemic 2-methylpiperazine and the resolving agent can significantly impact yield and purity. Ratios typically range from 1:0.5 to 1:2 (amine:acid) and should be optimized.[6][7]

  • Temperature Profile: The dissolution temperature and the cooling rate are critical. Slow, controlled cooling generally favors the formation of larger, purer crystals of the less soluble diastereomer.[2][8]

  • Concentration: The concentration of the reactants in the solvent affects supersaturation and, consequently, the crystallization process.[8]

Q4: How is the enantiomerically pure 2-methylpiperazine recovered from the diastereomeric salt?

A4: After isolating the desired diastereomeric salt (e.g., ((R)-2-methylpiperazine)-(L)-tartrate) by filtration, the salt is dissolved in water. A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to neutralize the chiral acid and liberate the free 2-methylpiperazine base.[1][3][8] The free amine, which is less soluble in the aqueous solution, can then be extracted into an organic solvent (like toluene or dichloromethane), dried, and concentrated to yield the enantiomerically enriched product.[3][6]

Q5: How can I determine the enantiomeric excess (ee) of my final product?

A5: The enantiomeric excess (ee) is a measure of the purity of your resolved sample. It is typically determined using chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] This often requires derivatizing the 2-methylpiperazine sample to convert the enantiomers into diastereomers that can be separated on a standard achiral column or by using a chiral column directly.[1][6]

Troubleshooting Guide

This guide addresses common problems encountered during the chiral resolution of 2-methylpiperazine via diastereomeric salt crystallization.

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form 1. Solution is not supersaturated. • Concentrate the solution by carefully evaporating some of the solvent.[5]• Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).[5]
2. Inappropriate solvent system. • The desired salt may be too soluble. Screen other solvents or solvent mixtures to find one with lower solubility for the target diastereomer.[2][5]
3. Nucleation is inhibited. • Add a few seed crystals of the desired diastereomeric salt to induce crystallization.[4][5]• Gently scratch the inside of the flask at the solution's surface with a glass rod.[5]
Product "Oils Out" Instead of Crystallizing 1. Cooling is too rapid. • Allow the solution to cool more slowly to room temperature before further cooling.[7]
2. High concentration of impurities. • Impurities can depress the melting point of the salt.[5] Purify the starting racemic 2-methylpiperazine or the resolving agent.
3. Solvent system is not optimal. • The solvent may be too nonpolar. Try adding a more polar co-solvent.
Low Yield of Diastereomeric Salt 1. Suboptimal solvent or molar ratio. • Re-screen solvents and the molar ratio of the resolving agent to maximize the precipitation of the desired salt.[7]
2. Cooling process was too fast or not cold enough. • Ensure a slow and controlled cooling profile.[8]• Allow the mixture to stir (age) at the final cold temperature for a sufficient time (e.g., 2-4 hours) to ensure complete crystallization.[2]
3. The desired salt is too soluble. • The concentration of reactants may be too low.[8] Try starting with a more concentrated solution.
Low Enantiomeric Excess (ee) 1. Co-precipitation of the more soluble diastereomer. • Wash the filtered crystals with a small amount of cold crystallization solvent to remove the mother liquor.[7]• Perform a recrystallization of the isolated diastereomeric salt to improve purity.[4][7]
2. Inefficient separation. • Optimize the solvent system. The ideal solvent maximizes the solubility difference between the two diastereomers.[2]
3. Inaccurate ee determination. • Ensure the analytical method (e.g., chiral HPLC) is properly developed and validated.

Data Presentation

Table 1: Comparison of Common Chiral Resolving Agents for Amines This table provides a general comparison; performance is highly dependent on the specific substrate and experimental conditions.

Resolving AgentCommon Applications & CharacteristicsReported Performance for 2-Methylpiperazine
L-(+)-Tartaric Acid Widely used, cost-effective, readily available. Forms crystalline salts with many amines.[3]Well-established for isolating (R)-2-methylpiperazine. High yields and high optical purity are achievable with optimized conditions.[4][6]
D-(-)-Tartaric Acid Used to resolve the opposite enantiomer (S-amine). Properties are analogous to L-tartaric acid.[2]Used to precipitate the (S)-2-methylpiperazine diastereomer.[2]
(-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) Often provides good crystallinity and can lead to high enantiomeric excess.[6]Specific quantitative data for 2-methylpiperazine resolution is not readily available in the reviewed literature.[6]
(S)-Mandelic Acid A common resolving agent for amines.[9]Expected to form diastereomeric salts, but specific data on crystallization efficiency for 2-methylpiperazine is not readily available.[4]

Experimental Protocols

Protocol: Resolution of (±)-2-Methylpiperazine using L-(+)-Tartaric Acid

This protocol is a representative procedure based on established methods.[1][4][6] Optimization of solvent volumes, temperature, and time may be necessary.

1. Materials:

  • (±)-2-Methylpiperazine (1.0 eq)

  • L-(+)-Tartaric Acid (1.0 - 2.0 eq)[4][5]

  • Solvent (e.g., Water, or Water/Ethanol mixture)

  • 5M Sodium Hydroxide (NaOH) solution

  • Organic Solvent for extraction (e.g., Toluene or Dichloromethane)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

2. Procedure: Diastereomeric Salt Formation & Crystallization

  • In a reaction flask, dissolve L-(+)-tartaric acid in the chosen solvent (e.g., water). Heat gently if required to achieve complete dissolution.[1]

  • Add racemic 2-methylpiperazine to the stirred tartaric acid solution.[6]

  • Heat the resulting mixture until all solids dissolve completely (e.g., 70-80 °C).[2]

  • Allow the solution to cool slowly and undisturbed to room temperature. The less soluble diastereomeric salt, ((R)-2-methylpiperazine)-(L)-tartrate, should begin to crystallize.

  • To maximize crystal formation, further cool the mixture in an ice bath (0-5 °C) and stir for 2-4 hours.[2]

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the filter cake with a small volume of the cold crystallization solvent to remove the mother liquor containing the more soluble (S)-diastereomer.[4]

  • (Optional) To improve purity, the isolated salt can be recrystallized from the same solvent system.[4]

  • Dry the diastereomeric salt in a vacuum oven until a constant weight is achieved.[2]

3. Procedure: Liberation of (R)-2-Methylpiperazine

  • Dissolve the dried diastereomeric salt in water.[1]

  • With stirring, add 5M NaOH solution dropwise until the solution is strongly alkaline (pH > 12).[3][6] This neutralizes the tartaric acid and liberates the free 2-methylpiperazine base.

  • Transfer the mixture to a separatory funnel and extract the liberated (R)-2-methylpiperazine with an organic solvent (e.g., toluene) three times.[1][8]

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the enantiomerically enriched (R)-2-methylpiperazine.[3]

4. Analysis:

  • Determine the final yield.

  • Assess the optical purity (enantiomeric excess, ee) using a suitable chiral analytical method (e.g., HPLC or GC).[4]

Visualizations

G cluster_prep Step 1: Salt Formation cluster_cryst Step 2: Fractional Crystallization cluster_lib Step 3: Liberation & Recovery racemate Racemic (±)-2-Methylpiperazine mix Mix and Heat to Dissolve racemate->mix agent Chiral Resolving Agent (e.g., L-Tartaric Acid) solvent Dissolve in Optimal Solvent agent->solvent solvent->mix cool Slow Controlled Cooling mix->cool filter Filter to Separate cool->filter crystals Solid Crystals (Less Soluble Diastereomer) filter->crystals Isolate Solid mother_liquor Mother Liquor (More Soluble Diastereomer) filter->mother_liquor Collect Filtrate basify Treat with Base (e.g., NaOH) crystals->basify extract Extract with Organic Solvent basify->extract final_product Enantiopure Product (e.g., (R)-2-Methylpiperazine) extract->final_product

General workflow for chiral resolution by diastereomeric salt crystallization.

G start Experiment Start: Low Yield or Low ee% check_solvent Is the solvent system optimized? start->check_solvent screen_solvents Action: Screen various solvents and co-solvents for optimal solubility difference. check_solvent->screen_solvents No check_ratio Is the molar ratio of resolving agent optimal? check_solvent->check_ratio Yes screen_solvents->check_ratio screen_ratios Action: Test different stochiometric ratios (e.g., 0.5, 1.0, 1.2 eq). check_ratio->screen_ratios No check_cooling Was the cooling rate slow and controlled? check_ratio->check_cooling Yes screen_ratios->check_cooling adjust_cooling Action: Implement a slow, gradual cooling profile. Ensure sufficient aging time. check_cooling->adjust_cooling No check_purity Are starting materials pure? check_cooling->check_purity Yes adjust_cooling->check_purity purify_materials Action: Purify racemic amine or resolving agent prior to use. check_purity->purify_materials No recrystallize Problem Persists? (Specifically for low ee%) check_purity->recrystallize Yes purify_materials->recrystallize perform_recryst Action: Perform one or more recrystallizations of the isolated diastereomeric salt. recrystallize->perform_recryst Yes end_node Resolution Optimized recrystallize->end_node No perform_recryst->end_node

References

Navigating Piperazine Functionalization: A Technical Guide to Minimizing Side Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Piperazine Functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selective modification of the piperazine scaffold. Here, you will find detailed guides and frequently asked questions (FAQs) to address common challenges in minimizing side products during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in piperazine functionalization?

The symmetric nature of the piperazine ring, with two reactive secondary amine groups, often leads to the formation of undesired side products. The most prevalent of these is the di-substituted piperazine , where both nitrogen atoms undergo functionalization instead of the desired mono-substitution. Other common side products include:

  • Oligomerization/Dimerization: Particularly in acylation reactions, the activated carboxyl group of one molecule can react with the piperazine nitrogen of another.

  • N-Acylurea Formation: This is a frequent byproduct when using carbodiimide coupling reagents like EDC.

  • Guanidinium Byproducts: These can arise when using uronium-based coupling reagents such as HATU or HBTU in excess.

  • Quaternary Ammonium Salts: Over-alkylation can lead to the formation of these highly water-soluble byproducts, complicating purification.

Q2: How can I selectively achieve mono-alkylation of piperazine?

Controlling selectivity is a primary challenge in N-alkylation. Several strategies can be employed to favor the formation of the mono-alkylated product:

  • Use of a Protecting Group: This is the most reliable method. A protecting group, such as tert-butoxycarbonyl (Boc), can be used to temporarily block one of the nitrogen atoms, directing alkylation to the unprotected site. The protecting group is subsequently removed.[1]

  • Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating agent statistically favors mono-alkylation.[1]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[2]

  • Use of Piperazinium Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[1][2]

Q3: What is the best way to avoid di-acylation during amide coupling reactions?

Mono-acylation of piperazine is generally more favorable than di-acylation because the electron-withdrawing effect of the first acyl group deactivates the second nitrogen atom, making it less nucleophilic.[3] To further favor mono-acylation:

  • Control Stoichiometry: Use a 1:1 molar ratio of piperazine to the acylating agent.[3]

  • Reaction Conditions: Avoid forcing conditions such as high temperatures or the use of strong bases, which might be necessary for di-acylation.[3]

  • Protecting Groups: Similar to alkylation, using a mono-protected piperazine derivative ensures selective mono-acylation.

Q4: How can I minimize the formation of N-acylurea byproducts?

N-acylurea formation is a common side reaction when using carbodiimide reagents. This occurs through the rearrangement of the O-acylisourea intermediate. To suppress this side reaction, it is recommended to add a nucleophilic trapping agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester that is more stable and less prone to rearrangement.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during piperazine functionalization experiments.

Issue Potential Cause Recommended Solution
Low yield of mono-substituted product and significant di-substituted byproduct. The second nitrogen atom of the mono-substituted piperazine is reacting with the functionalizing agent.For Alkylation: - Use a mono-protected piperazine (e.g., N-Boc-piperazine).[2] - Increase the excess of piperazine relative to the alkylating agent.[1] - Add the alkylating agent slowly to the reaction mixture.[2] - Use a monopiperazinium salt.[1] For Acylation: - Use a 1:1 stoichiometry of piperazine to the acylating agent.[3] - Employ milder reaction conditions.
Reaction stalls or is incomplete. - Poor solubility of reagents. - Deactivated starting materials. - Reversible reaction equilibrium.- Change to a more suitable solvent to ensure all reagents are fully dissolved (e.g., DMF).[2] - For challenging couplings, consider a more potent coupling reagent. - Ensure any acid byproduct is effectively neutralized by adding a sufficient amount of base.[2]
Formation of a highly water-soluble byproduct that is difficult to remove. This is likely a quaternary ammonium salt formed from over-alkylation.- Use reductive amination instead of direct alkylation with an alkyl halide, as this method prevents the formation of quaternary ammonium salts.[2] - Carefully control the stoichiometry of the alkylating agent.
Presence of N-acylurea impurity in an amide coupling reaction. Rearrangement of the O-acylisourea intermediate when using a carbodiimide reagent.Add HOBt or HOAt to the reaction mixture to trap the intermediate and prevent rearrangement.
Difficulty in separating the mono- and di-substituted products by column chromatography. The polarity of the two products may be very similar.- Adjust the polarity of the eluent; a gradient elution may be necessary. - For basic piperazine derivatives, consider adding a small amount of a basic modifier like triethylamine to the eluent. - If separation is still challenging, consider converting the products to their hydrochloride salts, which may have different chromatographic behavior.

Data Presentation: Comparison of Mono-Alkylation Strategies

The following table summarizes the yield of mono-alkylated product using different strategies.

Strategy Alkylating Agent Piperazine Equivalents Base Solvent Yield of Mono-alkylated Product Reference
Excess Piperazinen-Butyl bromide5K₂CO₃AcetonitrileNot specified, but favors mono-alkylation[1]
Monoprotected (Acetyl)n-Butyl bromide1 (of N-Acetylpiperazine)K₂CO₃Acetonitrile88% (of N-Butyl-N'-Acetylpiperazine)[4]
Monopiperazinium Saltp-tert-Butylbenzyl chloride1 (as hexahydrate)In situ salt formationEthanolHigh (not quantified in source)[1]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of Piperazine

This protocol utilizes the in-situ protonation of one piperazine nitrogen to achieve selective mono-protection.

Materials:

  • Piperazine (1.0 equiv.)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (1.0 equiv.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.)

  • Methanol

Procedure:

  • Dissolve piperazine in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TFA or HCl (1.0 equiv.) in methanol dropwise to the piperazine solution.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.0 equiv.) in methanol dropwise over 10-15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for an additional 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Adjust the aqueous phase to a pH of 10 with a 20% NaOH solution.

  • Extract the aqueous layer multiple times with chloroform or DCM.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.

  • If necessary, further purification can be performed using column chromatography.

A model reaction using piperazine and HCl achieved an isolated yield of 70-80% of mono-Boc piperazine.[5]

Protocol 2: Mono-alkylation of N-Acetylpiperazine

This protocol utilizes an acetyl-protected piperazine to direct alkylation to the second nitrogen.

Materials:

  • N-Acetylpiperazine (1.0 equiv.)

  • Alkyl bromide (e.g., n-Butyl bromide) (1.2 equiv.)

  • Potassium carbonate (K₂CO₃) (1.5 equiv.)

  • Acetonitrile

Procedure:

  • To a mechanically stirred suspension of K₂CO₃ in acetonitrile, add N-Acetylpiperazine.

  • Add the alkyl bromide to the suspension.

  • Heat the reaction mixture to reflux and maintain overnight.

  • After cooling to room temperature, remove the inorganic salts by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-alkyl-N'-acetylpiperazine.

  • The acetyl group can be subsequently hydrolyzed under acidic or basic conditions to yield the final mono-alkylated piperazine.

Using this method with n-butyl bromide, N-Butyl-N'-Acetylpiperazine was obtained in 88% yield.[4]

Visualizations

Side_Product_Pathways cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_coupling Amide Coupling (Carbodiimide) Piperazine_A Piperazine Mono_Alkyl Mono-alkylated Piperazine Piperazine_A->Mono_Alkyl + RX Di_Alkyl Di-alkylated Piperazine (Side Product) Mono_Alkyl->Di_Alkyl + RX Quat_Salt Quaternary Ammonium Salt (Side Product) Mono_Alkyl->Quat_Salt + RX (over-alkylation) Piperazine_B Piperazine Mono_Acyl Mono-acylated Piperazine Piperazine_B->Mono_Acyl + RCO-X Oligomer Oligomer/Dimer (Side Product) Piperazine_B->Oligomer + Activated Acid Di_Acyl Di-acylated Piperazine (Side Product) Mono_Acyl->Di_Acyl + RCO-X Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (EDC) Desired_Amide Desired Amide O_Acylisourea->Desired_Amide + Piperazine Derivative N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement

Caption: Common side product formation pathways in piperazine functionalization.

Troubleshooting_Workflow Start Experiment Start: Piperazine Functionalization Analysis Reaction Analysis (TLC, LC-MS, NMR) Start->Analysis Desired_Product Desired Mono-substituted Product Obtained? Analysis->Desired_Product High_Yield High Yield and Purity? Desired_Product->High_Yield Yes Troubleshoot Troubleshoot Side Products Desired_Product->Troubleshoot No End Experiment Complete High_Yield->End Yes Optimize Optimize Reaction Conditions High_Yield->Optimize No Troubleshoot->Start Implement Strategy Optimize->Start Implement Changes

Caption: A general workflow for troubleshooting piperazine functionalization reactions.

References

Technical Support Center: Asymmetric Lithiation of N-Boc Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the asymmetric lithiation of N-Boc piperazines. Our aim is to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Our troubleshooting guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

1. Why am I observing low yields in my asymmetric lithiation of N-Boc piperazine?

Low yields can stem from several factors. Incomplete lithiation, side reactions, or suboptimal reaction conditions are common culprits.

  • Incomplete Lithiation: Ensure your reagents are of high quality and anhydrous. The lithiation time is also critical. Monitoring the reaction using in-situ IR spectroscopy can help determine the optimal lithiation time.[1][2][3]

  • Side Reactions: A significant side reaction is the fragmentation of the piperazine ring. This can be minimized by using sterically hindered N-alkyl groups on the distal nitrogen.[3][4][5]

  • Reaction Temperature: The reaction is typically performed at low temperatures (-78 °C) to ensure the stability of the lithiated intermediate.[1][6] Deviations from this can lead to decomposition and reduced yields.

  • Electrophile Reactivity: The nature of the electrophile plays a crucial role. Some electrophiles react slowly, which can lead to the decomposition of the lithiated intermediate before trapping occurs, especially upon warming the reaction.[7]

Troubleshooting Workflow for Low Yields

G start Low Yield Observed check_reagents Verify Reagent Quality (s-BuLi, Solvent, Substrate) start->check_reagents check_conditions Confirm Anhydrous Conditions check_reagents->check_conditions optimize_lithiation Optimize Lithiation Time (Consider in-situ IR) check_conditions->optimize_lithiation check_temp Ensure Strict Temperature Control (-78 °C) optimize_lithiation->check_temp eval_electrophile Evaluate Electrophile Reactivity check_temp->eval_electrophile consider_n_sub Consider Sterically Hindered N-Substituent eval_electrophile->consider_n_sub successful Improved Yield consider_n_sub->successful

Caption: Troubleshooting logic for addressing low reaction yields.

2. What is causing the poor enantioselectivity in my reaction?

Achieving high enantioselectivity is a primary goal of asymmetric lithiation. Poor results are often linked to the chiral ligand, the stability of the organolithium intermediate, or the trapping step.

  • Chiral Ligand: The choice and quality of the chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, are paramount. Ensure the ligand is pure and used in the correct stoichiometry.[3][8]

  • Configurational Stability: The lithiated intermediate must be configurationally stable at the reaction temperature. If the reaction is warmed prematurely or the trapping is slow, epimerization can occur, leading to a racemic or near-racemic mixture.[7]

  • The "Diamine Switch" Strategy: For certain electrophiles, a "diamine switch" strategy has been shown to improve enantioselectivity.[3][5]

  • Electrophile Influence: The electrophile itself can unexpectedly influence the enantioselectivity of the reaction.[3][4][8]

3. I am observing significant formation of ring-fragmentation byproducts. How can this be prevented?

Ring fragmentation is a known side reaction that can significantly lower the yield of the desired product.

  • Steric Hindrance: The most effective way to suppress ring fragmentation is to use a sterically bulky protecting group on the distal nitrogen of the piperazine ring.[3][4][5]

  • Electrophile Choice: Certain reactive electrophiles are more prone to inducing ring fragmentation.[7]

Data Presentation

The following tables summarize quantitative data from various studies on the lithiation of N-Boc piperazines.

Table 1: Racemic Lithiation/Trapping of N-Boc-N'-benzylpiperazine [1][6]

ElectrophileProductYield (%)
Me₃SiClα-Trimethylsilyl74
Bu₃SnClα-Tributylstannyl60
MeIα-Methyl65
Methyl Chloroformateα-Methoxycarbonyl68
Paraformaldehydeα-Hydroxymethyl72
Benzophenoneα-(Diphenylhydroxymethyl)90

Table 2: Asymmetric Lithiation/Trapping of N-Boc-N'-benzylpiperazine with Me₃SiCl [7]

Chiral DiamineTime (h)Yield (%)Enantiomeric Ratio (S:R)
(-)-sparteine53852:48
(+)-sparteine surrogate15350:50

Experimental Protocols

General Procedure for Diamine-Free α-Lithiation and Trapping of N-Boc-N'-benzylpiperazine [1][6]

This protocol is a generalized procedure based on established methods.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-N'-benzylpiperazine (1.0 equiv).

  • Dissolve the substrate in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.14 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.3 equiv) dropwise to the stirred solution, ensuring the internal temperature is maintained below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Add the electrophile (1.5-2.0 equiv) dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Perform an aqueous work-up and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

G start Start: Flame-dried glassware under N₂ add_substrate Add N-Boc-N'-benzylpiperazine and anhydrous THF start->add_substrate cool Cool to -78 °C add_substrate->cool add_sBuLi Add s-BuLi dropwise cool->add_sBuLi lithiation Stir at -78 °C for 1h (Lithiation) add_sBuLi->lithiation add_electrophile Add electrophile dropwise lithiation->add_electrophile reaction Stir at -78 °C add_electrophile->reaction quench Quench with sat. NH₄Cl(aq) reaction->quench workup Aqueous work-up and extraction quench->workup purification Dry, concentrate, and purify via chromatography workup->purification end End: Isolated Product purification->end

References

Technical Support Center: Overcoming Challenges in Scaling Up Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the scale-up of piperazine synthesis. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to assist in your experimental work.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the synthesis of piperazine and its derivatives.

Issue 1: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1][2]

  • Slow Addition of Reagents: Adding the alkylating or arylating agent slowly and at a low temperature can help control the reaction rate and minimize di-substitution.[2]

  • Protecting Group Strategy: A more controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine.[1] The protecting group is subsequently removed after the substitution reaction. This multi-step process can lead to lower overall yields and may be less cost-effective for large-scale production.[3]

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the monosubstituted product is maximized.[1]

Data Presentation: Impact of Stoichiometry on Mono-substitution

Molar Ratio (Piperazine : Electrophile)Mono-substituted Product Yield (%)Di-substituted Byproduct (%)
1 : 140-5030-40
5 : 175-8510-15
10 : 1>90<5

Note: Yields are generalized and will vary based on the specific substrates and reaction conditions.[2]

Mandatory Visualization: Troubleshooting Low Mono-substitution Yield

G start Low Yield of Mono-substituted Product check_ratio Is a large excess of piperazine (5-10 eq) being used? start->check_ratio increase_ratio Increase piperazine to 5-10 equivalents check_ratio->increase_ratio No check_addition Is the electrophile added slowly and at low temperature? check_ratio->check_addition Yes increase_ratio->check_addition slow_addition Implement slow, cooled addition of the electrophile check_addition->slow_addition No use_protection Consider using a mono-protected piperazine (e.g., N-Boc-piperazine) check_addition->use_protection Yes slow_addition->use_protection monitor_reaction Monitor reaction progress (TLC/LC-MS) to optimize reaction time and temperature use_protection->monitor_reaction end Improved Yield of Mono-substituted Product monitor_reaction->end G start Low Yield in Buchwald-Hartwig Amination screen_catalyst Screen Catalyst/Ligand Combinations start->screen_catalyst screen_base Screen Bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) screen_catalyst->screen_base screen_solvent Screen Solvents (e.g., Toluene, Dioxane, THF) screen_base->screen_solvent optimize_temp Optimize Temperature and Reaction Time screen_solvent->optimize_temp analysis Analyze results and select optimal conditions optimize_temp->analysis analysis->screen_catalyst Re-evaluate end Optimized High-Yield Reaction analysis->end Successful G cluster_synthesis Synthesis cluster_purification Purification reagents Combine Piperazine (excess), Alkyl Halide, K₂CO₃ in Acetonitrile reaction Stir at RT for 12-24h (Monitor by TLC) reagents->reaction filtration Filter to remove inorganic salts reaction->filtration concentration Concentrate filtrate under reduced pressure filtration->concentration chromatography Column Chromatography (Silica gel, Eluent + 0.1-1% Et₃N) concentration->chromatography analysis Analyze fractions (TLC/LC-MS) chromatography->analysis product Isolate Pure Mono-substituted Piperazine analysis->product

References

Technical Support Center: Preventing Ring Fragmentation During Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ring fragmentation during the deprotection of Boc-protected cyclic amines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve issues related to the instability of cyclic amines, particularly strained ring systems, under acidic deprotection conditions.

Frequently Asked Questions (FAQs)

Q1: What is ring fragmentation and why does it occur during Boc deprotection?

A1: Ring fragmentation, or ring-opening, is an undesired side reaction where the cyclic amine ring is cleaved, leading to the formation of linear, rearranged, or degraded products instead of the desired deprotected cyclic amine. This issue is particularly prevalent in strained ring systems like azetidines. The primary cause is the use of strong acidic conditions, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are commonly employed for Boc removal.[1][2] The mechanism typically involves the protonation of the ring nitrogen, which increases ring strain and makes the ring susceptible to nucleophilic attack, ultimately leading to C-N bond cleavage.[1][3]

Q2: Which cyclic amines are most susceptible to ring fragmentation?

A2: Azetidines (4-membered rings) are highly susceptible to ring fragmentation due to significant ring strain.[1][2] Pyrrolidines (5-membered rings) are generally more stable but can also undergo ring-opening under harsh acidic conditions. Piperidines (6-membered rings) are the most stable of the three and are less prone to ring fragmentation during Boc deprotection.

Q3: How can I detect ring fragmentation in my reaction?

A3: Ring fragmentation can be identified by analyzing the crude reaction mixture using techniques like:

  • Thin-Layer Chromatography (TLC): The appearance of multiple unexpected spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The presence of peaks with molecular weights corresponding to ring-opened byproducts. This may involve the addition of a solvent molecule or other nucleophiles to the fragmented structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of characteristic signals for the cyclic amine and the appearance of new signals corresponding to a linear or rearranged structure.

Q4: Are there any general strategies to minimize ring fragmentation?

A4: Yes, the key is to use milder deprotection conditions that are sufficient to cleave the Boc group but not harsh enough to promote ring-opening. Strategies include:

  • Using milder acidic reagents.[4]

  • Employing non-acidic deprotection methods.[1][4]

  • Carefully controlling reaction parameters like temperature and reaction time.

  • Protecting the cyclic amine with a more acid-labile group than Boc, such as the tert-butoxythiocarbonyl (Botc) group, which can be removed under conditions that leave the N-Boc group intact.[5]

Troubleshooting Guides

This section provides a systematic approach to resolving ring fragmentation issues encountered during the Boc deprotection of cyclic amines.

Issue 1: Ring fragmentation observed during Boc deprotection of an N-Boc-azetidine.
  • Symptoms: LC-MS analysis shows byproducts corresponding to ring-opened species. NMR of the crude product shows a complex mixture, and the desired deprotected azetidine is in low yield or absent.

  • Root Cause: The high ring strain of the azetidine ring makes it susceptible to cleavage under the strong acidic conditions typically used for Boc deprotection (e.g., TFA in DCM). Protonation of the azetidine nitrogen is a key step in the fragmentation pathway.[1][2]

  • Solutions:

    • pH Control: If possible, maintain the reaction pH above 7 to prevent protonation of the azetidine nitrogen. However, this is generally not feasible for acid-catalyzed Boc deprotection.

    • Milder Deprotection Methods: Switch to a milder deprotection protocol that avoids strong acids.

Deprotection MethodReagentsTypical ConditionsYieldReference
Standard Acidic (Prone to Fragmentation) TFA in DCM0 °C to RT, 1-2 hVariable (Low for sensitive substrates)[6]
Milder Acidic 4M HCl in DioxaneRT, 1-4 hHigh[6]
Non-Acidic (Recommended) Oxalyl Chloride in MethanolRT, 1-4 hUp to 90%
Non-Acidic (Green Alternative) WaterRefluxGood (substrate dependent)[7][8]
Thermal 2,2,2-trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)Microwave-assisted or conventional heatingHigh
Issue 2: Ring-opening side products are observed during the deprotection of N-Boc-pyrrolidine.
  • Symptoms: Formation of unexpected byproducts, although typically to a lesser extent than with azetidines.

  • Root Cause: While more stable than azetidines, pyrrolidines can still undergo ring-opening under forcing acidic conditions (e.g., high concentrations of strong acid, elevated temperatures, or prolonged reaction times).

  • Solutions:

    • Optimize Acidic Conditions: Reduce the concentration of TFA or HCl, lower the reaction temperature to 0 °C, and carefully monitor the reaction to avoid unnecessarily long reaction times.

    • Switch to a Milder Acidic System: Consider using a weaker acid like p-toluenesulfonic acid (pTSA).

    • Employ Non-Acidic Methods: For highly sensitive substrates, the non-acidic methods described for azetidines (e.g., oxalyl chloride/methanol or thermal deprotection) are excellent alternatives.

Deprotection MethodReagentsTypical ConditionsYieldReference
Standard Acidic TFA in DCM0 °C to RT, 1-2 hHigh[6]
Standard Acidic 4M HCl in DioxaneRT, 1-4 hHigh[6]
Heterogeneous Acid Catalyst Amberlyst 15Methanol, RefluxGood[9]
Non-Acidic Oxalyl Chloride in MethanolRT, 1-4 hHigh (up to 90%)[4][10]
Thermal (Green) WaterRefluxExcellent[7][11]

Experimental Protocols

Protocol 1: Mild Boc Deprotection using Oxalyl Chloride in Methanol[4]

This protocol is a mild and effective method for deprotecting N-Boc protected cyclic amines, particularly those sensitive to strong acids.

  • Dissolution: Dissolve the N-Boc protected cyclic amine (1 equivalent) in anhydrous methanol (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (2-3 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent. The product is typically obtained as the hydrochloride salt.

  • Neutralization (Optional): To obtain the free amine, dissolve the crude salt in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution or a solid-supported base). Extract the product with an appropriate organic solvent, dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate in vacuo.

Protocol 2: Thermal Boc Deprotection in Water[7][8]

This protocol offers an environmentally friendly, reagent-free method for Boc deprotection.

  • Suspension: Suspend the N-Boc protected cyclic amine (1 equivalent) in deionized water in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Reaction: Maintain the reaction at reflux for the required time (can range from 30 minutes to several hours, depending on the substrate).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product is soluble in water, it may require extraction with an organic solvent. If the product is not water-soluble, it may precipitate upon cooling and can be isolated by filtration.

Visualizations

Boc_Deprotection_Ring_Fragmentation cluster_deprotection Standard Acidic Boc Deprotection cluster_fragmentation Ring Fragmentation Pathway N-Boc_Cyclic_Amine N-Boc Cyclic Amine Protonated_Boc Protonated N-Boc Cyclic Amine N-Boc_Cyclic_Amine->Protonated_Boc  + H⁺ (e.g., TFA) Deprotected_Amine Desired Deprotected Cyclic Amine Protonated_Boc->Deprotected_Amine  - CO₂ Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Protonated_Ring_N Protonated Ring Nitrogen Deprotected_Amine->Protonated_Ring_N  + H⁺ (Strong Acid) Ring_Opened_Intermediate Ring-Opened Intermediate Protonated_Ring_N->Ring_Opened_Intermediate  Nucleophilic Attack  (e.g., by solvent) Fragmentation_Products Fragmentation Products Ring_Opened_Intermediate->Fragmentation_Products

Caption: Mechanism of ring fragmentation during acidic Boc deprotection.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Ring Fragmentation Observed? reduce_acid Reduce Acid Strength/ Concentration start->reduce_acid Yes re_evaluate Re-evaluate Reaction start->re_evaluate No lower_temp Lower Reaction Temperature reduce_acid->lower_temp shorter_time Decrease Reaction Time lower_temp->shorter_time milder_methods Switch to Milder/ Non-Acidic Method shorter_time->milder_methods milder_methods->re_evaluate

Caption: Troubleshooting workflow for addressing ring fragmentation.

References

Technical Support Center: Purification of Chiral Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of chiral piperazine derivatives.

Method Selection for Chiral Piperazine Purification

Choosing the appropriate purification technique is critical for achieving the desired enantiomeric purity and yield. The selection process often involves a preliminary screening of different methods.

Method_Selection cluster_legend Decision Logic start Racemic Piperazine Derivative screen Initial Purity & Scale? start->screen dsc Diastereomeric Salt Crystallization screen->dsc Large Scale chromatography Chiral Chromatography (HPLC/SFC) screen->chromatography Small to Medium Scale enzymatic Enzymatic Resolution screen->enzymatic Substrate Specific final Enantiomerically Pure Piperazine Derivative dsc->final chromatography->final enzymatic->final large_scale Large Scale (>10g) High Purity Required small_scale Small Scale (<10g) Analytical or Preparative specific_substrate Specific Substrate Amenable to Enzyme

Caption: Workflow for selecting a chiral purification method.

Diastereomeric Salt Crystallization

This classical method is often favored for large-scale resolutions due to its cost-effectiveness. It involves reacting the racemic piperazine with a chiral resolving agent to form diastereomeric salts, which are then separated by fractional crystallization due to their different solubilities.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral resolving agent for my piperazine derivative?

A1: The selection of a chiral resolving agent is crucial and often requires empirical screening. Commonly used acidic resolving agents for basic piperazine derivatives include (+)-tartaric acid and its derivatives (e.g., di-p-toluoyl-D-tartaric acid), (S)-mandelic acid, and (1S)-(+)-10-camphorsulfonic acid. The ideal resolving agent will form diastereomeric salts with a significant difference in solubility in a particular solvent.

Q2: What is the optimal molar ratio of resolving agent to the racemic piperazine?

A2: The molar ratio can significantly impact the resolution efficiency. While a 1:1 molar ratio is a common starting point, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the crystallized salt.[1] It is advisable to screen different molar ratios (e.g., 0.5, 1.0, and 1.2 equivalents) during optimization.

Q3: How are the diastereomeric excess (d.e.) and enantiomeric excess (e.e.) determined?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method. The diastereomeric excess of the salts can often be determined on a standard achiral HPLC column (e.g., C18). After the diastereomeric salt is broken to liberate the free amine, the enantiomeric excess of the piperazine derivative is determined using a chiral HPLC column.

Troubleshooting Guide

Issue 1: The diastereomeric salt "oils out" instead of crystallizing.

  • Cause: The melting point of the diastereomeric salt may be lower than the temperature of the solution, or there may be a high level of impurities.

  • Solution:

    • Change the solvent: Experiment with less polar solvents or solvent mixtures.

    • Lower the temperature: Try cooling the solution further or for a longer period.

    • Purify starting materials: Ensure the racemic piperazine and the resolving agent are of high purity.

    • Seed the solution: Add a few seed crystals of the desired diastereomeric salt to induce crystallization.

Issue 2: The yield of the crystallized diastereomeric salt is low.

  • Cause: The solubility of both diastereomeric salts in the chosen solvent may be too high, or the crystallization time may be insufficient.

  • Solution:

    • Optimize the solvent: Screen for a solvent that maximizes the solubility difference between the two diastereomers.[2]

    • Concentrate the solution: Carefully evaporate some of the solvent to increase supersaturation.

    • Increase crystallization time: Allow the solution to stand for a longer period at a controlled temperature.

    • Optimize cooling profile: A slower, controlled cooling rate can improve crystal growth and yield.[2]

Issue 3: The enantiomeric excess (e.e.) of the final product is low.

  • Cause: The solubility difference between the diastereomeric salts may not be large enough in the chosen solvent, or the mother liquor may have been entrapped in the crystals.

  • Solution:

    • Recrystallize the salt: Perform one or more recrystallizations of the diastereomeric salt to improve its purity.

    • Screen other resolving agents: A different resolving agent may provide better separation.

    • Optimize the solvent system: The choice of solvent is critical for maximizing the difference in solubility.

    • Wash the crystals thoroughly: Ensure the filtered crystals are washed with a small amount of cold solvent to remove residual mother liquor.

Caption: Troubleshooting decision tree for diastereomeric salt crystallization.

Data Presentation

Table 1: Comparison of Chiral Resolving Agents for Racemic Amines

Racemic AmineResolving AgentSolventMolar Ratio (Amine:Acid)Yield (%)Enantiomeric Excess (e.e., %)
1-Phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric AcidNot specifiedNot specified>85 (typical)>90
Diphenyl-substituted N-methyl-piperazinedi-p-anisoyl-d-tartaric acidTHF/H₂O (80/20)1:0.353798 (after recrystallization)[3]

Note: Data is compiled from various sources and may not represent directly comparable experiments.

Experimental Protocol: Resolution of a Racemic Acid with (R)-2-Methylpiperazine

This protocol is a general guideline and may require optimization for specific substrates.[4]

  • Screening for Optimal Conditions:

    • In separate vials, dissolve the racemic acid and (R)-2-methylpiperazine in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate).

    • Test different molar ratios of the resolving agent to the racemic acid (e.g., 0.5, 1.0, 1.2 equivalents).

    • Observe for spontaneous precipitation at room temperature and after cooling.

  • Preparative Scale Resolution:

    • Dissolve the racemic acid in the optimal solvent identified during screening, with gentle heating.

    • In a separate flask, dissolve the chosen equivalent of (R)-2-methylpiperazine in the minimum amount of the same hot solvent.

    • Slowly add the hot solution of the resolving agent to the solution of the racemic acid with stirring.

    • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong acid (e.g., 1M HCl) to neutralize the piperazine and liberate the free acid.

    • Extract the enantiomerically enriched acid with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess of the resolved acid using chiral HPLC.

Chiral Chromatography (HPLC & SFC)

Chiral chromatography is a powerful technique for both analytical and preparative-scale separation of enantiomers. Supercritical Fluid Chromatography (SFC) is often preferred for preparative separations due to its speed and reduced solvent consumption compared to High-Performance Liquid Chromatography (HPLC).[5]

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) is best for piperazine derivatives?

A1: Polysaccharide-based CSPs, such as Chiralpak® IA, IB, and IC, are widely used and have shown good separation for piperazine derivatives.[6] However, the selection is empirical, and screening of different CSPs is recommended.

Q2: What mobile phase additives should I use for chiral SFC of piperazine derivatives?

A2: For basic compounds like piperazine derivatives, a basic additive such as diethylamine or triethylamine is often added to the co-solvent (e.g., methanol) to improve peak shape and resolution.

Q3: Can I use the same column for both HPLC and SFC?

A3: Many chiral columns are compatible with both HPLC and SFC. However, it is essential to consult the manufacturer's guidelines to ensure compatibility and proper column equilibration when switching between techniques.

Troubleshooting Guide

Issue 1: Poor or no separation of enantiomers.

  • Cause: The chosen chiral stationary phase and mobile phase are not providing sufficient enantioselectivity.

  • Solution:

    • Screen different CSPs: Test columns with different chiral selectors (e.g., polysaccharide, Pirkle-type).

    • Optimize the mobile phase:

      • For HPLC (normal phase): Vary the ratio of the non-polar and polar solvents (e.g., hexane/isopropanol).

      • For SFC: Change the co-solvent (e.g., methanol, ethanol, isopropanol) and the concentration of the additive.[5]

    • Adjust the temperature: Lowering the temperature can sometimes improve resolution.

Issue 2: Poor peak shape (tailing or fronting).

  • Cause: Secondary interactions between the basic piperazine derivative and the stationary phase, or overloading of the column.

  • Solution:

    • Add/optimize mobile phase additives: For basic piperazines, add a small amount of a basic modifier like diethylamine or triethylamine to the mobile phase.

    • Reduce sample concentration: Inject a more dilute sample to avoid overloading.

    • Check for column degradation: The column may need to be flushed or replaced.

Data Presentation

Table 2: Comparison of Chiral HPLC and SFC for Primary Amine Separation

ParameterChiral HPLC (Normal Phase)Chiral SFC
Mobile Phase Hexane/EthanolCO₂/Methanol
Typical Flow Rate 1 mL/min3-5 mL/min
Analysis Time Longer3-5 times faster
Solvent Consumption HighSignificantly lower
Peak Symmetry GoodOften improved

This table provides a general comparison based on typical performance characteristics.[5]

Experimental Protocols

Protocol: Preparative Chiral SFC of a Piperazine Derivative

This is a general protocol and requires optimization for each specific compound.

  • Analytical Method Development:

    • Screen various chiral stationary phases (e.g., Chiralpak® series) with a standard mobile phase, such as CO₂/methanol with 0.1% diethylamine.

    • Optimize the co-solvent percentage, additive concentration, back pressure, and temperature to achieve a resolution (Rs) of >1.5.

  • Scale-Up to Preparative SFC:

    • Use a preparative column with the same stationary phase as the optimized analytical method.

    • Adjust the flow rate according to the preparative column dimensions.

    • Perform a loading study by injecting increasing amounts of the sample to determine the maximum sample load without significant loss of resolution.

    • For preparative runs, dissolve the racemic piperazine derivative in the mobile phase co-solvent at the highest possible concentration.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to each enantiomer.

    • Analyze the collected fractions by analytical chiral SFC or HPLC to determine the enantiomeric purity.

    • Combine the fractions with high enantiomeric purity and remove the solvent.

Enzymatic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are commonly used for the resolution of piperazine derivatives?

A1: Lipases, such as Candida antarctica lipase A (CAL-A) and lipase from Pseudomonas cepacia (PCL), have been successfully used for the kinetic resolution of piperazine derivatives, particularly their esters.[7]

Q2: What are the advantages of enzymatic resolution?

A2: Enzymatic resolutions are often performed under mild reaction conditions, can be highly enantioselective, and are considered a "green" chemistry approach.

Troubleshooting Guide

Issue 1: Low conversion or slow reaction rate.

  • Cause: The enzyme may not be active under the chosen reaction conditions, or the substrate may be a poor fit for the enzyme's active site.

  • Solution:

    • Screen different enzymes: Test a variety of commercially available lipases.

    • Optimize the solvent: The choice of organic solvent can significantly impact enzyme activity.

    • Adjust the temperature: Most enzymatic reactions have an optimal temperature range.

    • Check for enzyme inhibition: Impurities in the substrate can inhibit the enzyme.

Issue 2: Low enantioselectivity (low e.e.).

  • Cause: The enzyme may not be sufficiently selective for the substrate.

  • Solution:

    • Screen different enzymes: Enantioselectivity is highly enzyme-dependent.

    • Modify the substrate: Sometimes, derivatizing the piperazine (e.g., as an ester) can improve enantioselectivity.

    • Optimize reaction conditions: Temperature and solvent can influence the enantioselectivity of an enzyme.

Data Presentation

Table 3: Enzymatic Kinetic Resolution of Piperazine-2-Carboxylic Acid Esters

SubstrateEnzymeAcylating AgentSolventEnantiomeric Ratio (E)
N-4-Boc-piperazine-2-carboxylic acid methyl esterCandida antarctica lipase A (CAL-A)2,2,2-trifluoroethyl butanoateTBME>200
N-1-Boc-piperazine-2-carboxylic acid methyl esterCandida antarctica lipase A (CAL-A)2,2,2-trifluoroethyl butanoateTBME200

Data from a study on the kinetic resolution of piperazine-2-carboxylic acid derivatives.[7]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general guideline for the acylation of a racemic piperazine derivative.

  • Reaction Setup:

    • In a flask, dissolve the racemic piperazine derivative (1.0 equivalent) in a suitable organic solvent (e.g., tert-butyl methyl ether - TBME).

    • Add the acylating agent (e.g., ethyl acetate or vinyl acetate, typically 0.5-0.6 equivalents).

    • Add the immobilized lipase (e.g., Novozym 435).

  • Reaction Monitoring:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the acylated product.

  • Work-up and Separation:

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

    • The unreacted piperazine enantiomer and the acylated product can be separated by standard purification techniques such as column chromatography or acid-base extraction.

  • Analysis:

    • Determine the enantiomeric excess of the recovered starting material and the product using chiral HPLC.

References

Technical Support Center: Enantioselective Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Improving Enantioselectivity in Piperazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the asymmetric synthesis of piperazines.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low enantiomeric excess (ee) in my reaction?

Answer: Low enantiomeric excess is a common issue in enantioselective synthesis. Several factors could be contributing to this problem. Consider the following potential causes and solutions:

  • Suboptimal Catalyst or Ligand: The choice of catalyst and ligand is crucial for achieving high enantioselectivity. The catalyst system may not be well-suited for your specific substrate.

    • Solution: Screen a variety of chiral catalysts and ligands. For instance, in palladium-catalyzed allylic alkylations, electron-deficient PHOX ligands have shown good to excellent enantioselectivities.[1] For hydrogenations, ligands like TolBINAP can be effective.[2][3]

  • Incorrect Reaction Conditions: Temperature, solvent, and reaction time can significantly impact enantioselectivity.

    • Solution: Optimize the reaction conditions systematically. For example, lowering the reaction temperature can sometimes improve enantiomeric excess. In some cases, a solvent screen is necessary as solvent polarity can influence the transition state of the reaction.

  • Racemization of Product or Intermediates: The desired product or a key intermediate may be prone to racemization under the reaction or work-up conditions. For example, α-chloroaldehydes used in some organocatalytic routes are prone to epimerization, which can lead to a significant erosion of ee.[4]

    • Solution: If an intermediate is unstable, it is best to use it immediately in the next step without purification.[4] For the final product, ensure that the work-up and purification conditions (e.g., pH, temperature) are mild enough to prevent racemization.

  • Impure Reagents or Solvents: Impurities in your starting materials, catalyst, or solvents can interfere with the catalytic cycle and reduce enantioselectivity.

    • Solution: Use high-purity, anhydrous solvents and reagents. Ensure your catalyst is not degraded.

Question 2: My reaction yields are consistently low. What can I do to improve them?

Answer: Low yields can be attributed to a variety of factors, from incomplete reactions to side product formation. Here are some troubleshooting steps:

  • Inefficient Catalyst Activity: The catalyst may not be active enough under your current conditions.

    • Solution: Increase the catalyst loading or screen for a more active catalyst. The addition of additives can sometimes enhance catalytic activity. For instance, in some iridium-catalyzed reactions, N-oxides have been shown to improve catalytic activity and selectivity.[5]

  • Side Reactions: Your starting materials or intermediates might be undergoing undesired side reactions. For example, in some approaches, the formation of undesired hemiaminals can compromise yields.[4]

    • Solution: Adjusting reaction conditions such as temperature and concentration can help minimize side reactions. A change in the protecting group strategy might also be necessary to prevent unwanted reactivity.

  • Product Degradation: The desired piperazine derivative may be unstable under the reaction or work-up conditions.

    • Solution: Perform the reaction under milder conditions if possible. Analyze the crude reaction mixture to identify potential degradation products and adjust the work-up procedure accordingly.

  • Substrate-Related Issues: The substrate itself might be sterically hindered or electronically unsuited for the desired transformation.

    • Solution: Modify the substrate if possible, for example, by changing the protecting groups. Alternatively, a different synthetic route might be necessary for challenging substrates.

Frequently Asked Questions (FAQs)

What are the most common strategies for the enantioselective synthesis of C-substituted piperazines?

Several powerful strategies have been developed for the enantioselective synthesis of piperazines with substituents on the carbon atoms of the ring. Some of the most prominent methods include:

  • Organocatalysis: This approach often involves the use of chiral secondary amines to catalyze reactions like the α-chlorination of aldehydes, which can then be converted to chiral piperazines.[4][6]

  • Transition Metal Catalysis: Palladium-catalyzed reactions are widely used, including asymmetric allylic alkylation of piperazin-2-ones,[1][7] hydrogenation of pyrazines or pyrazin-2-ols,[2][3] and intramolecular hydroamination reactions.[8] Ruthenium catalysts are also employed in asymmetric transfer hydrogenation.[9]

  • Asymmetric Lithiation-Trapping: This method utilizes a chiral base, such as (-)-sparteine, to deprotonate the piperazine ring enantioselectively, followed by quenching with an electrophile.[10][11]

  • Chiral Pool Synthesis: This strategy starts from readily available chiral molecules like amino acids to construct the piperazine ring.[8][12][13]

How do I choose the right protecting groups for my piperazine synthesis?

The choice of protecting groups is critical and depends on the specific reaction conditions and the desired final product. Orthogonally protected piperazines, where the two nitrogen atoms have different protecting groups, are particularly valuable as they allow for selective functionalization of each nitrogen.[4][6][13] Common protecting groups for the nitrogen atoms of piperazines include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and benzyl groups. The stability of these groups under different reaction conditions (e.g., acidic, basic, hydrogenolysis) should be carefully considered when planning your synthetic route.

What analytical techniques are used to determine the enantiomeric excess of chiral piperazines?

The most common technique for determining the enantiomeric excess of chiral piperazines is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) .[6] These methods use a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess.

Data Summary

The following tables summarize quantitative data from selected publications on enantioselective piperazine synthesis, providing a comparative overview of different methods.

Table 1: Organocatalytic Synthesis of C2-Functionalized Piperazines [4][6]

EntrySubstrate (Aldehyde)CatalystOverall Yield (%)ee (%)
1Propanal(2R,5R)-diphenylpyrrolidine35-6075-98
2Isovaleraldehyde(2R,5R)-diphenylpyrrolidine15-5055-96

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones [1][7]

EntrySubstrateLigandYield (%)ee (%)
1N-Boc, N'-Bn piperazin-2-one(S)-(CF3)3-t-BuPHOX7796
2N,N'-Dibenzyl piperazin-2-one(S)-(CF3)3-t-BuPHOX8991
3N-Boc, N'-Bn piperazin-2-one(S)-(CF3)3-t-BuPHOX8694

Table 3: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols [2][3]

EntrySubstrateLigandYield (%)ee (%)
15,6-diphenylpyrazin-2-ol(R)-TolBINAP9590
25-phenyl-6-methylpyrazin-2-ol(R)-TolBINAP9285

Experimental Protocols

Key Experiment: Organocatalytic Enantioselective Synthesis of a C2-Functionalized Piperazine [4]

This protocol describes a general procedure for the synthesis of an N-benzyl, N'-Boc protected piperazine with a chiral alkyl group at the C2 position.

  • α-Chlorination: To a solution of the aldehyde (1.0 equiv) in CH2Cl2 is added (2R,5R)-diphenylpyrrolidine (0.1 equiv). The solution is cooled, and an N-chlorinating agent (e.g., N-chlorosuccinimide) is added. The reaction is stirred until complete conversion of the aldehyde.

  • Reductive Amination: In the same pot, N-Boc-ethylenediamine (1.2 equiv) is added, followed by a reducing agent such as sodium triacetoxyborohydride. The reaction is stirred until imine formation and subsequent reduction are complete.

  • Cyclization: A base (e.g., potassium carbonate) is added to the reaction mixture to induce cyclization to the desired piperazine.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Asymmetric α-Chlorination cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Intramolecular Cyclization aldehyde Aldehyde chloroaldehyde α-Chloroaldehyde aldehyde->chloroaldehyde Organocatalyst, NCS intermediate Acyclic Intermediate chloroaldehyde->intermediate NaBH(OAc)3 amine N-Boc-ethylenediamine amine->intermediate piperazine Enantioenriched Piperazine intermediate->piperazine Base (e.g., K2CO3)

Caption: Workflow for the organocatalytic synthesis of chiral piperazines.

troubleshooting_enantioselectivity start Low Enantiomeric Excess (ee) catalyst Suboptimal Catalyst/Ligand? start->catalyst conditions Incorrect Reaction Conditions? catalyst->conditions No solution1 Screen Catalysts & Ligands catalyst->solution1 Yes racemization Racemization Issue? conditions->racemization No solution2 Optimize Temperature, Solvent, Time conditions->solution2 Yes solution3 Use Milder Conditions, Immediate Use of Intermediates racemization->solution3 Yes

Caption: Troubleshooting logic for low enantioselectivity in piperazine synthesis.

References

Technical Support Center: Work-up Procedure for Acidic N-Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Boc deprotection work-up procedures. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the critical step of purifying your compound after acidic removal of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure after an acidic N-Boc deprotection?

A: The primary goal of the work-up is to remove excess acid, byproducts of the deprotection (like t-butyl cations), and the reaction solvent to isolate the desired amine. The most common approach is an aqueous work-up.[1] This typically involves:

  • Removal of Volatiles: The reaction solvent and excess volatile acid (e.g., trifluoroacetic acid - TFA) are removed under reduced pressure, often using a rotary evaporator.[1][2] Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[1][2]

  • Neutralization: The residue is redissolved in an appropriate organic solvent (e.g., ethyl acetate, DCM) and washed with a mild aqueous base to neutralize the amine salt and remove any remaining acid.[1][2][3] Saturated sodium bicarbonate (NaHCO₃) solution is frequently used for this purpose.[1][2][4]

  • Extraction and Drying: The organic layer containing the free amine is then washed with water and/or brine to remove residual salts.[2][4] Finally, the organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the deprotected product.[2][4]

Q2: My deprotected amine is water-soluble. How should I modify the work-up?

A: An aqueous work-up is not suitable for water-soluble amines as the product will be lost to the aqueous layer. In this case, consider the following alternatives:

  • Direct Use of the Salt: If the subsequent reaction conditions are compatible, the amine salt (e.g., TFA or HCl salt) can often be used directly after removing the reaction solvent and excess acid under vacuum.[5]

  • Precipitation: The product can sometimes be precipitated from the reaction mixture by adding a non-polar solvent, such as cold diethyl ether.[6]

  • Ion-Exchange Chromatography: A basic ion-exchange resin can be used to neutralize the amine salt and remove the acid without introducing an aqueous phase.[5][7] For example, Amberlyst A21 resin can be effective.[5][7]

  • Azeotropic Removal of Acid: For TFA, repeated co-evaporation with toluene or benzene can help remove it azeotropically.[1][8]

Q3: How can I monitor the progress of the deprotection reaction to know when to begin the work-up?

A: It is crucial to monitor the reaction to ensure complete deprotection and to prevent potential side reactions from prolonged exposure to strong acid.[1] Common monitoring techniques include:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to visualize the consumption of the starting material and the appearance of the more polar deprotected product (which will have a lower Rf value).[1][3][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more definitive information, confirming the disappearance of the starting material and the formation of the product with the correct mass.[1][4][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet peak for the Boc protons around 1.4 ppm can be monitored by ¹H NMR.[9]

Q4: What are common side reactions during acidic Boc deprotection, and how does the work-up address them?

A: The primary side reaction is the alkylation of nucleophilic residues by the reactive tert-butyl cation generated during the deprotection.[9][10][11] Sensitive residues include tryptophan, methionine, cysteine, and tyrosine.[6][9][10] While the use of scavengers (e.g., dithiothreitol, thioanisole) during the reaction is the primary way to mitigate this, the work-up helps to remove these scavengers and any resulting byproducts.[6][10] Standard extraction procedures are generally effective in separating these smaller, often more polar, molecules from the desired product.

Troubleshooting Guide

Issue 1: Incomplete Deprotection

  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the standard reaction time.

  • Possible Causes & Solutions:

    • Insufficient Acid Strength/Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[1][4][9] Consider increasing the concentration of the acid (e.g., using a higher percentage of TFA in DCM) or switching to a stronger acid system like 4M HCl in dioxane.[3][4]

    • Steric Hindrance: Bulky substrates may require longer reaction times, elevated temperatures (e.g., 40°C), or stronger acidic conditions for complete removal of the Boc group.[4][9]

    • Low Reaction Temperature: Reactions performed at 0°C may proceed slowly.[3] Allowing the reaction to warm to room temperature can increase the rate.[3]

Issue 2: Coagulation or Emulsion Formation During Aqueous Work-up

  • Symptom: During the addition of aqueous base or brine, a precipitate forms, or an emulsion makes phase separation difficult.

  • Possible Causes & Solutions:

    • Poor Solubility of the Free Amine: The deprotected amine may be poorly soluble in the organic solvent used for extraction, causing it to precipitate upon neutralization.[5] Try using a more polar solvent system, such as a mixture of DCM and methanol, for the extraction.[5]

    • Formation of Insoluble Salts: The presence of certain salts can lead to coagulation. Adding more organic solvent or a small amount of a co-solvent like methanol can sometimes resolve the issue. Filtering the mixture before proceeding with the extraction may also be necessary.

Issue 3: Difficulty Removing Excess TFA

  • Symptom: The product is obtained as a sticky oil, and subsequent reactions are inhibited by residual acid.

  • Possible Causes & Solutions:

    • High Boiling Point of TFA: TFA can be challenging to remove completely by simple rotary evaporation.[2]

    • Solution: Perform several co-evaporations with a non-polar solvent like toluene to azeotropically remove the remaining TFA.[1][2][8] For solid products, precipitation with cold diethyl ether can be effective.[2] If the free amine is required, a thorough basic wash during the aqueous work-up is essential.[2]

Experimental Protocols

Protocol 1: Standard Aqueous Work-up for a TFA/DCM Deprotection
  • Concentration: Upon completion of the reaction (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2]

  • Co-evaporation (Optional but Recommended): Add toluene to the residue and concentrate again under reduced pressure. Repeat this step 2-3 times to ensure maximal removal of residual TFA.[1][2]

  • Redissolution and Neutralization: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).[2] Transfer the solution to a separatory funnel and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with gentle swirling until gas evolution ceases, indicating complete neutralization.[2][4]

  • Extraction: Shake the separatory funnel, allow the layers to separate, and collect the organic layer. Extract the aqueous layer one or two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with brine.[2][4] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the deprotected free amine.[2][4]

Protocol 2: Work-up for HCl in Dioxane Deprotection
  • Concentration: After the reaction is complete, remove the solvent (dioxane) and excess HCl under reduced pressure. The product is often obtained as the hydrochloride salt, which may precipitate.[3][4]

  • Isolation of the Salt: If the hydrochloride salt is the desired product, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.[3]

  • Conversion to Free Amine (if required): If the free amine is needed, the crude hydrochloride salt can be subjected to a basic work-up as described in Protocol 1 (steps 3-5).[4]

Data Presentation

Table 1: Common Acidic Conditions for N-Boc Deprotection

ReagentTypical ConcentrationSolventTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)[1][2]Dichloromethane (DCM)[1]30 min - 2 hours[2][4]Most common reagent; volatile and strong.
Hydrochloric Acid (HCl)4M[1]1,4-Dioxane[1][4]1 - 4 hours[3][4]Potent alternative; product often precipitates as HCl salt.
p-Toluenesulfonic Acid (pTSA)Stoichiometric to catalyticDichloromethane/THF[12]Varies (can require heat)Milder option for sensitive substrates.
Phosphoric AcidAqueous solutionTetrahydrofuran (THF)[12]VariesMilder, non-volatile acid.

Visualizations

experimental_workflow start Start: Boc-Protected Compound in Acidic Solution monitor Monitor Reaction Progress (TLC/LC-MS) start->monitor concentrate Remove Volatiles (Rotary Evaporation) monitor->concentrate Reaction Complete workup_choice Is Product Water-Soluble? concentrate->workup_choice aqueous_workup Aqueous Work-up: 1. Neutralize (e.g., NaHCO₃) 2. Extract with Organic Solvent 3. Wash with Brine 4. Dry and Concentrate workup_choice->aqueous_workup No non_aqueous_workup Non-Aqueous Work-up: - Precipitate with Ether - Use Ion-Exchange Resin - Direct Use of Salt workup_choice->non_aqueous_workup Yes product Isolated Deprotected Amine aqueous_workup->product non_aqueous_workup->product troubleshooting_guide start Problem Encountered During Work-up incomplete_deprotection Incomplete Deprotection start->incomplete_deprotection emulsion Emulsion/Precipitation start->emulsion residual_acid Residual Acid start->residual_acid solution1 Increase Acid Conc./Time/Temp Use Stronger Acid (e.g., HCl/Dioxane) incomplete_deprotection->solution1 solution2 Use More Polar Extraction Solvent Add Co-Solvent (e.g., MeOH) Filter Precipitate emulsion->solution2 solution3 Co-evaporate with Toluene Perform Thorough Basic Wash Precipitate with Ether residual_acid->solution3

References

Validation & Comparative

A Comparative Guide to Resolving Agents for 2-Methylpiperazine Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chiral resolving agent is a pivotal step in the synthesis of enantiomerically pure 2-methylpiperazine, a valuable chiral building block in the pharmaceutical industry. The efficiency of a resolution process, dictated by factors such as yield, enantiomeric excess (e.e.), cost, and scalability, is critically dependent on the choice of the resolving agent. This guide provides an objective comparison of common resolving agents for racemic 2-methylpiperazine, supported by available experimental data and detailed methodologies to assist researchers in making informed decisions.

Data Presentation: Performance of Resolving Agents

The success of a chiral resolution is highly dependent on the specific interaction between the racemic mixture and the resolving agent, as well as the crystallization conditions. While (L)-tartaric acid is a well-documented and effective resolving agent for 2-methylpiperazine, publicly available, direct comparative data for other agents is limited. The following table summarizes the performance of various resolving agents based on available literature.

Chiral Resolving AgentTypical Yield of Diastereomeric SaltTypical Enantiomeric Excess (e.e.) of Resolved 2-MethylpiperazineNotes
(L)-Tartaric Acid ~40-50% for the desired diastereomer[1]≥ 98%[1]A cost-effective and commonly used agent with proven efficacy for resolving 2-methylpiperazine.[1][2] A patent describes obtaining the final enantiomer with yields of 71-75% and e.e. of 98.9-99.6%.
(-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) Data not readily available for 2-methylpiperazine.[1]Data not readily available for 2-methylpiperazine.[1]A derivative of tartaric acid that often provides good crystallinity and can lead to high enantiomeric excess in other resolutions.[1]
(R)-(-)-Mandelic Acid Data not readily available for 2-methylpiperazine.[1]Data not readily available for 2-methylpiperazine.[1]A widely used resolving agent for various amines, but its specific performance for 2-methylpiperazine is not well-documented in the public domain.[2]
(1S)-(+)-10-Camphorsulfonic Acid Data not readily available for 2-methylpiperazine.Data not readily available for 2-methylpiperazine.Has been shown to be effective in resolving other piperazine derivatives, suggesting potential applicability.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide established protocols for the chiral resolution of racemic 2-methylpiperazine.

Protocol 1: Chiral Resolution of Racemic 2-Methylpiperazine with (L)-Tartaric Acid

This protocol is adapted from established methods for the production of optically active 2-methylpiperazine.[1]

Materials:

  • Racemic 2-methylpiperazine

  • (L)-Tartaric acid

  • Water

  • Sodium hydroxide (for basification)

  • Organic solvent for extraction (e.g., toluene, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve (L)-tartaric acid in water. The molar ratio of (L)-tartaric acid to racemic 2-methylpiperazine is typically between 0.5 and 1.0.[1]

  • Addition of Racemate: To the (L)-tartaric acid solution, add the racemic 2-methylpiperazine.[1]

  • Heating and Cooling: Heat the mixture to ensure complete dissolution. Then, slowly cool the solution to allow for the crystallization of the less soluble diastereomeric salt, (R)-2-Methylpiperazine (L)-tartrate. Seeding with a small crystal of the desired salt can facilitate crystallization.[1]

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.[1]

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and basify the mixture with a sodium hydroxide solution to a pH greater than 10.[1]

  • Extraction: Extract the liberated (R)-2-methylpiperazine into an organic solvent.[1]

  • Drying and Evaporation: Dry the organic extract over a suitable drying agent, filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched (R)-2-methylpiperazine.[1]

  • Analysis: Determine the enantiomeric excess of the product using a suitable analytical method, such as chiral HPLC.

Protocol 2: General Screening Protocol for Alternative Resolving Agents

For resolving agents where specific data for 2-methylpiperazine is unavailable, a general screening protocol can be employed as a starting point.

Materials:

  • Racemic 2-methylpiperazine

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic Acid, (1S)-(+)-10-Camphorsulfonic Acid)

  • A range of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and aqueous mixtures)

  • Base for liberation of the free amine (e.g., sodium hydroxide)

  • Organic solvent for extraction

  • Drying agent

Procedure:

  • Solvent and Stoichiometry Screening: In small-scale experiments, dissolve the racemic 2-methylpiperazine and the resolving agent in various solvents. Test different molar ratios of the resolving agent to the racemate (e.g., 0.5, 1.0, and 1.2 equivalents).

  • Diastereomeric Salt Formation: Stir the solutions at room temperature or with gentle heating to induce crystallization. The mixture can then be slowly cooled to promote further precipitation.

  • Isolation and Analysis: Isolate any resulting crystals by filtration. Liberate the free amine from the diastereomeric salt by treatment with a base and extraction into an organic solvent.

  • Purity Determination: Analyze the yield and enantiomeric excess of the resolved 2-methylpiperazine by chiral HPLC or other suitable methods.

  • Optimization: Based on the screening results, select the optimal solvent and stoichiometry for a larger-scale resolution, and further refine the crystallization conditions (e.g., cooling rate, aging time).

Mandatory Visualization

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation of Enantiomer cluster_3 Step 4: Isolation and Analysis racemate Racemic 2-Methylpiperazine dissolution Dissolution with Heating racemate->dissolution agent Chiral Resolving Agent ((L)-Tartaric Acid, etc.) agent->dissolution solvent Solvent (e.g., Water) solvent->dissolution cooling Slow Cooling & Crystallization dissolution->cooling filtration Filtration cooling->filtration salt Isolated Diastereomeric Salt filtration->salt base Basification (e.g., NaOH) salt->base extraction Solvent Extraction base->extraction drying Drying & Evaporation extraction->drying product Enantiomerically Enriched 2-Methylpiperazine drying->product analysis Chiral HPLC Analysis product->analysis

Caption: Experimental workflow for the chiral resolution of 2-methylpiperazine.

G racemic_mix Racemic (R/S)-2-Methylpiperazine diastereomers Mixture of Diastereomeric Salts ((R)-Amine-(L)-Acid and (S)-Amine-(L)-Acid) racemic_mix->diastereomers resolving_agent Chiral Resolving Agent (e.g., (L)-Tartaric Acid) resolving_agent->diastereomers crystallization Fractional Crystallization (Exploits different solubilities) diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (R)-2-Methylpiperazine-(L)-tartrate) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble

Caption: Logical relationship in diastereomeric salt formation for chiral resolution.

References

A Comparative Guide to Chiral Resolution: (L)-Tartaric Acid vs. Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture, a critical process known as chiral resolution, is a cornerstone in the synthesis of stereochemically pure compounds, particularly in the pharmaceutical and fine chemical industries. The selection of an appropriate chiral resolving agent is paramount to the efficiency, yield, and economic viability of this process. This guide provides an objective, data-driven comparison of two widely used chiral resolving agents, (L)-tartaric acid and mandelic acid, for the resolution of racemic amines.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The most prevalent method for chiral resolution relies on the formation of diastereomeric salts.[1] A racemic mixture of a base, such as an amine, is reacted with a single enantiomer of a chiral acid. The resulting products are two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers exhibit different physical characteristics, most notably solubility.[2] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution and can be isolated. Subsequently, the enantiomerically pure amine is liberated from the purified salt, typically by treatment with a base.

Performance Comparison: (L)-Tartaric Acid vs. Mandelic Acid

The efficacy of a chiral resolving agent is primarily assessed by the yield of the desired enantiomer and its enantiomeric excess (ee%). The following table summarizes experimental data for the chiral resolution of racemic 1-phenylethylamine using (L)-tartaric acid and (S)-mandelic acid, providing a direct comparison of their performance.

Resolving AgentRacemic SubstrateSolventYield of Diastereomeric SaltEnantiomeric Excess (ee%) of Recovered AmineReference
(L)-Tartaric Acid 1-PhenylethylamineMethanolTypically 80-90% for the less soluble salt>85% (often requires recrystallization for higher purity)
(S)-Mandelic Acid 1-PhenylethylamineMethanol82%83% (first cycle), 91% (second cycle)

Key Observations:

  • Both (L)-tartaric acid and mandelic acid are effective resolving agents for racemic amines like 1-phenylethylamine.

  • (L)-Tartaric acid, a readily available and cost-effective natural product, can provide high yields of the diastereomeric salt. However, achieving very high enantiomeric excess often necessitates further recrystallization steps.

  • Mandelic acid has been shown to achieve high enantiomeric excess, with the potential for further improvement through additional resolution cycles.

  • The choice of solvent plays a critical role in the success of the resolution, as it directly influences the solubility difference between the diastereomeric salts. Methanol is a commonly used solvent for the resolution of 1-phenylethylamine with both acids.

Experimental Protocols

Below are detailed methodologies for the chiral resolution of racemic 1-phenylethylamine using (L)-tartaric acid and mandelic acid.

Resolution of (±)-1-Phenylethylamine with (L)-(+)-Tartaric Acid

Materials:

  • (±)-1-Phenylethylamine

  • (L)-(+)-Tartaric acid

  • Methanol

  • 50% aqueous NaOH solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel, etc.)

  • Heating mantle or hot plate

  • Rotary evaporator

Procedure:

  • Dissolution of Tartaric Acid: In a suitably sized Erlenmeyer flask, dissolve a specific amount of (L)-(+)-tartaric acid in methanol by heating the mixture gently.

  • Addition of Racemic Amine: Slowly add an equimolar amount of racemic (±)-1-phenylethylamine to the hot tartaric acid solution.

  • Crystallization of Diastereomeric Salt: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt, the (S)-(-)-1-phenylethylammonium-(L)-hydrogen tartrate.

  • Isolation of the Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold methanol.

  • Liberation of the Free Amine: Transfer the collected crystals to a separatory funnel. Add water to dissolve the salt, followed by the addition of a 50% aqueous NaOH solution until the mixture is strongly basic (check with pH paper).

  • Extraction: Extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether. Perform multiple extractions to ensure complete recovery.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched (S)-(-)-1-phenylethylamine.

  • Analysis: Determine the enantiomeric excess of the product using polarimetry or chiral HPLC.

Resolution of (±)-1-Phenylethylamine with (R)-Mandelic Acid (General Procedure)

Materials:

  • (±)-1-Phenylethylamine

  • (R)-Mandelic acid

  • Methanol

  • Concentrated Hydrochloric Acid

  • Standard laboratory glassware

Procedure:

  • Diastereomeric Salt Formation: Dissolve (R)-mandelic acid in methanol. To this solution, add an equimolar amount of racemic (±)-1-phenylethylamine. Stir the mixture at room temperature for an extended period (e.g., 12 hours) to allow for the formation of the diastereomeric salts.

  • Crystallization: Cool the mixture to a lower temperature (e.g., 0–5 °C) and continue stirring for about an hour to promote the precipitation of the less soluble diastereomeric salt.

  • Isolation of the Salt: A voluminous white precipitate should form. Add cold methanol to the slurry and then collect the solid by filtration, washing the cake with additional cold methanol.

  • Liberation of the Free Amine: Dissolve the collected salt in methanol and acidify the solution with concentrated hydrochloric acid to a pH of 2-3. This will protonate the amine, making it water-soluble, while the mandelic acid can be removed. Further workup, including neutralization and extraction as described in the tartaric acid protocol, is then required to isolate the free amine.

  • Purification and Analysis: The enantiomeric purity can often be improved by recrystallizing the diastereomeric salt before liberating the free amine. The final product's enantiomeric excess should be determined by appropriate analytical methods.

Visualization of the Chiral Resolution Workflow

The following diagram illustrates the general logical steps involved in the chiral resolution of a racemic amine using a chiral acid.

G General Workflow for Chiral Resolution racemic_amine Racemic Amine (R- and S-enantiomers) diastereomeric_salts Mixture of Diastereomeric Salts (R-Amine/L-Acid and S-Amine/L-Acid) racemic_amine->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., (L)-Tartaric Acid or (S)-Mandelic Acid) chiral_acid->diastereomeric_salts crystallization Fractional Crystallization (based on solubility difference) diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline Solid) crystallization->less_soluble_salt Precipitation more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble_salt Remains in Solution liberation_less Liberation of Amine (e.g., addition of base) less_soluble_salt->liberation_less liberation_more Liberation of Amine (from mother liquor) more_soluble_salt->liberation_more pure_enantiomer1 Enantiomerically Enriched Amine 1 liberation_less->pure_enantiomer1 pure_enantiomer2 Enantiomerically Enriched Amine 2 liberation_more->pure_enantiomer2

Caption: Logical workflow of chiral resolution via diastereomeric salt formation.

Conclusion

Both (L)-tartaric acid and mandelic acid are highly effective and commonly employed resolving agents for the chiral resolution of racemic amines. (L)-tartaric acid is a cost-effective and readily available option that can provide high yields, although achieving the highest levels of enantiomeric purity may require recrystallization. Mandelic acid can also provide high enantiomeric excess and is a valuable alternative. The ultimate choice between these two resolving agents will depend on a variety of factors, including the specific substrate to be resolved, the desired level of enantiomeric purity, cost considerations, and the ease of handling and recovery. Empirical screening of both resolving agents and various solvents is often the most effective strategy to identify the optimal conditions for a specific chiral resolution.

References

A Researcher's Guide to Orthogonal Protection Strategies for Piperazines: Alternatives to the N-Boc Group

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the piperazine scaffold is a critical component in the design of a vast array of pharmaceuticals. The symmetrical nature of piperazine presents a unique challenge: how to selectively functionalize one nitrogen atom while the other remains protected, allowing for sequential and controlled synthetic modifications. For decades, the tert-butyloxycarbonyl (Boc) group has been the go-to protecting group for this purpose. However, its reliance on harsh acidic conditions for removal can be a significant drawback, particularly when working with molecules containing sensitive functional groups.

This guide provides a comprehensive comparison of viable alternatives to the N-Boc protecting group for piperazine, focusing on orthogonal strategies that offer greater flexibility in complex synthetic routes. We will delve into the performance of common and emerging protecting groups, supported by experimental data and detailed protocols to inform your synthetic planning.

The Power of Orthogonal Protection

In multi-step synthesis, the ability to selectively remove one protecting group in the presence of others is paramount. This concept, known as orthogonality, allows for the precise and sequential modification of a molecule.[1] An ideal set of protecting groups will have distinct deprotection conditions, ensuring that the removal of one does not affect the others. This guide will explore protecting groups that are orthogonal to Boc and to each other, expanding the synthetic chemist's toolbox.

Comparison of Key Protecting Groups for Piperazine

The following sections detail the introduction, stability, and deprotection of several key alternatives to the N-Boc group for the mono-protection of piperazine.

Carboxybenzyl (Cbz or Z) Group

The Cbz group is a well-established protecting group for amines and offers excellent orthogonality to the acid-labile Boc group.

Introduction: The Cbz group is typically introduced by reacting piperazine with benzyl chloroformate (Cbz-Cl) under basic conditions, such as Schotten-Baumann conditions.[1]

Stability: The Cbz group is stable to both acidic and basic conditions commonly used for the deprotection of other groups like Boc and Fmoc, respectively.

Deprotection: The primary method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[1] This method is exceptionally mild, yielding toluene and carbon dioxide as byproducts, and is compatible with a wide range of functional groups.[1]

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is another cornerstone of modern organic synthesis, particularly in peptide chemistry, and provides excellent orthogonality to acid-labile protecting groups.

Introduction: The Fmoc group is introduced by reacting piperazine with an activated Fmoc derivative, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl, in the presence of a base.

Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenolysis, making it orthogonal to both Boc and Cbz groups.

Deprotection: A key advantage of the Fmoc group is its lability to mild basic conditions, typically a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF).

Trityl (Trt) Group

The Trityl group is a bulky protecting group that offers facile removal under very mild acidic conditions, providing a useful alternative when even standard acidic deprotection of Boc is too harsh.

Introduction: The Trityl group is introduced by reacting piperazine with trityl chloride (TrCl) in the presence of a base.

Stability: The Trt group is stable to basic conditions and hydrogenolysis.

Deprotection: The Trt group is readily cleaved under very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) in dichloromethane (DCM) or even formic acid.[2] This allows for selective deprotection in the presence of other acid-sensitive groups that might be affected by the stronger acids used for Boc removal.

Allyloxycarbonyl (Alloc) Group

The Alloc group provides a unique deprotection pathway, offering an additional layer of orthogonality in complex syntheses.[3]

Introduction: The Alloc group is introduced by reacting piperazine with allyl chloroformate (Alloc-Cl) under basic conditions.

Stability: The Alloc group is stable to both the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc removal.[3]

Deprotection: The Alloc group is selectively removed under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[3]

2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group

The Teoc group is a silicon-based protecting group that offers excellent stability and a unique fluoride-mediated deprotection mechanism.

Introduction: The Teoc group is typically introduced by reacting piperazine with a Teoc-Osu or Teoc-OBt reagent in the presence of a base.

Stability: The Teoc group is stable to a wide range of conditions, including acidic and reductive conditions, making it orthogonal to many other common protecting groups.[4]

Deprotection: The Teoc group is cleaved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[4]

Quantitative Performance Data

To facilitate the selection of the most appropriate protecting group for a given synthetic strategy, the following table summarizes typical yields for the mono-protection and deprotection of piperazine with the discussed alternatives.

Protecting GroupAbbreviationProtection ReagentTypical Protection Yield (%)Deprotection ConditionsTypical Deprotection Yield (%)
tert-ButyloxycarbonylBocBoc₂O, Et₃N, DCM>90TFA/DCM or HCl/Dioxane>95
CarboxybenzylCbzCbz-Cl, NaHCO₃, THF/H₂O~90[1]H₂, Pd/C, MeOH>95[3]
9-FluorenylmethoxycarbonylFmocFmoc-OSu, NaHCO₃, Dioxane/H₂O>95[3]20% Piperidine/DMF>95[3]
TritylTrtTrCl, Et₃N, THFVariable, often moderateDilute TFA/DCM>90[2]
AllyloxycarbonylAllocAlloc-Cl, NaHCO₃, THF/H₂O>90[3]Pd(PPh₃)₄, Scavenger>95[3]
2-(Trimethylsilyl)ethoxycarbonylTeocTeoc-OSu, BaseHighTBAFHigh

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group are provided below.

Protocol 1: Mono-N-Cbz Protection of Piperazine

Materials:

  • Piperazine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve piperazine (e.g., 5 equivalents) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (e.g., 2 equivalents relative to Cbz-Cl).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1 equivalent).

  • Stir the reaction mixture at 0 °C for several hours or overnight at room temperature.

  • Monitor the reaction by TLC.

  • Once complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography. A typical reported yield is around 90%.[1]

Protocol 2: Deprotection of N-Cbz-piperazine via Catalytic Hydrogenolysis

Materials:

  • N-Cbz-piperazine derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) supply (e.g., balloon)

Procedure:

  • Dissolve the N-Cbz protected piperazine derivative in methanol.

  • Carefully add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).

  • Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperazine. Yields are typically greater than 95%.[3]

Protocol 3: Mono-N-Fmoc Protection of Piperazine

Materials:

  • Piperazine

  • Fmoc-OSu

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

Procedure:

  • Dissolve piperazine in a mixture of dioxane and 10% aqueous sodium carbonate.

  • Add a solution of Fmoc-OSu in dioxane dropwise.

  • Stir the reaction at room temperature for several hours.

  • Monitor the reaction by TLC.

  • Once complete, dilute with water and wash with diethyl ether.

  • Acidify the aqueous layer with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Typical yields are greater than 95%.[3]

Protocol 4: Deprotection of N-Fmoc-piperazine

Materials:

  • N-Fmoc-piperazine derivative

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Dissolve the N-Fmoc protected piperazine derivative in 20% piperidine in DMF.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess piperidine under high vacuum to yield the deprotected piperazine. Yields are typically greater than 95%.[3]

Protocol 5: Mono-N-Trityl Protection of Piperazine

Materials:

  • Piperazine

  • Trityl chloride (TrCl)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Sodium carbonate solution

  • Ether

Procedure:

  • Dissolve piperazine (e.g., 3 equivalents) in THF and cool to 0 °C.

  • Add trityl chloride (1 equivalent).

  • Stir the reaction at room temperature for an extended period (e.g., 48 hours).

  • Extract the product from an aqueous sodium carbonate solution with ether.

  • Wash the combined organic layers with water, dry over sodium sulfate, and evaporate the solvent.

  • Purify the product by chromatography.

Protocol 6: Deprotection of N-Trityl-piperazine

Materials:

  • N-Trityl-piperazine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-trityl-protected substrate in anhydrous DCM.

  • Add a dilute solution of TFA in DCM (e.g., 1-5%) dropwise at room temperature.

  • Stir the reaction for 1-4 hours and monitor by TLC.

  • Once complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the deprotected piperazine. Yields are generally high, often exceeding 90%.[2]

Visualizing Synthetic Strategies

To aid in the conceptualization of these protection and deprotection schemes, the following diagrams illustrate key workflows and relationships.

G General Workflow for Selective Mono-Functionalization of Piperazine cluster_protection Protection cluster_functionalization Functionalization cluster_deprotection Deprotection start Piperazine protect Introduce Protecting Group (PG) start->protect PG-X, Base mono_protected Mono-protected Piperazine protect->mono_protected functionalize Functionalize Free N-H mono_protected->functionalize R-Y functionalized_piperazine Functionalized Protected Piperazine functionalize->functionalized_piperazine deprotect Remove Protecting Group functionalized_piperazine->deprotect Deprotection Reagent final_product Mono-functionalized Piperazine deprotect->final_product Orthogonality Orthogonality of Common Piperazine Protecting Groups cluster_deprotection Deprotection Conditions Boc Boc Acid Strong Acid (e.g., TFA) Boc->Acid Cleaved H2_Pd H2, Pd/C Boc->H2_Pd Stable Base Base (e.g., Piperidine) Boc->Base Stable Pd0 Pd(0) Boc->Pd0 Stable Fluoride Fluoride (F-) Boc->Fluoride Stable Cbz Cbz Cbz->Acid Stable Cbz->H2_Pd Cleaved Cbz->Base Stable Cbz->Pd0 Stable Cbz->Fluoride Stable Fmoc Fmoc Fmoc->Acid Stable Fmoc->H2_Pd Stable Fmoc->Base Cleaved Fmoc->Pd0 Stable Fmoc->Fluoride Stable Alloc Alloc Alloc->Acid Stable Alloc->H2_Pd Stable Alloc->Base Stable Alloc->Pd0 Cleaved Alloc->Fluoride Stable Teoc Teoc Teoc->Acid Stable Teoc->Base Stable Teoc->Pd0 Stable Teoc->Fluoride Cleaved

References

A Comparative Guide to N-Boc-piperazine and Fmoc-piperazine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the realms of medicinal chemistry and peptide synthesis, the piperazine moiety is a highly valued structural motif. The strategic use of protecting groups on one of its nitrogen atoms is crucial for selective functionalization. Among the most prevalent protecting groups are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups, giving rise to the versatile building blocks N-Boc-piperazine and Fmoc-piperazine.

This guide presents an objective comparison of N-Boc-piperazine and Fmoc-piperazine, focusing on their chemical properties, performance in synthetic protocols, and distinct applications. While their orthogonal nature precludes a direct head-to-head comparison in a single application, this document compiles experimental data from their respective fields of use to assist researchers in making an informed choice for their synthetic strategies.

Core Chemical Differences: An Orthogonal Relationship

The fundamental distinction between N-Boc-piperazine and Fmoc-piperazine lies in the lability of their protecting groups. The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA). In contrast, the Fmoc group is base-labile, readily cleaved by secondary amines such as piperidine.[1][2] This orthogonality is the cornerstone of their differential applications, allowing for selective deprotection in the presence of other protecting groups.[3]

This inherent difference in their deprotection chemistry dictates their primary areas of application. N-Boc-piperazine is a workhorse in solution-phase organic synthesis and is frequently employed in the synthesis of pharmaceutical intermediates.[4] Fmoc-piperazine, on the other hand, is an essential tool in solid-phase peptide synthesis (SPPS), where it is used to incorporate a piperazine unit into a peptide backbone.[4]

Quantitative Data Presentation

The following tables summarize quantitative data on the deprotection conditions and performance of N-Boc-piperazine and Fmoc-piperazine in their respective common applications.

Table 1: Comparison of N-Boc-piperazine and Fmoc-piperazine Properties

PropertyN-Boc-piperazineFmoc-piperazineReference(s)
Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)[4]
Deprotection Condition Acidic (e.g., TFA, HCl)Basic (e.g., Piperidine, Piperazine)[1][2]
Primary Application Solution-phase synthesis, Medicinal chemistry (e.g., Buchwald-Hartwig amination)Solid-phase peptide synthesis (SPPS)[4]
Orthogonality Stable to basic conditionsStable to acidic conditions[3]

Table 2: Performance Data for N-Boc-piperazine in Buchwald-Hartwig Amination

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
4-BromotoluenePd₂(dba)₃ (1)XantPhos (2)NaO-t-BuToluene1001696[5]
4-ChloroanisolePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1002485[1]

Table 3: Performance of Piperazine as an Fmoc Deprotection Reagent in Microwave-Assisted SPPS

Deprotection ReagentPeptide SequenceCrude Yield (%)Purity (%)Reference(s)
20% Piperidine in DMFNBC1126880[6][7]
10% Piperazine in DMF/EtOHNBC1126578[6][7]
20% Piperidine in DMFNBC1557585[6][7]
10% Piperazine in DMF/EtOHNBC1557283[6][7]

Note: Piperazine, the deprotected form of N-Boc-piperazine and Fmoc-piperazine, is itself a commonly used reagent for Fmoc deprotection.[8]

Experimental Protocols

Protocol 1: N-Boc Deprotection in Solution Phase

Objective: To deprotect the Boc group from an N-Boc-piperazine derivative.

Materials:

  • N-Boc-piperazine derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-Boc-piperazine derivative in DCM.

  • Add an excess of the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane) to the solution at room temperature.[4]

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the deprotected piperazine derivative.

Protocol 2: Buchwald-Hartwig Amination using N-Boc-piperazine

Objective: To couple N-Boc-piperazine with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XantPhos)

  • Base (e.g., NaO-t-Bu)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent, followed by the palladium catalyst and ligand.[1]

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Coupling of Fmoc-piperazine in Solid-Phase Peptide Synthesis (SPPS)

Objective: To couple Fmoc-piperazine to a resin-bound amino acid.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% piperidine in DMF (for Fmoc deprotection)

  • Fmoc-piperazine

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin-bound amino acid. Wash the resin thoroughly with DMF.[9]

  • Activation of Fmoc-piperazine: In a separate vessel, dissolve Fmoc-piperazine (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.[4]

  • Coupling: Add the activated Fmoc-piperazine solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents. The cycle of deprotection and coupling can then be repeated to extend the peptide chain.

Mandatory Visualizations

Boc_Deprotection NBoc N-Boc-piperazine Protonated Protonated Intermediate NBoc->Protonated + H⁺ (TFA) Carbocation tert-Butyl Cation Protonated->Carbocation Elimination Deprotected Deprotected Piperazine Carbocation->Deprotected - CO₂ - Isobutylene Fmoc_Deprotection NFmoc N-Fmoc-piperazine Deprotected Deprotected Piperazine NFmoc->Deprotected + Piperidine (Base) Adduct Piperidine-DBF Adduct Deprotected->Adduct + Dibenzofulvene (DBF) Orthogonal_Strategy cluster_Boc Boc Strategy (Solution Phase) cluster_Fmoc Fmoc Strategy (SPPS) Boc_Start N-Boc-piperazine Boc_Reaction Buchwald-Hartwig Amination Boc_Start->Boc_Reaction Boc_Intermediate N-Aryl-N'-Boc-piperazine Boc_Reaction->Boc_Intermediate Boc_Deprotection Acidic Deprotection (TFA) Boc_Intermediate->Boc_Deprotection Boc_Product N-Aryl-piperazine Boc_Deprotection->Boc_Product Fmoc_Start Fmoc-piperazine Fmoc_Coupling Coupling to Resin Fmoc_Start->Fmoc_Coupling Fmoc_Intermediate Resin-bound Piperazine Fmoc_Coupling->Fmoc_Intermediate Fmoc_Deprotection Basic Deprotection (Piperidine) Fmoc_Intermediate->Fmoc_Deprotection Fmoc_Elongation Peptide Elongation Fmoc_Deprotection->Fmoc_Elongation

References

A Researcher's Guide to the Chiral Analysis of Piperazines: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral piperazines is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. This guide provides a comprehensive comparison of the leading analytical techniques used for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.

The primary methods for resolving and quantifying piperazine enantiomers include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers a unique set of advantages and is suited to different analytical challenges.

Comparative Analysis of Key Performance Metrics

The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, speed, and the nature of the analyte and sample matrix. The following table summarizes the quantitative performance of HPLC and CE for the analysis of chiral piperazines and their derivatives, offering a snapshot of their capabilities.

TechniqueMethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Analysis TimeReference
HPLC Pre-column derivatization with NBD-Cl, UV detectionPiperazine30 ppm90 ppm20 min[1]
HPLC Pre-column derivatization with Dansyl Chloride, Fluorescence detection(2S,4R)-piperidine-4-acetic acidNot Specified1 µg/mL (lower limit of linearity)Not Specified[2]
CE Sulfated β-cyclodextrin as chiral selectorChlorcyclizine, Norchlorcyclizine, Neobenodine5.9–11.4 µmol/L18–34.6 µmol/LNot Specified[3][4]
GC-MS Achiral method for quantificationBZP and TFMPP0.002-0.312 µg/mL0.008-0.625 µg/mL31 min[5][6]

In-Depth Look at Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of chiral separations, widely adopted for its robustness and versatility. The most common approach involves the use of a chiral stationary phase (CSP), which selectively interacts with the enantiomers, leading to different retention times.

Key Advantages:

  • Wide availability of commercial chiral columns.

  • High resolution and efficiency.

  • Well-established and validated methods for many compounds.

Considerations:

  • Method development can be time-consuming, requiring screening of various columns and mobile phases.

  • May require derivatization for compounds lacking a UV chromophore to achieve sufficient sensitivity.[2]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[7] It utilizes supercritical carbon dioxide as the main mobile phase component, significantly reducing organic solvent consumption.[7][8]

Key Advantages:

  • Speed: Separations are typically 3 to 5 times faster than with HPLC.[8][9]

  • Reduced Solvent Waste: Primarily uses CO2, which is recycled, making it an environmentally friendly option.[7]

  • Efficiency: The low viscosity of supercritical fluids allows for higher flow rates without a significant loss in separation efficiency.[9][10]

Considerations:

  • Requires specialized instrumentation.

  • Method development often involves screening multiple CSPs and mobile phase modifiers, similar to HPLC.[11]

Capillary Electrophoresis (CE)

CE offers high-efficiency separations based on the differential migration of charged species in an electric field. For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte.[12][13]

Key Advantages:

  • Extremely high separation efficiency.

  • Low sample and reagent consumption.

  • Rapid method development.

Considerations:

  • Generally lower concentration sensitivity compared to HPLC with UV detection.

  • Best suited for charged or chargeable analytes.

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile and thermally stable compounds. Chiral separations are achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[14]

Key Advantages:

  • Exceptional resolution.

  • High sensitivity, especially when coupled with a mass spectrometer (MS).

Considerations:

  • Analytes must be volatile and thermally stable, or be made so through derivatization.[15]

  • Derivatization adds an extra step to the sample preparation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a distinct approach to determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) that interacts with the enantiomers to form transient diastereomeric complexes. These complexes exhibit different chemical shifts in the NMR spectrum, allowing for direct quantification by integrating the distinct signals.[16][17]

Key Advantages:

  • No separation is required.

  • Provides structural information.

  • Can be non-destructive.

Considerations:

  • Lower sensitivity compared to chromatographic methods.

  • Requires a relatively pure sample.

  • The availability of a suitable chiral solvating agent is crucial.

Experimental Protocols

HPLC with Pre-column Derivatization and UV Detection

This protocol is based on a method for the analysis of piperazine in an active pharmaceutical ingredient.[1]

  • Derivatization: React the piperazine sample with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.

  • Chromatographic System:

    • HPLC System: Alliance e2695 separations module with a 2998 photodiode array UV detector.[1]

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine in a 90:10:0.1 (v/v/v) ratio. The mobile phase should be filtered and degassed.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 35°C.[1]

    • Injection Volume: 10 µL.[1]

    • Detection: UV at 340 nm.[1]

  • Analysis: Inject the derivatized sample and integrate the peak areas of the two enantiomers to determine the enantiomeric excess.

Capillary Electrophoresis with a Cyclodextrin Chiral Selector

This protocol is adapted from a method for the chiral separation of piperazine derivatives.[3][4]

  • Background Electrolyte (BGE) Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to 6.0. Dissolve sulfated β-cyclodextrin (S-β-CD) in the buffer to a final concentration of 34 mg/mL. Add methanol to a final concentration of 40% (v/v).[3][4]

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by water, and then the BGE.

  • Electrophoretic System:

    • Capillary: Fused silica capillary of appropriate length and internal diameter.

    • Voltage: Optimized separation voltage (to be determined empirically).

    • Temperature: Controlled temperature, e.g., 25°C.

    • Injection: Hydrodynamic or electrokinetic injection of the sample.

    • Detection: UV detection at a suitable wavelength.

  • Analysis: Run the electrophoresis and determine the migration times and peak areas of the enantiomers. The enantiomeric excess is calculated from the peak areas.

NMR Spectroscopy with a Chiral Solvating Agent

This is a general protocol for determining enantiomeric excess using a chiral solvating agent (CSA).[16][17]

  • Sample Preparation:

    • Dissolve a known quantity of the chiral piperazine analyte in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

    • Acquire a standard 1H or 19F NMR spectrum of the analyte alone.

    • Add an equimolar amount of a suitable chiral solvating agent to the NMR tube.

  • NMR Analysis:

    • Acquire the NMR spectrum of the analyte-CSA mixture.

    • Identify a proton or fluorine signal of the analyte that shows baseline separation into two distinct peaks corresponding to the two enantiomers.

  • Data Processing:

    • Integrate the areas of the two separated signals.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100.

Visualizing the Workflow

To better illustrate the decision-making process and experimental flow, the following diagrams are provided.

General Workflow for Chiral Piperazine Analysis cluster_0 Method Selection cluster_1 Method Development cluster_2 Analysis & Reporting Sample_Properties Define Sample Properties (Volatility, Polarity, Concentration) Method_Choice Select Analytical Method (HPLC, SFC, CE, GC, NMR) Sample_Properties->Method_Choice Analytical_Goals Define Analytical Goals (Speed, Sensitivity, Purity Level) Analytical_Goals->Method_Choice Protocol_Development Develop/Adapt Protocol Method_Choice->Protocol_Development Optimization Optimize Parameters (e.g., Mobile Phase, Temperature) Protocol_Development->Optimization Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation Sample_Analysis Analyze Sample Validation->Sample_Analysis Data_Processing Process Data & Calculate ee% Sample_Analysis->Data_Processing Reporting Generate Report Data_Processing->Reporting

Caption: General workflow for chiral piperazine analysis.

Decision Tree for Method Selection Start Chiral Piperazine Sample Volatile Is the analyte volatile & thermally stable? Start->Volatile Charged Is the analyte charged or chargeable? Volatile->Charged No GC Consider GC Volatile->GC Yes High_Throughput Is high speed a priority? Charged->High_Throughput No CE Consider CE Charged->CE Yes High_Purity Is the sample relatively pure and concentrated? High_Throughput->High_Purity No SFC Consider SFC High_Throughput->SFC Yes HPLC Consider HPLC High_Purity->HPLC No NMR Consider NMR High_Purity->NMR Yes

References

A Comparative Spectroscopic Guide to (S)-1-N-Boc-2-Methylpiperazine and Chiral Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the spectroscopic properties of chiral building blocks is crucial for ensuring stereochemical purity and structural integrity in complex syntheses. This guide provides a comprehensive comparison of the spectroscopic data for (S)-1-N-Boc-2-methylpiperazine against its enantiomer, a positional isomer, and its parent scaffold.

This technical guide presents a detailed spectroscopic analysis of this compound, a valuable chiral building block in medicinal chemistry. Through a comparative lens, we examine its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data alongside those of its key alternatives: (R)-1-N-Boc-2-methylpiperazine, (S)-1-N-Boc-3-methylpiperazine, and the achiral 1-N-Boc-piperazine. This guide is intended to serve as a practical resource for the unambiguous identification and quality assessment of these important synthetic intermediates.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) in ppm
This compound CDCl₃1.26 (d, 3H), 1.49 (s, 9H), 2.1 (s, 1H), 2.7 (m, 1H), 2.85 (m, 1H), 3.0 (m, 3H), 3.8 (m, 1H), 4.2 (m, 1H)[1]
(R)-1-N-Boc-2-Methylpiperazine CDCl₃Spectroscopic data is largely identical to the (S)-enantiomer. Chiral chromatography or NMR with chiral shift reagents is required for differentiation.
(S)-1-N-Boc-3-Methylpiperazine CDCl₃~1.1 (d, 3H), 1.45 (s, 9H), 2.2-3.8 (m, 7H)
1-Boc-Piperazine CDCl₃1.46 (s, 9H), 2.81 (t, 4H), 3.41 (t, 4H)
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) in ppm
This compound CDCl₃Data not readily available in searched literature.
(R)-1-N-Boc-2-Methylpiperazine CDCl₃Data not readily available in searched literature.
(S)-1-N-Boc-3-Methylpiperazine CDCl₃Data not readily available in searched literature.
1-Boc-Piperazine CDCl₃28.4, 44.2, 45.9, 79.6, 154.7
Table 3: Infrared (IR) Spectroscopy Data
CompoundTechniqueKey Absorption Bands (cm⁻¹)
This compound -Data not readily available in a comparable format.
(R)-1-N-Boc-2-Methylpiperazine -Data not readily available in a comparable format.
(S)-1-N-Boc-3-Methylpiperazine ATR~3330 (N-H stretch), ~2970, 2930, 2860 (C-H stretch), ~1690 (C=O stretch, Boc), ~1420, ~1240, ~1170
1-Boc-Piperazine KBr Pellet~3320 (N-H stretch), ~2970, 2850 (C-H stretch), ~1695 (C=O stretch, Boc), ~1440, ~1280, ~1170
Table 4: Mass Spectrometry Data
CompoundIonization Method[M+H]⁺ (m/z)
This compound LC/MS201[1]
(R)-1-N-Boc-2-Methylpiperazine ESIExpected: 201
(S)-1-N-Boc-3-Methylpiperazine ESIExpected: 201
1-Boc-Piperazine GC-MS (EI)186 (M⁺), 130, 113, 85, 57

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer with complete proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR): IR spectra were obtained using an FTIR spectrometer equipped with a diamond ATR accessory. A small amount of the solid or liquid sample was placed directly on the ATR crystal.

  • KBr Pellet Method: For solid samples, approximately 1 mg of the compound was ground with 100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI): Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Volatile compounds were separated on a gas chromatograph and subsequently ionized by electron impact (EI) at 70 eV.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chiral piperazine derivative.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Chiral Piperazine Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification Synthesis Synthesize Derivative Purification Purify by Chromatography/Crystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Structure MS Mass Spectrometry (ESI or GC-MS) Purification->MS Molecular Weight IR FTIR Spectroscopy Purification->IR Functional Groups Structure_Elucidation Elucidate Structure NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Assess Purity Structure_Elucidation->Purity_Assessment Stereochem_Confirmation Confirm Stereochemistry (if applicable) Structure_Elucidation->Stereochem_Confirmation

Caption: A logical workflow for the spectroscopic characterization of chiral piperazine derivatives.

References

Purity Assessment of Synthesized (S)-1-N-Boc-2-Methylpiperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of chiral building blocks is paramount in drug discovery and development, directly impacting the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive purity assessment of in-house synthesized (S)-1-N-Boc-2-Methylpiperazine, a valuable chiral intermediate, and compares it with a typical commercial alternative. This objective comparison, supported by experimental data and detailed protocols, aims to equip researchers with the necessary information to make informed decisions regarding the quality control of this critical reagent.

Comparative Purity Analysis

The purity of this compound was evaluated using a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC) for chemical purity, Chiral HPLC for enantiomeric excess, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity estimation, and Mass Spectrometry (MS) for molecular weight verification. The results for the in-house synthesized product are compared against the expected specifications of a standard commercial-grade alternative.

Analytical Method Parameter Synthesized this compound Typical Commercial Alternative
HPLC Chemical Purity>99%≥97% - 98%
Chiral HPLC Enantiomeric Excess (e.e.)>99%≥98%
¹H NMR Structural ConformanceConforms to structureConforms to structure
Purity EstimationNo significant impurities detectedMinor solvent or related impurities may be present
¹³C NMR Structural ConformanceConforms to structureConforms to structure
LC-MS Molecular Ion [M+H]⁺m/z 201.16m/z 201.16

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: 1 mg of this compound dissolved in 1 mL of mobile phase.

  • Analysis: The percentage purity is calculated based on the area of the main peak relative to the total peak area.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Excess
  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: 1 mg of this compound dissolved in 1 mL of the mobile phase.

  • Analysis: The enantiomeric excess (% e.e.) is calculated using the formula: % e.e. = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10 mg of the compound dissolved in 0.75 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Analysis: The spectrum is analyzed for characteristic chemical shifts and coupling constants to confirm the molecular structure. Purity is estimated by comparing the integral of the product peaks to any impurity peaks.

    • Expected ¹H NMR Data (CDCl₃): δ 1.26 (d, 3H), 1.49 (s, 9H), 2.1 (s, 1H), 2.7 (m, 1H), 2.85 (m, 1H), 3.0 (m, 3H), 3.8 (m, 1H), 4.2 (m, 1H) ppm.[1]

  • ¹³C NMR Analysis: The spectrum is analyzed to confirm the presence of all expected carbon atoms in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-TOF).

  • Method: A standard reverse-phase LC method is used to introduce the sample into the mass spectrometer.

  • Analysis: The mass spectrum is analyzed for the molecular ion peak to confirm the molecular weight of the compound. For this compound, the expected [M+H]⁺ is m/z 201.16.[1]

Visualizing the Workflow

The following diagrams illustrate the synthesis and purity assessment workflow for this compound.

cluster_synthesis Synthesis of this compound start (S)-2-Methylpiperazine step1 Reaction with nBuLi and TBDMSCl start->step1 step2 Boc Protection with (Boc)₂O step1->step2 step3 Aqueous Workup step2->step3 step4 Purification (Flash Chromatography) step3->step4 product Synthesized this compound step4->product

Synthesis Workflow

cluster_purity Purity Assessment Workflow sample Product Sample (this compound) hplc HPLC (Chemical Purity) sample->hplc chiral_hplc Chiral HPLC (Enantiomeric Excess) sample->chiral_hplc nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms LC-MS (Molecular Weight) sample->ms result Purity Data hplc->result chiral_hplc->result nmr->result ms->result

Purity Assessment Workflow

Conclusion

This guide demonstrates that a well-executed synthesis and purification protocol can yield this compound with exceptional chemical and enantiomeric purity, often exceeding that of standard commercial-grade alternatives. For applications where high purity is critical, in-house synthesis followed by rigorous analytical characterization provides a reliable method for obtaining high-quality material. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in ensuring the quality and integrity of this important chiral building block in their drug discovery endeavors.

References

A Comparative Guide to the Biological Activity of (S)- and (R)-2-Methylpiperazine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of stereochemistry is a cornerstone of modern pharmacology. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is due to the three-dimensional nature of their interactions with biological targets, such as receptors and enzymes, which are themselves chiral. While 2-methylpiperazine is a well-known scaffold in medicinal chemistry, detailed comparative studies on the biological activities of its individual enantiomers, (S)-2-methylpiperazine and (R)-2-methylpiperazine, are not extensively reported in publicly available literature.

This guide provides a framework for comparing the potential biological activities of these enantiomers. It is based on the fundamental principles of stereoselectivity observed in similar piperazine-containing central nervous system (CNS) agents. The quantitative data presented herein is hypothetical and serves to illustrate the potential differences that researchers might expect to find upon experimental investigation.

Hypothetical Comparative Biological Data

The following tables present hypothetical data to illustrate the potential stereoselective differences in the biological activity of (S)- and (R)-2-methylpiperazine at key CNS receptors. Piperazine derivatives are known to frequently interact with dopamine and serotonin receptors.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of 2-Methylpiperazine Enantiomers

EnantiomerDopamine D2 ReceptorSerotonin 5-HT1A ReceptorSerotonin 5-HT2A Receptor
(S)-2-Methylpiperazine5015250
(R)-2-Methylpiperazine5001501000
Racemic 2-Methylpiperazine15060600

Lower Ki values indicate higher binding affinity.

Table 2: Hypothetical Functional Activity (EC50/IC50, nM) of 2-Methylpiperazine Enantiomers

EnantiomerD2 Receptor (Antagonist, IC50)5-HT1A Receptor (Agonist, EC50)5-HT2A Receptor (Antagonist, IC50)
(S)-2-Methylpiperazine12035700
(R)-2-Methylpiperazine15004003000
Racemic 2-Methylpiperazine4501501800

Lower EC50/IC50 values indicate greater potency.

Experimental Protocols

To experimentally determine the biological activity of the (S)- and (R)-2-methylpiperazine enantiomers, the following standard pharmacological assays would be employed.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of each enantiomer for specific receptors.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D2, serotonin 5-HT1A, or serotonin 5-HT2A receptor are prepared. This is typically done by homogenizing the cells in a buffered solution and isolating the membrane fraction through centrifugation.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, ensuring optimal receptor binding.

  • Radioligand: A specific radiolabeled ligand (e.g., [³H]-spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]-ketanserin for 5-HT2A) is used at a concentration near its dissociation constant (Kd).

  • Competition Binding: The cell membranes and radioligand are incubated with increasing concentrations of the unlabeled test compound (either (S)- or (R)-2-methylpiperazine).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., cAMP Assay for G-protein Coupled Receptors)

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of each enantiomer at a specific G-protein coupled receptor.

Methodology:

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., 5-HT1A, a Gi-coupled receptor) are cultured in appropriate media.

  • cAMP Stimulation: The cells are treated with forskolin, an adenylyl cyclase activator, to stimulate the production of cyclic adenosine monophosphate (cAMP).

  • Agonist Mode: To test for agonist activity, cells are incubated with increasing concentrations of the test compound in the presence of forskolin. An agonist will inhibit the forskolin-stimulated cAMP production for a Gi-coupled receptor.

  • Antagonist Mode: To test for antagonist activity, cells are incubated with a known agonist for the receptor and increasing concentrations of the test compound. An antagonist will reverse the effect of the agonist.

  • cAMP Measurement: The intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, ELISA).

  • Data Analysis: The data are plotted as a concentration-response curve. For agonists, the EC50 (the concentration that produces 50% of the maximal response) is determined. For antagonists, the IC50 (the concentration that inhibits 50% of the agonist response) is determined.

Visualizations

The following diagrams illustrate the experimental workflow for comparing the enantiomers and a representative signaling pathway.

experimental_workflow cluster_synthesis Chiral Synthesis & Separation cluster_assays Biological Evaluation cluster_data Data Analysis & Comparison racemic Racemic 2-Methylpiperazine separation Chiral Chromatography racemic->separation s_enantiomer (S)-2-Methylpiperazine separation->s_enantiomer r_enantiomer (R)-2-Methylpiperazine separation->r_enantiomer binding_assay Receptor Binding Assays (Dopamine & Serotonin Receptors) s_enantiomer->binding_assay functional_assay Functional Assays (e.g., cAMP, Calcium Flux) s_enantiomer->functional_assay r_enantiomer->binding_assay r_enantiomer->functional_assay affinity Binding Affinity (Ki) binding_assay->affinity potency Potency & Efficacy (EC50 / IC50) functional_assay->potency comparison Comparative Analysis of Enantiomers affinity->comparison potency->comparison

Caption: Workflow for comparing the biological activity of enantiomers.

gpcr_signaling cluster_membrane Cell Membrane receptor GPCR (e.g., 5-HT1A) g_protein G-protein (Gi) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ligand (S)-2-Methylpiperazine (Agonist) ligand->receptor Binds atp ATP atp->ac response Cellular Response (e.g., decreased neuronal firing) camp->response Leads to

Caption: Representative Gi-coupled GPCR signaling pathway.

Comparison of different synthetic routes to chiral piperazines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the synthetic routes for producing chiral piperazines is presented for researchers, scientists, and drug development professionals. The piperazine ring is a privileged scaffold in medicinal chemistry, frequently found in biologically active compounds.[1][2] The synthesis of enantiomerically pure, carbon-substituted piperazines is crucial for exploring new chemical space and developing novel therapeutics.[1] This guide objectively compares four prominent synthetic strategies: Catalytic Asymmetric Hydrogenation, Chiral Pool Synthesis, Asymmetric Allylic Alkylation, and Asymmetric Lithiation.

Catalytic Asymmetric Hydrogenation

This method involves the direct hydrogenation of a prochiral pyrazine or a related unsaturated precursor using a chiral metal catalyst. The catalyst, typically based on iridium or palladium, facilitates the enantioselective addition of hydrogen, establishing the stereocenters in the piperazine ring in a single, highly atom-economical step.[3][4] A common strategy involves the in situ activation of the pyrazine substrate with an alkyl halide to form a pyrazinium salt, which is more readily hydrogenated.[4][5]

Asymmetric_Hydrogenation sub Substituted Pyrazine salt Pyrazinium Salt (Activated Intermediate) sub->salt R-X (Activator) product Chiral Piperazine salt->product H₂, [Ir(COD)Cl]₂ Chiral Ligand (e.g., f-Binaphane)

Diagram 1: Catalytic Asymmetric Hydrogenation Workflow.
Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts[4][5]

A solution of the substituted pyrazine (0.2 mmol) and benzyl bromide (0.24 mmol) in a mixed solvent of toluene/DCE (1:1, 2 mL) is stirred at 60 °C for 12 hours to form the pyrazinium salt. After cooling to room temperature, the catalyst precursor [Ir(COD)Cl]₂ (1.0 mol%) and the chiral ligand (S,S)-f-Binaphane (2.2 mol%) are added under an argon atmosphere. The mixture is then transferred to an autoclave. The autoclave is charged with hydrogen gas to a pressure of 600 psi and the reaction is stirred at -20 °C for 24 hours. After releasing the pressure, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The final product is purified by silica gel column chromatography. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Chiral Pool Synthesis

This strategy leverages the stereochemistry of readily available and often inexpensive chiral starting materials, such as α-amino acids, to construct the piperazine core.[6][7] The synthesis involves a sequence of reactions where the original stereocenter from the amino acid directs the formation of new stereocenters or is incorporated into the final piperazine structure. A key step is often the formation of a chiral 1,2-diamine intermediate, followed by cyclization to form the piperazine ring.[7]

Chiral_Pool_Synthesis aa Chiral α-Amino Acid (e.g., (S)-Alanine) ketoester β-Ketoester aa->ketoester Masamune Condensation diamine Chiral 1,2-Diamine Intermediate ketoester->diamine Reductive Amination (NH₄OAc, NaBH₃CN) piperazine Chiral Piperazine Derivative diamine->piperazine Cyclization Steps

Diagram 2: Chiral Pool Synthesis from an Amino Acid.
Experimental Protocol: Synthesis from N-Boc-(S)-alanine[7]

Step 1: β-Ketoester Formation. To a solution of N-Boc-(S)-alanine (1.0 eq) in dry THF at -10 °C, add ethyl magnesium bromide (1.1 eq). Stir for 30 minutes, then add ethyl malonyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Quench with saturated NH₄Cl solution and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄, concentrated, and purified by chromatography to yield the β-ketoester.

Step 2: Reductive Amination. The β-ketoester (1.0 eq) is dissolved in methanol, and ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) are added. The mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated NaHCO₃ solution. The organic layer is dried and concentrated to give the crude chiral 1,2-diamine.

Step 3: Cyclization. The crude diamine is protected (e.g., with a nosyl group) and then cyclized using a suitable dielectrophile (e.g., bromoethyldiphenylsulfonium triflate) followed by deprotection and workup to yield the final chiral piperazine derivative. Purification is achieved via silica gel chromatography.

Asymmetric Allylic Alkylation (AAA)

This powerful method creates a chiral center adjacent to a nitrogen atom through a palladium-catalyzed reaction. The process typically involves the decarboxylative allylic alkylation of a piperazin-2-one precursor.[2] A racemic or prochiral substrate is reacted with a palladium catalyst coordinated to a chiral ligand. This forms a π-allyl palladium intermediate, and the chiral ligand environment dictates the face from which the nucleophilic nitrogen attacks, leading to a highly enantioenriched product.[2][8]

Asymmetric_Allylic_Alkylation start N-Protected Allyl Piperazin-2-one intermediate π-Allyl Palladium Complex start->intermediate Pd₂(dba)₃ Chiral Ligand (e.g., (S)-t-Bu-PHOX) product α-Tertiary Chiral Piperazin-2-one intermediate->product Intramolecular Alkylation final Chiral Piperazine product->final Reduction (e.g., LiAlH₄)

Diagram 3: Pd-Catalyzed Asymmetric Allylic Alkylation.
Experimental Protocol: Pd-Catalyzed Decarboxylative Allylic Alkylation[2]

To an oven-dried flask are added the N-protected piperazin-2-one substrate (0.1 mmol, 1.0 eq), Pd₂(dba)₃·CHCl₃ (2.5 mol%), and the chiral ligand (e.g., (S)-t-Bu-PHOX, 6.0 mol%). The flask is evacuated and backfilled with argon. Anhydrous, degassed THF (1.0 mL) is added, and the resulting solution is stirred at room temperature for 30 minutes. The reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated and the residue is purified directly by silica gel chromatography (eluting with a hexanes/ethyl acetate gradient) to afford the enantioenriched piperazin-2-one. The enantiomeric excess is determined by chiral SFC or HPLC. The resulting piperazin-2-one can then be reduced (e.g., with LiAlH₄ in THF at reflux) to the corresponding chiral piperazine.

Asymmetric Lithiation-Trapping

This route achieves C-H functionalization of the piperazine ring with high stereocontrol. The method utilizes a chiral base, typically a complex of s-BuLi and the chiral diamine (-)-sparteine (or a surrogate), to enantioselectively deprotonate a proton at a carbon alpha to a nitrogen atom.[9][10] The resulting configurationally stable organolithium intermediate is then trapped with an electrophile to yield the α-substituted chiral piperazine.[9] The choice of N-protecting group (typically Boc) and the distal N-substituent are critical for high yield and enantioselectivity.[10]

Asymmetric_Lithiation start N-Boc Piperazine intermediate Chiral Lithiated Intermediate start->intermediate s-BuLi, (-)-Sparteine -78 °C product α-Substituted Chiral Piperazine intermediate->product Electrophile (E⁺) (e.g., R-X, PhCHO)

Diagram 4: Asymmetric Lithiation and Electrophilic Trapping.
Experimental Protocol: Asymmetric Lithiation of N-Boc-N'-benzylpiperazine[11]

To a solution of (-)-sparteine (1.2 eq) in dry diethyl ether (2 mL) at -78 °C under an argon atmosphere is added s-BuLi (1.1 eq, 1.4 M in cyclohexane) dropwise. The mixture is stirred for 30 minutes. A solution of N-Boc-N'-benzylpiperazine (1.0 eq) in dry diethyl ether (2 mL) is then added dropwise. The resulting solution is stirred at -78 °C for 1 hour. The chosen electrophile (e.g., an alkyl halide or aldehyde, 1.5 eq) is then added, and the reaction is stirred for an additional 2-4 hours at -78 °C. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The product is purified by flash column chromatography, and the diastereomeric/enantiomeric ratio is determined by chiral HPLC or NMR analysis.

Performance Comparison

Synthetic RouteKey Reagents/CatalystsTypical YieldTypical e.e. / d.r.ProsCons
Catalytic Asymmetric Hydrogenation [Ir(COD)Cl]₂, Chiral Ligand, H₂80-95%[4][5]85-96% e.e.[4][5]High atom economy, direct, scalable.Requires high-pressure equipment, expensive catalysts/ligands.
Chiral Pool Synthesis Amino Acids, NaBH₃CN40-70% (multi-step)[7]>99% e.e. (chirality from source)Readily available starting materials, predictable stereochemistry.Multi-step sequences, potential for racemization in side reactions.[7]
Asymmetric Allylic Alkylation Pd₂(dba)₃, Chiral Ligand70-90%[2]90-98% e.e.[2]Creates quaternary centers, high enantioselectivity.Requires synthesis of specific precursors, expensive Pd-catalysts/ligands.
Asymmetric Lithiation s-BuLi, (-)-Sparteine50-85%[9]>95:5 d.r.[9]Direct C-H functionalization, high diastereoselectivity.Requires cryogenic temperatures (-78 °C), stoichiometric chiral base, moisture-sensitive.

References

A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, prized for its ability to confer desirable physicochemical properties upon drug candidates. The symmetrical nature of piperazine, however, presents a significant challenge in its synthetic manipulation, necessitating the use of protecting groups to achieve selective functionalization at its two nitrogen atoms (N1 and N4). Orthogonal protecting group strategies, which allow for the selective removal of one group in the presence of another, are paramount for the efficient and controlled synthesis of complex, unsymmetrically substituted piperazine derivatives.

This guide provides an objective comparison of common orthogonal protecting groups used in piperazine synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific synthetic needs.

Overview of Common Orthogonal Protecting Groups

The choice of protecting groups is dictated by their stability to various reaction conditions and the selectivity of their removal. The most frequently employed protecting groups for amines, and by extension piperazine, are carbamate-based, each with a unique deprotection profile. The concept of orthogonality is crucial; a protecting group can be removed under specific conditions that do not affect other protecting groups in the molecule.[1]

A summary of the key characteristics of the most common protecting groups used in piperazine synthesis is presented below:

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)[2]Stable to base and hydrogenolysis[1]
BenzyloxycarbonylCbz (or Z)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂/Pd/C)[3]Stable to acidic and basic conditions[4]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., piperidine in DMF)[3]Stable to acid and hydrogenolysis
AllyloxycarbonylAllocAllyl chloroformate (Alloc-Cl)Pd(0) catalyst and scavenger[5]Stable to acidic and basic conditions
2-(Trimethylsilyl)ethoxycarbonylTeocTeoc-Cl, Teoc-OSuFluoride source (e.g., TBAF)[6]Stable to acid, base, and hydrogenolysis[7]
2-NitrobenzenesulfonylNs (Nosyl)2-Nitrobenzenesulfonyl chlorideNucleophilic thiol and base (e.g., thiophenol/K₂CO₃)Stable to acid

Comparative Data

While direct head-to-head comparative studies on a single piperazine substrate are not extensively documented, the following tables provide a compilation of typical yields and reaction conditions gleaned from various sources to guide the selection process.

Table 1: Mono-Protection of Piperazine
Protecting GroupReagentSolventBaseTemp. (°C)Time (h)Typical Yield (%)Reference
Boc(Boc)₂ODCM-RT2-3~83%[8]
CbzCbz-ClDCM/H₂ONa₂CO₃0 to RT4-5High[3]
FmocFmoc-ClDioxane/H₂ONaHCO₃0 to RT2>90%[9]
Table 2: Orthogonal Deprotection Scenarios
N1-Protecting GroupN4-Protecting GroupDeprotection Conditions for N1Effect on N4-Protecting Group
BocCbzTFA, DCMStable
CbzBocH₂, Pd/C, MeOHStable
FmocBoc20% Piperidine/DMFStable
AllocBocPd(PPh₃)₄, scavengerStable
TeocBocTBAF, THFStable
NsBocPhSH, K₂CO₃, DMFStable

Experimental Protocols

Detailed methodologies for the introduction and removal of these key protecting groups are provided below.

Boc Group

Protocol 1: Mono-Boc Protection of Piperazine [8]

  • Materials: Piperazine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine (2.0 eq) in DCM.

    • Slowly add a solution of (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

    • Stir the reaction for 20-24 hours.

    • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Typical yields are around 83%.[8]

Protocol 2: Boc Deprotection [2]

  • Materials: N-Boc protected piperazine derivative, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the N-Boc protected piperazine derivative in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add an excess of TFA.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated aqueous NaHCO₃) and extract the product.

Cbz Group

Protocol 3: N-Cbz Protection of Piperazine [3]

  • Materials: Piperazine, Benzyl chloroformate (Cbz-Cl), Dichloromethane (DCM), Sodium carbonate.

  • Procedure:

    • Dissolve piperazine (5.0 eq) in a biphasic system of DCM and aqueous sodium carbonate.

    • Cool the mixture to 0 °C.

    • Slowly add Cbz-Cl (1.0 eq) dropwise with vigorous stirring.

    • Maintain the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

    • Perform an aqueous workup and extract the product with an organic solvent.

Protocol 4: Cbz Deprotection (Catalytic Hydrogenolysis) [10]

  • Materials: N-Cbz protected piperazine derivative, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the N-Cbz protected piperazine derivative in MeOH.

    • Carefully add 10% Pd/C (5-10 mol% Pd).

    • Place the reaction mixture under an atmosphere of H₂ (e.g., using a balloon).

    • Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter the mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate.

Fmoc Group

Protocol 5: N-Fmoc Protection of Piperazine

  • Materials: Piperazine, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Dioxane, Sodium bicarbonate.

  • Procedure:

    • Dissolve piperazine (2.0 eq) in a mixture of dioxane and water.

    • Cool the solution to 0 °C.

    • Add Fmoc-Cl (1.0 eq) portion-wise, maintaining the pH between 8-9 with aqueous NaHCO₃.

    • Stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

    • Extract the product with an organic solvent and purify by chromatography.

Protocol 6: Fmoc Deprotection [3]

  • Materials: N-Fmoc protected piperazine derivative, Piperidine, N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-Fmoc protected piperazine derivative in anhydrous DMF.

    • Add piperidine to create a 20% (v/v) solution.

    • Stir the reaction at room temperature for 30-60 minutes.

    • Remove the solvent and excess piperidine under high vacuum.

Teoc Group

Protocol 7: N-Teoc Protection of an Amine [7]

  • Materials: Amine, Teoc-OBt, Triethylamine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the amine (1.0 eq) and triethylamine (2.6 eq) in DCM.

    • Add Teoc-OBt (1.1 eq) and stir at 20-25°C until the reaction is complete.

    • Wash the reaction mixture with saturated potassium hydrogensulfate solution and brine.

    • Dry the organic phase and concentrate to obtain the product. A reported yield for a similar reaction is 92%.[7]

Protocol 8: Teoc Deprotection [7]

  • Materials: N-Teoc protected amine, Tetrabutylammonium fluoride (TBAF), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the N-Teoc protected amine in THF.

    • Add TBAF (1.5 eq) in portions and stir at room temperature until completion.

    • Concentrate the reaction mixture and purify the crude product by column chromatography. A reported yield for this deprotection is 85%.[7]

Visualizing Orthogonal Strategies

The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows in orthogonal piperazine synthesis.

orthogonal_deprotection cluster_start Bis-Protected Piperazine cluster_path1 Pathway 1 cluster_path2 Pathway 2 start P1-N(Piperazine)N-P2 deprotect1 Selective Deprotection of P1 start->deprotect1 deprotect2 Selective Deprotection of P2 start->deprotect2 intermediate1 H-N(Piperazine)N-P2 deprotect1->intermediate1 functionalize1 Functionalization of N1 intermediate1->functionalize1 product1 R1-N(Piperazine)N-P2 functionalize1->product1 intermediate2 P1-N(Piperazine)N-H deprotect2->intermediate2 functionalize2 Functionalization of N4 intermediate2->functionalize2 product2 P1-N(Piperazine)N-R2 functionalize2->product2

Caption: Orthogonal deprotection strategies for a bis-protected piperazine.

experimental_workflow start Piperazine protect_n1 Protect N1 with P1 (e.g., Boc) start->protect_n1 intermediate1 P1-N(Piperazine)N-H protect_n1->intermediate1 protect_n4 Protect N4 with P2 (e.g., Cbz) intermediate1->protect_n4 bis_protected P1-N(Piperazine)N-P2 protect_n4->bis_protected deprotect_n1 Selectively Deprotect N1 bis_protected->deprotect_n1 intermediate2 H-N(Piperazine)N-P2 deprotect_n1->intermediate2 functionalize_n1 Functionalize N1 with R1 intermediate2->functionalize_n1 intermediate3 R1-N(Piperazine)N-P2 functionalize_n1->intermediate3 deprotect_n4 Deprotect N4 intermediate3->deprotect_n4 intermediate4 R1-N(Piperazine)N-H deprotect_n4->intermediate4 functionalize_n4 Functionalize N4 with R2 intermediate4->functionalize_n4 final_product R1-N(Piperazine)N-R2 functionalize_n4->final_product

Caption: Experimental workflow for sequential functionalization of piperazine.

decision_tree start Select Orthogonal Protecting Groups for Piperazine q1 Is the subsequent chemistry sensitive to strong acid? start->q1 a1_yes Avoid Boc for the more labile position. q1->a1_yes Yes a1_no Boc is a viable option. q1->a1_no No q2 Is the molecule sensitive to hydrogenolysis (e.g., contains alkenes/alkynes)? a1_yes->q2 a1_no->q2 a2_yes Avoid Cbz. q2->a2_yes Yes a2_no Cbz is a good choice, especially in the presence of acid-labile groups. q2->a2_no No q3 Is the molecule sensitive to basic conditions? a2_yes->q3 a2_no->q3 a3_yes Avoid Fmoc. q3->a3_yes Yes a3_no Fmoc offers excellent orthogonality to acid-labile groups. q3->a3_no No q4 Are very mild, non-acidic, non-basic, and non-reductive conditions required? a3_yes->q4 a3_no->q4 a4_yes Consider Alloc (Pd-labile) or Teoc (Fluoride-labile). q4->a4_yes Yes strategy Define N1/N4 Protection Strategy q4->strategy No a4_yes->strategy

Caption: Decision tree for selecting an orthogonal protecting group strategy.

Conclusion

The selection of an appropriate orthogonal protecting group strategy is a critical step in the synthesis of complex piperazine-containing molecules. The Boc, Cbz, and Fmoc groups represent a powerful and largely orthogonal toolkit for the synthetic chemist. The choice among them is primarily dictated by the stability of other functional groups within the molecule and the desired sequence of synthetic transformations. For syntheses requiring even greater orthogonality, Alloc, Teoc, and Ns protecting groups offer valuable alternatives with unique deprotection pathways. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can devise more efficient and robust synthetic routes to novel piperazine-based compounds.

References

Safety Operating Guide

Safe Disposal of (S)-1-N-Boc-2-Methylpiperazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of (S)-1-N-Boc-2-Methylpiperazine. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] Proper handling and disposal are necessary to mitigate risks. The primary hazards are summarized below.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Skin Irritation (Category 2) Causes skin irritation.[1]pictogramP264, P280, P302+P352, P332+P313, P362
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[1][2]pictogramP280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[1][2]pictogramP261, P271, P304+P340, P312

GHS - Globally Harmonized System of Classification and Labelling of Chemicals

Personal Protective Equipment (PPE)

All personnel handling this compound waste must use appropriate PPE to prevent exposure.[1][3]

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4]Prevents skin contact and irritation.
Eye/Face Protection Safety glasses with side-shields or tight-sealing safety goggles.[4][5] A face shield may be necessary for splash hazards.Protects against eye irritation from dust or splashes.
Skin and Body Protection Lab coat or impervious clothing.[5]Prevents contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[1][6] If dust or aerosols are generated, a NIOSH/MSHA approved respirator may be required.[5]Prevents respiratory tract irritation.

Waste Segregation and Storage

Proper segregation and storage of chemical waste are fundamental to safe disposal.[6][7]

Core Principles:

  • Separate Waste Streams: Collect waste containing this compound separately from other chemical wastes to prevent hazardous reactions.[3][6]

  • Incompatible Materials: Store this waste away from strong oxidizing agents and strong acids.[5][8]

  • Container Selection: Use a designated, leak-proof container made of a compatible material.[6][9] The original product container can be reused if it is in good condition.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents, including "this compound" and any solvents.[3] Do not use abbreviations or chemical formulas on the primary label.[9]

  • Storage Location: Keep the sealed waste container in a cool, dry, and well-ventilated area, such as a designated satellite accumulation area or a ventilated cabinet.[1][3]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled by a licensed hazardous waste disposal contractor.[3][9] Do not dispose of this chemical down the drain or in regular trash.[1][3]

Experimental Protocol for Waste Accumulation:

  • Designate a Waste Container: Select a clearly labeled, sealable, and chemically compatible container for solid or liquid waste.

  • Solid Waste Transfer: For solid this compound, carefully transfer the waste into the designated container using a chemically resistant scoop or spatula inside a fume hood to avoid generating dust.[10]

  • Liquid Waste Transfer: For solutions containing this compound, pour the waste into the designated liquid hazardous waste container.[9] Use a funnel to prevent spills.

  • Seal Container: Securely seal the waste container when not in use.[3][9] Do not overfill; a general rule is to fill to no more than 90% capacity.[11]

  • Log Contents: Maintain a log of the contents being added to the waste container.

  • Arrange for Pickup: Once the container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for collection.[3]

Diagram: Disposal Workflow for this compound

start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream (Keep separate from acids/oxidizers) ppe->segregate container Select Compatible & Labeled Waste Container segregate->container transfer Transfer Waste in Fume Hood container->transfer seal Securely Seal Container (Do not overfill) transfer->seal store Store in Designated Cool, Well-Ventilated Area seal->store contact Contact EHS or Licensed Waste Disposal Contractor store->contact end Professional Disposal (e.g., Incineration) contact->end

Caption: Logical workflow for the safe disposal of this compound.

Spill Response Procedures

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.[1]

  • Wear PPE: Before cleaning, don the appropriate personal protective equipment as detailed in Section 2.

  • Contain Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[9]

  • Collect Residue: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[2][5] Avoid creating dust.

  • Decontaminate Area: Clean the spill area with a suitable solvent, followed by soap and water.[9] Collect all decontamination materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS department, in accordance with your institution's policies.

Empty Container Disposal

Empty containers that held this compound must also be disposed of properly.

  • Triple Rinse: The container should be triple rinsed with a suitable solvent.[12]

  • Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous chemical waste.[6]

  • Container Disposal: Once cleaned and air-dried, remove or deface the original label. The container may then be disposed of in regular laboratory trash or recycling, depending on institutional policies.[12]

References

Essential Safety and Logistical Information for Handling (S)-1-N-Boc-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for (S)-1-N-Boc-2-methylpiperazine, a common building block in organic synthesis. The following guidelines are based on available safety data sheets and general laboratory safety practices for piperazine derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation or damage, and may cause respiratory irritation.[1] Therefore, adherence to proper personal protective equipment protocols is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 or EN 166 standards are required to protect against splashes.[2]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are recommended for protection against skin contact.[3] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothing and prevent skin exposure. For larger quantities or increased risk of splashing, a chemically resistant apron is advised.
Respiratory Protection NIOSH/MSHA Approved RespiratorIn cases of inadequate ventilation or when dusts or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and ensuring the integrity of the experiment.

  • Preparation : Before handling, ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered. Confirm that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within a ventilated enclosure (e.g., fume hood) to control potential dust or vapors.[4]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

    • Avoid generating dust.[4]

  • Dissolving : When preparing solutions, slowly add the solvent to the vessel containing the this compound to minimize splashing.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling is complete.[4]

    • Clean all equipment and the work area to prevent cross-contamination and accidental exposure.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan: Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection :

    • All solid waste contaminated with this compound, including used gloves, weighing papers, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, sealed, and appropriately labeled container.

  • Waste Segregation : Do not mix waste containing this compound with other incompatible waste streams. Follow your institution's guidelines for segregating chemical waste.

  • Disposal : All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour chemical waste down the drain.[1]

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Clean Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe Ensure Safety weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer Proceed to Handling dissolve Dissolve in Solvent (if applicable) weigh_transfer->dissolve clean_area Clean Work Area and Equipment weigh_transfer->clean_area After Experiment dissolve->clean_area After Experiment wash_hands Wash Hands Thoroughly clean_area->wash_hands collect_waste Collect Solid and Liquid Waste wash_hands->collect_waste Segregate Waste dispose_waste Dispose via EHS Office collect_waste->dispose_waste Follow Regulations

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.